Product packaging for N-2-Chloroethyl-N-methylaziridinium(Cat. No.:CAS No. 57-54-5)

N-2-Chloroethyl-N-methylaziridinium

Cat. No.: B1204442
CAS No.: 57-54-5
M. Wt: 120.6 g/mol
InChI Key: LWMDBBLXXQCZLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-2-Chloroethyl-N-methylaziridinium, also known as this compound, is a useful research compound. Its molecular formula is C5H11ClN+ and its molecular weight is 120.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11ClN+ B1204442 N-2-Chloroethyl-N-methylaziridinium CAS No. 57-54-5

Properties

IUPAC Name

1-(2-chloroethyl)-1-methylaziridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClN/c1-7(3-2-6)4-5-7/h2-5H2,1H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMDBBLXXQCZLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CC1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

36375-20-9 (chloride)
Record name N-2-Chloroethyl-N-methylaziridinium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90205603
Record name N-2-Chloroethyl-N-methylaziridinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57-54-5
Record name N-2-Chloroethyl-N-methylaziridinium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-2-Chloroethyl-N-methylaziridinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of N-2-Chloroethyl-N-methylaziridinium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-2-Chloroethyl-N-methylaziridinium is the highly reactive cyclic intermediate formed from N-methyl-bis(2-chloroethyl)amine, more commonly known as mechlorethamine or nitrogen mustard. As the first clinically used alkylating agent, its potent cytotoxic effects are central to its use in chemotherapy. This technical guide provides a comprehensive overview of the mechanism of action of the reactive aziridinium ion, focusing on its formation, its interaction with its primary cellular target, DNA, and the subsequent cellular consequences. This document details the chemical reactions leading to DNA alkylation, the formation of cytotoxic cross-links, and the cellular pathways that respond to this form of DNA damage. Quantitative data from studies on its precursor, mechlorethamine, are presented, alongside detailed experimental protocols for the assessment of its activity.

Introduction

Nitrogen mustards represent a class of bifunctional alkylating agents that have been a cornerstone of cancer chemotherapy for decades. Their cytotoxic activity is mediated by the in situ formation of a highly electrophilic aziridinium cation. This guide will focus on the mechanism of this compound, the reactive species generated from mechlorethamine. Understanding the precise molecular interactions and cellular responses initiated by this compound is critical for the development of more targeted and effective cancer therapies and for overcoming mechanisms of drug resistance.

Formation of the Reactive Aziridinium Ion

The precursor to the active species, N-methyl-bis(2-chloroethyl)amine, is relatively stable. However, under physiological conditions, it undergoes a spontaneous intramolecular cyclization. The nitrogen atom acts as a nucleophile, attacking the γ-carbon of one of the chloroethyl side chains and displacing the chloride ion. This reaction results in the formation of the highly strained, three-membered this compound ring.[1][2][3] This cyclization is the rate-limiting step in the activation of the drug.[4][5]

The formation of the aziridinium ion is crucial as it creates a potent electrophile that can readily react with nucleophilic sites on various cellular macromolecules.[1][2]

Mechlorethamine N-methyl-bis(2-chloroethyl)amine (Mechlorethamine) TransitionState Transition State Mechlorethamine->TransitionState Intramolecular Cyclization Aziridinium This compound Ion (Reactive Intermediate) TransitionState->Aziridinium Chloride Cl⁻ TransitionState->Chloride

Figure 1: Formation of the this compound ion from mechlorethamine.

Molecular Mechanism of Action: DNA Alkylation

The primary pharmacological target of the this compound ion is deoxyribonucleic acid (DNA). The electron-rich nature of the purine and pyrimidine bases in DNA provides numerous nucleophilic sites for attack by the electrophilic aziridinium ring.

Initial Monoadduct Formation

The most frequent site of alkylation is the N7 position of guanine, due to its high nucleophilicity.[1][4] The aziridinium ring is opened by the nucleophilic attack from the N7 atom of a guanine base, forming a stable covalent bond. This initial reaction results in a monofunctional adduct, specifically N-(2-chloroethyl)-N-[2-(7-guanyl)ethyl]methylamine.[6] Alkylation can also occur at other sites, though to a lesser extent, such as the N3 position of adenine.[7]

Formation of Cytotoxic Cross-links

Following the formation of the initial monoadduct, the second 2-chloroethyl arm of the molecule can undergo a similar intramolecular cyclization to form another aziridinium ring. This newly formed reactive center can then be attacked by a second nucleophilic site on DNA. This can result in two types of highly cytotoxic lesions:

  • Interstrand Cross-links (ICLs): If the second alkylation event occurs with a guanine on the opposite DNA strand, it creates a covalent linkage between the two strands of the DNA double helix.[1][3] This is considered the most cytotoxic lesion as it physically prevents the separation of the DNA strands, which is essential for both DNA replication and transcription.[8]

  • Intrastrand Cross-links: The second alkylation can also occur with another base on the same DNA strand, typically another guanine.[1]

The formation of these cross-links is the ultimate cause of the potent cytotoxic effects of nitrogen mustards.

cluster_0 Step 1: Monoadduct Formation cluster_1 Step 2: Cross-link Formation Aziridinium Aziridinium Ion Monoadduct Monofunctional Adduct Aziridinium->Monoadduct Nucleophilic Attack DNA_Guanine1 DNA (N7 of Guanine) DNA_Guanine1->Monoadduct Second_Aziridinium Second Aziridinium Ion Formation Monoadduct->Second_Aziridinium Intramolecular Cyclization ICL Interstrand Cross-link (ICL) Second_Aziridinium->ICL Nucleophilic Attack DNA_Guanine2 DNA (N7 of Guanine on adjacent strand) DNA_Guanine2->ICL

Figure 2: Pathway of DNA alkylation leading to interstrand cross-link formation.

Cellular Responses to DNA Damage

The formation of bulky DNA adducts and cross-links triggers a complex cellular response known as the DNA Damage Response (DDR).[9][10]

Cell Cycle Arrest

The presence of DNA lesions, particularly interstrand cross-links, is detected by cellular surveillance mechanisms. This leads to the activation of signaling cascades involving proteins such as ATM (ataxia telangiectasia mutated) and ATR (ataxia telangiectasia and Rad3-related).[9][10] These kinases phosphorylate a host of downstream targets, including checkpoint kinases Chk1 and Chk2, which in turn leads to cell cycle arrest, typically at the G2/M phase.[1] This provides the cell with an opportunity to repair the damaged DNA before proceeding with mitosis.

DNA Repair

Cells possess several DNA repair pathways to remove alkylation damage. Monoadducts can be addressed by the base excision repair (BER) and nucleotide excision repair (NER) pathways. However, the repair of interstrand cross-links is a more complex process that involves a combination of NER, homologous recombination (HR), and translesion synthesis (TLS). The Fanconi anemia (FA) pathway plays a crucial role in the recognition and repair of ICLs.

Apoptosis

If the extent of DNA damage is too severe to be repaired, the DDR can trigger programmed cell death, or apoptosis.[1] The sustained activation of damage signaling pathways, particularly the p53 tumor suppressor protein, can lead to the induction of pro-apoptotic genes and the subsequent elimination of the damaged cell. This is a critical component of the therapeutic effect of alkylating agents in cancer treatment.

DNA_Damage DNA Alkylation (Monoadducts, ICLs) DDR_Activation DNA Damage Response (DDR) Activation (ATM/ATR) DNA_Damage->DDR_Activation Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DDR_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) DDR_Activation->Apoptosis DNA_Repair DNA Repair Pathways (BER, NER, FA/HR) Cell_Cycle_Arrest->DNA_Repair Successful_Repair Successful Repair Cell Survival DNA_Repair->Successful_Repair Failed_Repair Repair Failure DNA_Repair->Failed_Repair Failed_Repair->Apoptosis

Figure 3: Cellular signaling pathways in response to DNA damage by this compound.

Quantitative Data

Specific quantitative data for the this compound ion is limited due to its transient nature. The following data is for its precursor, mechlorethamine, and related nitrogen mustards.

ParameterValueOrganism/SystemReference
DNA Adduct Kinetics
Peak formation of N7-guanine monoadduct (NM-G)Within 6 hoursMice (in vivo)[11]
Half-life of N7-guanine monoadduct (NM-G)Shorter than cross-linksMice (in vivo)[11]
Persistence of G-NM-G cross-linkHalf-life over 3 times longer than NM-GMice (in vivo)[11]
Cytotoxicity
IC50 of related N-(2-chloroethyl)-N-nitroureas10⁻⁴ to 10⁻⁶ MCell linesNot in search results
Dose-dependent induction of DNA cross-links (HN2)0.25, 1.0, and 4.0 µM (1-hour exposure)Cultured epithelial cells[12]

Experimental Protocols

Measurement of DNA Interstrand Cross-links by Alkaline Elution

Principle: This assay measures the rate at which DNA single strands pass through a filter under denaturing (alkaline) conditions. DNA containing interstrand cross-links will be slower to elute than non-cross-linked DNA. To specifically measure ICLs, the DNA is first fragmented by a known dose of ionizing radiation. The ICLs hold these smaller fragments together, resulting in a larger DNA molecule that elutes more slowly.

Protocol:

  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat with various concentrations of N-methyl-bis(2-chloroethyl)amine for a specified duration (e.g., 1 hour). Include untreated control samples.

  • Irradiation: After treatment, place the cells on ice and irradiate with a calibrated gamma-ray source (e.g., 3 Gy) to introduce a known frequency of single-strand breaks.

  • Cell Lysis: Load a suspension of the treated and irradiated cells onto a polycarbonate filter. Lyse the cells by flowing a solution containing a detergent (e.g., 2% SDS) and proteinase K through the filter. This removes cellular membranes and proteins, leaving the DNA on the filter.

  • Alkaline Elution: Elute the DNA from the filter with an alkaline buffer (e.g., pH 12.1) at a constant flow rate. Collect fractions of the eluate at regular time intervals.

  • DNA Quantification: Quantify the amount of DNA in each collected fraction and the amount of DNA remaining on the filter using a fluorescent DNA-binding dye (e.g., Hoechst 33258).

  • Data Analysis: Plot the fraction of DNA remaining on the filter versus the elution time. A decrease in the elution rate of DNA from treated cells compared to control cells (irradiated only) indicates the presence of interstrand cross-links. The cross-linking frequency can be calculated based on the difference in elution rates.

Quantification of DNA Adducts by Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: This method allows for the direct identification and quantification of specific DNA adducts. DNA is isolated from treated cells, enzymatically digested into individual nucleosides, and then analyzed by LC-MS.

Protocol:

  • Cell Culture and Treatment: Treat cells with N-methyl-bis(2-chloroethyl)amine. Harvest the cells and isolate the genomic DNA using a commercial DNA isolation kit, ensuring high purity.

  • DNA Hydrolysis: Enzymatically digest the purified DNA to its constituent deoxynucleosides. This is typically a multi-step process involving DNase I, nuclease P1, and alkaline phosphatase.

  • LC Separation: Separate the deoxynucleoside mixture using high-performance liquid chromatography (HPLC) with a reverse-phase column.

  • MS Detection: The eluent from the HPLC is introduced into a mass spectrometer (e.g., a triple quadrupole or Orbitrap instrument) operating in electrospray ionization (ESI) mode.

  • Quantification: Monitor for the specific mass-to-charge ratios (m/z) of the expected adducts (e.g., the N7-guanine monoadduct) and the unmodified deoxynucleosides. Create a standard curve using synthesized adduct standards to quantify the amount of each adduct relative to the amount of unmodified nucleosides.

start Cell Culture treatment Treatment with N-methyl-bis(2-chloroethyl)amine start->treatment dna_isolation Genomic DNA Isolation treatment->dna_isolation hydrolysis Enzymatic Hydrolysis to Deoxynucleosides dna_isolation->hydrolysis lc_separation HPLC Separation hydrolysis->lc_separation ms_detection Mass Spectrometry Detection (ESI-MS) lc_separation->ms_detection quantification Adduct Quantification ms_detection->quantification end Results quantification->end

Figure 4: Experimental workflow for the quantification of DNA adducts by LC-MS.

Conclusion

The cytotoxic mechanism of this compound, the reactive intermediate of mechlorethamine, is a well-defined process initiated by its formation through intramolecular cyclization. Its potent electrophilicity drives the alkylation of DNA, primarily at the N7 position of guanine, leading to the formation of monoadducts and, crucially, highly cytotoxic inter- and intra-strand cross-links. These lesions disrupt fundamental cellular processes such as DNA replication and transcription, triggering the DNA damage response. The ultimate fate of the cell—be it survival through repair or elimination via apoptosis—is determined by the extent of the initial damage and the cell's capacity for DNA repair. A thorough understanding of this mechanism continues to be vital for optimizing the therapeutic use of alkylating agents and for designing novel strategies to combat cancer.

References

An In-depth Technical Guide to the Chemical Properties and Stability of N-2-Chloroethyl-N-methylaziridinium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data exists for N-2-Chloroethyl-N-methylaziridinium. Much of the information regarding its reactivity, stability, and biological action presented herein is extrapolated from studies on structurally related nitrogen mustards and aziridinium-containing compounds.

Introduction

This compound, also known as 1-(2-chloroethyl)-1-methylaziridin-1-ium or Chlorimine mustard, is a highly reactive cationic species. As a quaternary aziridinium salt, its chemical behavior is dominated by the significant ring strain of the three-membered aziridine ring, making it a potent electrophile. This reactivity profile is characteristic of the active intermediates of many nitrogen mustard alkylating agents, which are a class of cytotoxic compounds used in chemotherapy. This guide provides a comprehensive overview of the known chemical properties and inferred stability of this compound, along with its presumed mechanism of action and relevant experimental protocols for its study.

Chemical and Physical Properties

Quantitative data for this compound is sparse in the literature. The following table summarizes the available information.

PropertyValueSource
Molecular Formula C₅H₁₁ClN⁺[PubChem]
Molecular Weight 120.60 g/mol [PubChem]
CAS Number 57-54-5[ECHEMI][1]
Synonyms 1-(2-chloroethyl)-1-methylaziridin-1-ium, Chlorimine mustard[ECHEMI][1]
Physical State Not available[ECHEMI][1]
Boiling Point Not available[ECHEMI][1]
Melting Point Not available[ECHEMI][1]
Solubility Not available[ECHEMI][1]

Stability and Reactivity

Factor Affecting StabilityDescription
Ring Strain The three-membered aziridinium ring is highly strained, providing a strong thermodynamic driving force for ring-opening reactions. This is the primary reason for its inherent instability and high reactivity.
Nucleophilic Attack The electrophilic carbon atoms of the aziridinium ring are highly susceptible to attack by a wide range of nucleophiles. This includes water (hydrolysis), cellular macromolecules like DNA and proteins, and other small molecules. The rate of reaction is dependent on the nucleophilicity of the attacking species.
Solvent Effects Polar protic solvents, such as water and alcohols, can participate in solvolysis reactions, leading to the opening of the aziridinium ring. The stability is expected to be greater in aprotic, non-nucleophilic solvents.
Counter-ion The nature of the counter-ion can influence the stability. A non-nucleophilic counter-ion is required to isolate or study the aziridinium ion in solution. If the counter-ion is nucleophilic, it can react with the aziridinium cation.
pH The stability is expected to be pH-dependent. Under acidic conditions, the ring may be more susceptible to opening. In basic conditions, while the aziridinium ion itself is stable, the presence of strong nucleophiles (e.g., hydroxide ions) will accelerate its degradation.

Presumed Mechanism of Action: DNA Alkylation

Based on the chemical structure and the known activity of related nitrogen mustards, the primary cytotoxic mechanism of this compound is believed to be DNA alkylation.[2] The positively charged aziridinium ion is a potent electrophile that readily reacts with nucleophilic centers in DNA.[2]

The proposed mechanism involves the following steps:

  • Formation of the Aziridinium Ion: While this compound is the pre-formed active species, in the context of nitrogen mustards, this reactive intermediate is typically formed in situ through an intramolecular cyclization of a precursor molecule.

  • Nucleophilic Attack by DNA: The aziridinium ion is attacked by nucleophilic sites on the DNA bases. The most common site of alkylation by nitrogen mustards is the N7 position of guanine, with minor alkylation occurring at the N3 position of adenine.[3]

  • Formation of a Monoadduct: This initial reaction results in the formation of a covalent bond between the compound and a DNA base, creating a monoadduct.

  • Potential for Cross-linking: Although this compound itself is a monofunctional alkylating agent in its aziridinium form, the presence of the 2-chloroethyl group introduces the potential for a second alkylation event. After the initial alkylation, the terminal chlorine can be displaced by another nucleophile. If the second nucleophile is on the opposite DNA strand, this results in an interstrand cross-link.[3] Interstrand cross-links are highly cytotoxic lesions as they prevent DNA strand separation, thereby inhibiting DNA replication and transcription, ultimately leading to apoptosis.[3]

DNA_Alkylation_Pathway cluster_0 Cellular Environment cluster_1 Alkylation Events cluster_2 Cellular Consequences Aziridinium_Ion N-2-Chloroethyl-N- methylaziridinium Monoadduct DNA Monoadduct (e.g., N7-Guanine) Aziridinium_Ion->Monoadduct Nucleophilic attack by DNA base DNA Cellular DNA DNA->Monoadduct Crosslink DNA Interstrand Cross-link Monoadduct->Crosslink Second alkylation event Replication_Block DNA Replication Inhibition Crosslink->Replication_Block Transcription_Block Transcription Inhibition Crosslink->Transcription_Block Apoptosis Cell Death (Apoptosis) Replication_Block->Apoptosis Transcription_Block->Apoptosis

Figure 1: Proposed signaling pathway for DNA alkylation.

Experimental Protocols

The following are detailed, representative protocols for assessing the stability and biological activity of this compound. These are generalized methods and would require optimization for this specific compound.

Protocol for Determination of Half-Life by UV-Vis Spectroscopy

This protocol is adapted from methods used to determine the half-life of reactive chemical species.[4][5]

  • Materials:

    • This compound

    • Buffer solutions of various pH (e.g., phosphate-buffered saline pH 7.4, acetate buffer pH 5.0)

    • Quartz cuvettes

    • Temperature-controlled UV-Vis spectrophotometer

  • Procedure:

    • Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile) to prevent premature degradation.

    • Equilibrate the buffer solution to the desired temperature (e.g., 37°C) in the spectrophotometer.

    • Determine the wavelength of maximum absorbance (λmax) of the compound by scanning a freshly prepared solution in the buffer.

    • To initiate the kinetic run, inject a small aliquot of the stock solution into the pre-warmed buffer in the cuvette to achieve a desired final concentration (e.g., 100 µM).

    • Immediately begin monitoring the decrease in absorbance at λmax over time. Record data at regular intervals until the absorbance plateaus.

    • Plot the natural logarithm of the absorbance (ln(A)) versus time.

    • For a first-order decay process, the plot will be linear. The slope of the line is equal to the negative of the rate constant (-k).

    • Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

Protocol for DNA Alkylation and Interstrand Cross-linking Assay by Agarose Gel Electrophoresis

This protocol is based on methods used to detect DNA damage by alkylating agents.[6][7]

  • Materials:

    • Plasmid DNA (e.g., pBR322)

    • This compound

    • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

    • Denaturing solution (0.2 M NaOH, 1 mM EDTA)

    • Agarose

    • TAE or TBE buffer for electrophoresis

    • DNA loading dye

    • Ethidium bromide or other DNA stain

    • Gel electrophoresis apparatus and power supply

    • Gel documentation system

  • Procedure:

    • DNA Treatment:

      • In a microcentrifuge tube, mix plasmid DNA (e.g., 1 µg) with TE buffer.

      • Add varying concentrations of this compound.

      • Incubate at 37°C for a defined period (e.g., 1 hour).

      • Stop the reaction by adding a quenching agent (e.g., sodium thiosulfate) or by ethanol precipitation.

    • Denaturation and Renaturation:

      • To detect interstrand cross-links, the DNA must be denatured and then allowed to renature.

      • Add an equal volume of denaturing solution to the treated DNA samples and incubate at room temperature for 5 minutes.

      • Neutralize the solution by adding an appropriate amount of acid (e.g., HCl) and a high salt buffer to facilitate renaturation.

      • Non-cross-linked DNA will remain single-stranded, while cross-linked DNA will rapidly renature to a double-stranded form.

    • Agarose Gel Electrophoresis:

      • Prepare a 1% agarose gel in TAE or TBE buffer containing a DNA stain.

      • Add DNA loading dye to the samples and load them into the wells of the gel.

      • Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.

    • Visualization and Analysis:

      • Visualize the DNA bands under UV light using a gel documentation system.

      • Supercoiled (undamaged), open-circular (nicked), linear, and cross-linked DNA will migrate at different rates. Interstrand cross-linked DNA will migrate similarly to double-stranded DNA, while denatured, non-cross-linked DNA will migrate faster.

      • Quantify the intensity of the bands to determine the percentage of cross-linked DNA.

Experimental_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis Prepare_DNA Prepare Plasmid DNA Solution Incubate Incubate DNA with Compound at 37°C Prepare_DNA->Incubate Prepare_Compound Prepare N-2-Chloroethyl-N- methylaziridinium Solution Prepare_Compound->Incubate Denature Denature DNA (NaOH) Incubate->Denature Renature Neutralize and Allow Renaturation Denature->Renature Electrophoresis Agarose Gel Electrophoresis Renature->Electrophoresis Visualize Visualize and Quantify DNA Bands Electrophoresis->Visualize

Figure 2: Workflow for DNA cross-linking assay.
Protocol for Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay to assess cell viability.[8]

  • Materials:

    • Human cancer cell line (e.g., HeLa, A549)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well cell culture plates

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

    • Microplate reader

  • Procedure:

    • Cell Seeding:

      • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well.

      • Incubate for 24 hours to allow cells to attach.

    • Compound Treatment:

      • Prepare serial dilutions of this compound in complete medium.

      • Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

      • Incubate for a specified period (e.g., 48 or 72 hours).

    • MTT Addition and Incubation:

      • Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

    • Solubilization and Measurement:

      • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

      • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis:

      • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

      • Plot the percentage of viability versus the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion

This compound is a highly reactive molecule with significant potential as a DNA alkylating agent. While specific experimental data on its properties and stability are limited, its chemical nature strongly suggests a mechanism of action analogous to that of clinically relevant nitrogen mustards. The inherent reactivity of the aziridinium ring makes it a potent electrophile capable of forming covalent adducts with DNA, leading to cytotoxicity. The experimental protocols outlined in this guide provide a framework for the future investigation of this and similar compounds, which is essential for the development of novel therapeutics in oncology and other fields. Further research is warranted to fully characterize the chemical and biological profile of this compound.

References

An In-depth Technical Guide to N-2-Chloroethyl-N-methylaziridinium and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of N-2-Chloroethyl-N-methylaziridinium, the highly reactive cyclic intermediate of mechlorethamine, and its derivatives, which are potent bifunctional alkylating agents. These compounds, commonly known as nitrogen mustards, have a long history in chemotherapy due to their ability to induce cytotoxicity by cross-linking DNA. This document outlines their core structures, mechanism of action, relevant quantitative data, and key experimental methodologies.

Core Chemical Structures and Activation

The parent compound, mechlorethamine (HN2), is not the active agent itself. In an aqueous environment, it undergoes a rapid intramolecular cyclization to form the highly electrophilic this compound ion (also known as the aziridinium ion). This strained, three-membered ring is susceptible to nucleophilic attack by biological macromolecules, most notably the N7 position of guanine residues in DNA.

The formation of this aziridinium intermediate is the rate-limiting step in the alkylation reaction. Once the first alkylation occurs, the second 2-chloroethyl arm can undergo the same cyclization process, forming another aziridinium ring and enabling the second alkylation event. This bifunctional nature allows the agent to form cross-links within the same DNA strand (intrastrand) or between opposite strands (interstrand).

Several key derivatives have been developed to improve selectivity and reduce systemic toxicity. These include cyclophosphamide, melphalan, chlorambucil, and bendamustine, each featuring different carrier moieties attached to the core nitrogen mustard pharmacophore.

G cluster_activation Intramolecular Cyclization (Activation) cluster_alkylation DNA Alkylation Mechanism Mechlorethamine Mechlorethamine (HN2) Aziridinium This compound (Active Intermediate) Mechlorethamine->Aziridinium sp³-sp³ intramolecular cyclization Monoalkylation Mono-adduct Formation Aziridinium->Monoalkylation Nucleophilic Attack Guanine1 Guanine N7 Guanine1->Monoalkylation Crosslink Interstrand/Intrastrand Cross-link Monoalkylation->Crosslink Second Alkylation Step Guanine2 Guanine N7 (adjacent/opposite strand) Guanine2->Crosslink

Figure 1. Activation of Mechlorethamine and subsequent DNA alkylation pathway.

Quantitative Data on Nitrogen Mustard Derivatives

The cytotoxic efficacy and pharmacological properties of nitrogen mustards can be compared using various quantitative metrics. The table below summarizes key data for prominent derivatives. IC50 values, representing the concentration required to inhibit 50% of cell growth, are highly dependent on the specific cancer cell line used.

CompoundMolecular Weight ( g/mol )Half-LifeRepresentative IC50 Value (Cell Line)Key Features
Mechlorethamine 156.07< 10 minutes (in vivo)~1.5 µM (Raji cells)Highly reactive, non-selective, administered intravenously.
Cyclophosphamide 261.093-12 hours~2.5 µM (MCF-7)Prodrug requiring metabolic activation by cytochrome P450 enzymes in the liver.
Melphalan 305.20~1.5 hours~5 µM (RPMI 8226)L-phenylalanine carrier facilitates transport into cells via amino acid transporters.
Chlorambucil 304.21~1.5 hours~10 µM (CLL cells)Aromatic ring reduces reactivity, allowing for oral administration.
Bendamustine 358.26~40 minutes~8 µM (MCF-7)Hybrid molecule with properties of both an alkylating agent and a purine analog.

Signaling Pathway of DNA Damage Response

The formation of DNA cross-links by this compound and its derivatives triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR). The presence of bulky adducts on the DNA helix stalls replication and transcription, leading to the recruitment of sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).

These master kinases phosphorylate a host of downstream targets, including the checkpoint kinases CHK1 and CHK2. Activation of these checkpoints leads to the phosphorylation of cell cycle regulators such as CDC25, which in turn inhibits cyclin-dependent kinases (CDKs) to induce cell cycle arrest, typically at the G2/M phase. This pause provides the cell an opportunity to repair the damaged DNA. If the damage is too extensive to be repaired, the DDR pathway can signal to initiate apoptosis (programmed cell death), primarily through the p53 tumor suppressor pathway.

G cluster_agent Initiating Event cluster_dna Cellular Target cluster_ddr DNA Damage Response (DDR) cluster_outcome Cellular Outcomes Agent Aziridinium Ion DNA DNA Crosslink DNA Cross-links DNA->Crosslink Alkylation ATM_ATR ATM/ATR Kinases (Sensors) Crosslink->ATM_ATR Damage Recognition CHK1_CHK2 CHK1/CHK2 (Checkpoint Kinases) ATM_ATR->CHK1_CHK2 Phosphorylation p53 p53 Activation ATM_ATR->p53 Phosphorylation Arrest Cell Cycle Arrest (G2/M Phase) CHK1_CHK2->Arrest Apoptosis Apoptosis p53->Apoptosis If damage is severe Repair DNA Repair Arrest->Repair Allows time for Repair->Apoptosis Failure leads to G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis Seed 1. Seed Cells in 96-well Plate Incubate1 2. Incubate 24h Seed->Incubate1 Treat 3. Add Serial Dilutions of Compound Incubate1->Treat Incubate2 4. Incubate 48-72h Treat->Incubate2 MTT 5. Add MTT Reagent Incubate2->MTT Incubate3 6. Incubate 4h MTT->Incubate3 Solubilize 7. Solubilize Formazan with DMSO Incubate3->Solubilize Read 8. Read Absorbance at 570nm Solubilize->Read Calculate 9. Calculate Viability & Determine IC50 Read->Calculate

An In-depth Technical Guide to the Safe Handling and Use of N-2-Chloroethyl-N-methylaziridinium for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety precautions, handling guidelines, and relevant biological context for N-2-Chloroethyl-N-methylaziridinium. Due to its classification as a reactive alkylating agent and potential neurotoxin, strict adherence to safety protocols is paramount. This document is intended to supplement, not replace, institutional safety guidelines and Safety Data Sheets (SDS).

Core Safety and Handling

This compound is a suspected nitrogen mustard and, as such, should be handled with extreme caution. The aziridinium moiety is highly reactive and can act as a potent alkylating agent, posing significant health risks.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene).Prevents skin contact with the highly reactive compound.
Eye Protection Chemical splash goggles and a face shield.Protects against splashes and aerosols.
Body Protection A lab coat, chemical-resistant apron, and full-length pants.Minimizes the risk of skin exposure.
Respiratory Protection A properly fitted respirator with appropriate cartridges for organic vapors and particulates.Essential for preventing inhalation of this potentially volatile and toxic compound.
Engineering Controls

All work with this compound must be conducted in a certified chemical fume hood to prevent the release of vapors into the laboratory environment. A safety shower and eyewash station must be readily accessible.

Storage and Disposal

Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

Disposal: Dispose of all waste contaminated with this compound as hazardous waste in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain. Decontamination of labware should be performed with a suitable deactivating solution (e.g., a solution of sodium thiosulfate) before washing.

Emergency Procedures
Emergency SituationFirst Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Quantitative Data

The following table summarizes the known physical and chemical properties of this compound.

PropertyValue
CAS Number 57-54-5
Molecular Formula C5H11ClN+
Molecular Weight 120.60 g/mol
Boiling Point ~189.09°C (estimated)
Density ~1.0166 g/cm³ (estimated)
Refractive Index ~1.5304 (estimated)

Note: Some physical properties are estimates and should be used as a general guide.

Experimental Protocols

Due to the specialized and hazardous nature of this compound, detailed, publicly available experimental protocols are scarce. The following protocols are representative examples for the synthesis of a related compound and for conducting an in vitro neurotoxicity assay. These should be adapted and validated by qualified personnel in a properly equipped laboratory.

Representative Synthesis of a N-(2-chloroethyl)amine Derivative

This protocol is adapted from a patented method for a similar compound and is provided for illustrative purposes.

Objective: To synthesize a N-(2-chloroethyl)amine derivative via the reaction of a precursor amine with a chloro-bromo-alkane.

Materials:

  • Precursor amine (e.g., N-methylpiperazine)

  • 1-bromo-2-chloroethane

  • Acetone

  • Sodium hydroxide solution (e.g., 5% w/v)

  • Anhydrous ethanol

  • Reaction vessel with stirring capability

  • Distillation apparatus

  • Filtration apparatus

Procedure:

  • In a reaction vessel, combine the precursor amine, 1-bromo-2-chloroethane, and acetone.

  • While stirring, slowly add the sodium hydroxide solution, maintaining the reaction temperature between 20-25°C.

  • Continue stirring for 9-10 hours. Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS) to confirm the complete consumption of the precursor amine.

  • Once the reaction is complete, perform a vacuum distillation to remove the solvent and unreacted reagents until only a solid residue remains.

  • Dissolve the solid residue in acetone and filter to remove any inorganic salts.

  • Partially evaporate the acetone from the filtrate under reduced pressure.

  • Add anhydrous ethanol to the remaining liquid to induce crystallization of the product.

  • Collect the crystals by filtration and dry them to a constant weight.

  • Characterize the final product using appropriate analytical methods (e.g., NMR, IR, and mass spectrometry).

Representative In Vitro Neurotoxicity Assay

This protocol provides a general framework for assessing the neurotoxic potential of a compound like this compound using a neuronal cell line.

Objective: To evaluate the cytotoxicity of a test compound on a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • Test compound (this compound)

  • 96-well cell culture plates

  • Cytotoxicity assay kit (e.g., MTT, LDH)

  • Plate reader

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed the neuronal cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours in the incubator.

  • Prepare a series of dilutions of the test compound in the cell culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the test compound. Include appropriate vehicle controls.

  • Incubate the cells with the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, perform the cytotoxicity assay according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value (the concentration at which 50% of the cells are non-viable).

Visualized Signaling Pathway and Experimental Workflow

Cholinergic Signaling Pathway and Potential Disruption

This compound is a suspected cholinergic neurotoxin. Its reactive aziridinium ring can alkylate nucleophilic sites on biomolecules, potentially disrupting normal cholinergic neurotransmission. The following diagram illustrates a simplified cholinergic signaling pathway and a hypothetical point of interference by an alkylating agent.

Cholinergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_synthesis ChAT Choline->ACh_synthesis Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACh_synthesis ACh_vesicle Vesicular ACh (Acetylcholine) ACh_synthesis->ACh_vesicle ACh_release Release ACh_vesicle->ACh_release ACh_synapse ACh ACh_release->ACh_synapse Exocytosis AChE AChE ACh_synapse->AChE Degradation AChR Acetylcholine Receptor (AChR) ACh_synapse->AChR Binding Choline_reuptake Choline Reuptake AChE->Choline_reuptake Choline_reuptake->Choline Neurotoxin N-2-Chloroethyl-N- methylaziridinium (Alkylating Agent) Neurotoxin->AChE Alkylation & Inhibition Neurotoxin->AChR Alkylation & Inhibition Signal_transduction Signal Transduction AChR->Signal_transduction Cellular_response Cellular Response Signal_transduction->Cellular_response

Caption: Cholinergic signaling and potential disruption by an alkylating neurotoxin.

Experimental Workflow for In Vitro Neurotoxicity Assessment

The following diagram outlines the key steps in a typical in vitro experiment to assess the neurotoxicity of a chemical compound.

Neurotoxicity_Workflow start Start cell_culture Neuronal Cell Culture (e.g., SH-SY5Y) start->cell_culture compound_prep Prepare Test Compound Dilutions (this compound) cell_culture->compound_prep treatment Treat Cells with Compound compound_prep->treatment incubation Incubate for a Defined Period (e.g., 24-72 hours) treatment->incubation assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubation->assay data_acquisition Data Acquisition (Plate Reader) assay->data_acquisition data_analysis Data Analysis (Calculate % Viability, IC50) data_acquisition->data_analysis end End data_analysis->end

Caption: Workflow for in vitro neurotoxicity assessment.

This guide is intended for informational purposes only and should be used in conjunction with all applicable safety regulations and institutional protocols. The handling of this compound requires a high level of expertise and should only be undertaken by trained professionals in a controlled laboratory setting.

The Biological Landscape of N-2-Chloroethyl-N-methylaziridinium: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-2-Chloroethyl-N-methylaziridinium is a reactive electrophilic species belonging to the class of aziridinium ions, which are the active intermediates of nitrogen mustards. While specific biological data for this monofunctional alkylating agent is sparse in publicly available literature, its chemical structure allows for a comprehensive understanding of its expected biological effects and mechanism of action. This technical guide synthesizes the known chemistry of aziridinium ions and related nitrogen mustards to provide a detailed overview of the anticipated biological consequences of exposure to this compound, its potential applications in research, and generalized protocols for its study.

Introduction

Nitrogen mustards are a class of bifunctional and monofunctional alkylating agents that have been studied for their cytotoxic properties since the early 20th century. Their biological activity is predicated on the formation of a highly reactive aziridinium cation intermediate. This compound represents the activated, monofunctional form of N-methyl-2-chloroethylamine. This document will explore the formation, reactivity, and putative biological effects of this compound, drawing parallels from more extensively studied analogues.

Formation and Mechanism of Action

The biological activity of this compound is intrinsically linked to its formation via intramolecular cyclization of its precursor, N-methyl-2-chloroethylamine. This reaction is pH-dependent, with the rate of cyclization being slower in acidic environments where the amine is protonated, and essentially quantitative at a more alkaline pH of 8.[1]

Once formed, the strained three-membered aziridinium ring is a potent electrophile. The primary mechanism of action involves the alkylation of nucleophilic sites on cellular macromolecules.[1] The N7 atom of guanine residues in DNA is a principal target, leading to the formation of an N7-alkylguanine adduct. This modification can have several downstream consequences, including DNA strand breaks, depurination, and the triggering of DNA repair pathways, which can ultimately lead to apoptosis or cellular senescence.

Mechanism_of_Action cluster_formation Aziridinium Ion Formation cluster_alkylation Cellular Alkylation cluster_effects Downstream Biological Effects Precursor N-methyl-2-chloroethylamine Aziridinium This compound (Active Alkylating Agent) Precursor->Aziridinium Intramolecular Cyclization (pH-dependent) DNA DNA (Guanine N7) Aziridinium->DNA Alkylation RNA RNA Aziridinium->RNA Protein Proteins (e.g., Cysteine, Histidine) Aziridinium->Protein DNA_Adduct N7-Alkylguanine Adduct DNA->DNA_Adduct Depurination Depurination DNA_Adduct->Depurination DNA_Strand_Break DNA Strand Breaks Depurination->DNA_Strand_Break Cell_Cycle_Arrest Cell Cycle Arrest DNA_Strand_Break->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: Mechanism of this compound Action

Biological Effects

Cytotoxicity and Genotoxicity

By alkylating DNA, this compound is expected to be cytotoxic, particularly to rapidly dividing cells that are more susceptible to DNA damage. As a monofunctional agent, it is less likely to form DNA cross-links compared to bifunctional nitrogen mustards like mechlorethamine. However, the resulting DNA adducts can still stall replication forks and induce cell death. Its ability to modify DNA also classifies it as a potential mutagen and genotoxic agent.

Neurotoxicity

Related aziridinium ions, such as the ethylcholine aziridinium ion (AF64A), have demonstrated cholinotoxicity by irreversibly inhibiting high-affinity choline transport. While the specific neurotoxic profile of this compound is uncharacterized, its structural similarity to other neuroactive compounds suggests a potential for effects on the nervous system.

Other Potential Effects

Alkylation of proteins and other macromolecules can lead to a wide range of cellular dysfunctions, including enzyme inhibition and disruption of signaling pathways. The full spectrum of these effects for this compound remains to be elucidated.

Quantitative Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative biological data (e.g., IC50, LD50) for this compound. The following tables are provided as a template for future research.

Table 1: In Vitro Cytotoxicity

Cell LineAssay TypeIC50 (µM)Exposure Time (h)Reference
Data not availableData not availableData not availableData not availableData not available

Table 2: In Vivo Toxicity

Animal ModelRoute of AdministrationLD50 (mg/kg)Observation PeriodReference
Data not availableData not availableData not availableData not availableData not available

Experimental Protocols

The following are generalized protocols for the investigation of the biological effects of this compound. Due to its reactive nature, it is often generated in situ from its precursor, N-methyl-2-chloroethylamine.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Plate cells of interest (e.g., a cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of N-methyl-2-chloroethylamine in an appropriate solvent (e.g., DMSO). Serial dilutions are then made in cell culture medium to achieve the desired final concentrations. The aziridinium ion will form in situ.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include appropriate vehicle controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental_Workflow_MTT Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Compound_Prep Prepare serial dilutions of N-methyl-2-chloroethylamine Cell_Seeding->Compound_Prep Treatment Treat cells with compound Compound_Prep->Treatment Incubation Incubate for 24-72h Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read absorbance Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Figure 2: General Workflow for an In Vitro Cytotoxicity Assay
DNA Alkylation Assay (Guanine N7 Adduct Detection)

  • Treatment: Expose cells or isolated DNA to this compound (generated in situ).

  • DNA Isolation: Isolate genomic DNA from the treated cells using a standard DNA extraction kit.

  • DNA Hydrolysis: Hydrolyze the DNA to individual nucleosides using enzymatic digestion (e.g., with nuclease P1 and alkaline phosphatase).

  • LC-MS/MS Analysis: Analyze the digested DNA sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and quantify the N7-methyl-N-(2'-hydroxyethyl)guanine adduct.

  • Quantification: Use a standard curve of the synthesized adduct to quantify the level of DNA alkylation.

Safety and Handling

This compound and its precursor are expected to be hazardous. Based on the Safety Data Sheet for the aziridinium compound, it should be handled with extreme caution.[2] Standard personal protective equipment, including gloves, lab coat, and safety goggles, should be worn at all times. All work should be conducted in a well-ventilated chemical fume hood.

Conclusion and Future Directions

This compound is a reactive monofunctional alkylating agent with a clear mechanism of action rooted in the chemistry of nitrogen mustards. While specific biological data is currently lacking, its potential for cytotoxicity, genotoxicity, and other cellular effects makes it a compound of interest for further investigation. Future research should focus on quantifying its biological activity in various cell lines, elucidating its full toxicological profile, and exploring its potential as a tool for studying DNA damage and repair or as a scaffold for the development of targeted therapeutic agents. The experimental protocols outlined in this guide provide a starting point for such investigations.

References

An In-Depth Technical Guide to the Formation and Reactivity of Aziridinium Ions from N-(2-Chloroethyl)amine Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intramolecular cyclization of N-(2-chloroethyl)amines to form highly strained and electrophilic aziridinium ions is a cornerstone of the mechanism of action for nitrogen mustard alkylating agents. This transformation is the rate-limiting step that precedes the alkylation of biological nucleophiles, most notably DNA, which is the basis for their cytotoxic and therapeutic effects. This technical guide provides a comprehensive overview of the formation of the aziridinium ion from its N-(2-chloroethyl)-N-methylamine precursor, detailing the underlying reaction mechanism, experimental protocols for its observation, and a summary of its kinetic properties. Furthermore, this document illustrates the critical role of this reactive intermediate in the context of drug development, specifically in the design of DNA-alkylating anticancer agents.

Introduction: The Significance of Aziridinium Ions

Nitrogen mustards are a class of bifunctional alkylating agents first developed in the 1940s and represent some of the earliest chemotherapeutic drugs. Their potent cytotoxic activity stems from their ability to form covalent cross-links in DNA, a process that is entirely dependent on the in-situ formation of a highly reactive intermediate: the aziridinium ion. Non-activated aziridines are typically inert; however, the formation of the quaternary aziridinium cation introduces significant ring strain (approximately 47 kJ/mol), rendering the ion exceptionally electrophilic and susceptible to nucleophilic attack.[1]

This guide focuses on the monofunctional analogue, N-(2-chloroethyl)-N-methylamine, to elucidate the fundamental principles of aziridinium ion formation. This process involves an intramolecular nucleophilic substitution, where the nitrogen atom displaces a terminal chloride ion to create the cyclic cation. Understanding the kinetics and mechanism of this transformation is paramount for the rational design of novel alkylating agents with tailored reactivity and specificity.

The Core Mechanism: Intramolecular Cyclization

The conversion of N-(2-chloroethyl)-N-methylamine into its corresponding aziridinium ion is a classic example of an anchimerically assisted (neighboring group participation) intramolecular SN2 reaction.

Key Steps:

  • Nucleophilic Attack: The lone pair of electrons on the tertiary amine nitrogen acts as an internal nucleophile.

  • Displacement: This nitrogen attacks the electrophilic carbon atom bonded to the chlorine atom.

  • Chloride Expulsion: The chloride ion is displaced as the leaving group, resulting in the closure of the three-membered ring.

This cyclization is the rate-determining step for the subsequent alkylation of biological targets. The resulting N-methyl-N-ethyl aziridinium ion is a potent electrophile, primed for reaction with available nucleophiles.

Figure 1: Reaction mechanism for the intramolecular formation of the N-methyl-N-ethyl aziridinium ion.

Experimental Protocols

The observation and characterization of the transient aziridinium ion are primarily accomplished through spectroscopic methods, with Nuclear Magnetic Resonance (NMR) being the most powerful tool.[2][3]

Synthesis of N-(2-chloroethyl)-N-methylamine Hydrochloride

A common laboratory-scale synthesis involves the chlorination of an amino alcohol precursor.

  • Materials: N-methylethanolamine, thionyl chloride (SOCl₂), anhydrous diethyl ether, anhydrous dichloromethane (DCM).

  • Procedure:

    • Dissolve N-methylethanolamine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and maintain an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Add thionyl chloride (1.1 eq) dropwise to the stirred solution over 30 minutes. Caution: This reaction is exothermic and releases HCl and SO₂ gas; perform in a well-ventilated fume hood.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Triturate the resulting solid residue with anhydrous diethyl ether, filter the white precipitate, wash with additional diethyl ether, and dry under vacuum to yield the hydrochloride salt of the product.

Monitoring Aziridinium Ion Formation by ¹H NMR Spectroscopy

This protocol details the real-time observation of the cyclization reaction.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Materials: N-(2-chloroethyl)-N-methylamine hydrochloride, deuterated acetonitrile (CD₃CN) or deuterium oxide (D₂O), NMR tubes.

  • Procedure:

    • Prepare a stock solution of the N-(2-chloroethyl)-N-methylamine precursor by dissolving a precise amount (e.g., 5-10 mg) in a deuterated solvent (e.g., 0.7 mL of CD₃CN) directly in an NMR tube.[2]

    • If starting from the hydrochloride salt, add a non-nucleophilic base (e.g., one equivalent of anhydrous Na₂CO₃) to liberate the free amine, followed by filtration if necessary.

    • Acquire an initial ¹H NMR spectrum (t=0) immediately after preparation.

    • Monitor the reaction by acquiring subsequent spectra at regular time intervals (e.g., every 10-15 minutes) at a constant temperature (e.g., 25 °C).[2][4]

    • Data Analysis:

      • Observe the gradual disappearance of the characteristic triplet signals for the -CH₂-Cl and -N-CH₂- protons of the starting material.

      • Concurrently, observe the appearance of new, downfield-shifted signals corresponding to the protons of the strained aziridinium ring. The protons adjacent to the positively charged quaternary nitrogen are significantly deshielded.

      • Integrate the signals of both the reactant and the product at each time point to determine their relative concentrations.

      • Plot the concentration of the starting material versus time and fit the data to a first-order rate equation to determine the rate constant (k) and half-life (t₁₂) of the cyclization.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis prep1 Dissolve N-(2-chloroethyl)-N-methylamine in deuterated solvent (e.g., CD3CN) prep2 Transfer to NMR Tube prep1->prep2 acq1 Acquire initial spectrum (t=0) on NMR Spectrometer prep2->acq1 acq2 Acquire subsequent spectra at regular time intervals acq1->acq2 an1 Integrate reactant and product signals acq2->an1 an2 Calculate relative concentrations over time an1->an2 an3 Plot ln[Reactant] vs. Time an2->an3 an4 Determine rate constant (k) and half-life (t½) an3->an4

Figure 2: Experimental workflow for monitoring aziridinium ion formation via NMR spectroscopy.

Quantitative Data: Reaction Kinetics

The rate of aziridinium ion formation is influenced by factors such as pH and solvent. For related N-(2-chloroethyl)amine structures, kinetic studies have provided valuable quantitative insights.

Precursor StructurepHTemperature (°C)Half-life (t₁₂) for CyclizationReference
N-(2-Chloroethyl)phosphonamidate7.437~18 min[5]
N-(2-Chloroethyl)phosphonamidate8.237~18 min[5]
N-(2-Chloroethyl)phosphonamidate9.037~18 min[5]

Table 1: Representative kinetic data for the intramolecular cyclization of an N-(2-chloroethyl)amine derivative. While the specific substituent affects the absolute rate, the data illustrates the timescale of the reaction under physiological conditions.

Application in Drug Development: DNA Alkylation Pathway

The therapeutic rationale for using N-(2-chloroethyl)amine precursors is their ability to generate the aziridinium ion in situ, which then acts as the ultimate DNA alkylating agent.[6]

  • Drug Administration & Cyclization: The relatively stable precursor drug is administered and distributes systemically. It then undergoes the rate-limiting intramolecular cyclization to form the electrophilic aziridinium ion.

  • Nucleophilic Attack by DNA: The aziridinium ion is highly susceptible to attack by nucleophilic sites on DNA bases. The N7 position of guanine is the most frequent target due to its high nucleophilicity.[6]

  • Formation of DNA Adducts: This reaction forms a covalent bond between the drug and the DNA base, creating a mono-adduct.

  • Cellular Consequences: The presence of these bulky adducts on the DNA template disrupts critical cellular processes like DNA replication and transcription. This damage can stall replication forks and, if left unrepaired, lead to the induction of apoptosis (programmed cell death), selectively killing rapidly proliferating cancer cells.[6][7] For bifunctional mustards (containing two chloroethyl groups), a second cyclization and alkylation can occur, leading to DNA inter- and intra-strand cross-links, which are particularly cytotoxic lesions.[7]

Signaling_Pathway drug N-(2-chloroethyl)amine Precursor Drug ion Aziridinium Ion (Reactive Electrophile) drug->ion Intramolecular Cyclization adduct DNA Mono-adduct (Guanine-N7 Alkylation) ion->adduct Nucleophilic Attack by Guanine-N7 dna Cellular DNA (Nucleophile) dna->adduct disruption Replication / Transcription Disruption adduct->disruption apoptosis Apoptosis (Cell Death) disruption->apoptosis

Figure 3: Logical pathway from precursor drug activation to induction of apoptosis via DNA alkylation.

References

An In-depth Technical Guide to the Early Investigations of N-2-Chloroethyl-N-methylaziridinium Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early investigations into the cytotoxic effects of N-2-Chloroethyl-N-methylaziridinium, a potent alkylating agent commonly known as Mechlorethamine or Nitrogen Mustard. This document details the fundamental mechanisms of its cytotoxicity, summarizes key quantitative data from foundational studies, and outlines the experimental protocols used to elicit these findings.

Core Mechanism of Cytotoxicity

This compound is a bifunctional alkylating agent, a characteristic that is central to its cytotoxic action.[1][2] Under physiological conditions, it spontaneously cyclizes to form a highly reactive aziridinium ion.[3] This electrophilic intermediate readily reacts with nucleophilic sites on cellular macromolecules, with DNA being the primary target.[1][2][4]

The principal mechanism of its cytotoxicity involves the alkylation of the N7 position of guanine bases in DNA.[2][4] Due to its bifunctional nature, a single molecule of mechlorethamine can alkylate two distinct guanine bases, leading to the formation of inter- and intra-strand DNA cross-links.[2][4] These cross-links are profoundly damaging to the cell as they physically obstruct the separation of DNA strands, thereby inhibiting critical cellular processes such as DNA replication and transcription.[1][4] This disruption of DNA integrity triggers cell cycle arrest, typically at the G2/M phase, and ultimately leads to programmed cell death, or apoptosis.[4]

Quantitative Cytotoxicity Data

Early studies quantified the cytotoxic potential of this compound across various cell lines. The following tables summarize the key findings from these investigations.

Cell LineAssay TypeConcentrationEffectCitation
HT1080 (Human Fibrosarcoma)Direct Cell Count50 µM~50% cell death[3]
Rabbit Tracheal EpitheliumNot Specified50 µM (LC10)Sublethal dose causing early lipid peroxidation and membrane damage[5]

Experimental Protocols

The following section details the methodologies employed in early studies to characterize the cytotoxicity of this compound.

Cell Viability and Cytotoxicity Assays

A fundamental aspect of these early investigations was the determination of cell viability following exposure to the compound.

1. Direct Cell Counting:

  • Cell Culture: HT1080 cells were plated in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 9% Fetal Bovine Serum (FBS) at a density of 5 x 10^5 cells per dish and allowed to adhere overnight.[3]

  • Treatment: Cells were treated with varying concentrations of mechlorethamine (0, 10, 25, 50, or 100 µM) for 3 hours at 37°C.[3]

  • Post-Treatment: The drug-containing media was replaced with fresh, drug-free media, and the cells were allowed to recover for 18 hours.[3]

  • Quantification: Cell viability was assessed by counting the surviving cells using a haemocytometer. Cytotoxicity was expressed as the percentage of surviving cells compared to the untreated control.[3]

2. Metabolic Assays (MTT Assay):

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay assesses cell metabolic activity as an indicator of cell viability.

  • Procedure:

    • Cells are plated in a 96-well plate and treated with the test compound.

    • Following incubation, MTT is added to the wells and is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.

    • The formazan is then solubilized, and the absorbance is measured spectrophotometrically to determine the relative number of viable cells.[6]

3. Flow Cytometry for Cell Death Analysis:

  • Principle: Flow cytometry with vital dyes such as propidium iodide (PI) is used to differentiate between live, apoptotic, and necrotic cells.

  • Procedure:

    • Cells are treated with this compound.

    • Following treatment, cells are harvested and stained with PI.

    • PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can enter cells with compromised membranes (necrotic or late apoptotic cells).

    • The fluorescence of individual cells is measured by a flow cytometer to quantify the percentage of dead cells.[6]

Analysis of DNA Damage

Given that DNA is the primary target of mechlorethamine, early studies focused on characterizing the nature and extent of DNA damage.

1. DNA-Protein Cross-Linking Assay:

  • Cell Treatment: HT1080 cells (~10^7) were treated with mechlorethamine (0, 10, 25, 50, or 100 µM) for 3 hours at 37°C.[3]

  • DNA Isolation: Chromosomal DNA, along with any covalently bound proteins, was extracted using a modified phenol/chloroform extraction method.[3]

  • Protein Release: Approximately 15 µg of the isolated DNA from each sample was subjected to neutral thermal hydrolysis (1 hour at 70°C) to release the protein-guanine conjugates from the DNA backbone.[3]

  • Analysis: The released proteins were then separated by 12% SDS-PAGE and visualized by staining.[3]

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

G Mechanism of this compound Cytotoxicity cluster_0 Cellular Entry and Activation cluster_1 DNA Damage cluster_2 Cellular Response Mechlorethamine Mechlorethamine Aziridinium_Ion Reactive Aziridinium Ion Mechlorethamine->Aziridinium_Ion Spontaneous Cyclization DNA DNA Aziridinium_Ion->DNA Alkylation Alkylated_DNA Alkylated DNA (Guanine N7) DNA->Alkylated_DNA Crosslinked_DNA Inter/Intra-strand Cross-links Alkylated_DNA->Crosslinked_DNA Replication_Inhibition Inhibition of DNA Replication Crosslinked_DNA->Replication_Inhibition Transcription_Inhibition Inhibition of Transcription Crosslinked_DNA->Transcription_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Replication_Inhibition->Cell_Cycle_Arrest Transcription_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: A diagram illustrating the cytotoxic mechanism of this compound.

G Experimental Workflow for Cytotoxicity Assessment Start Start Cell_Culture Plate cells and allow to adhere Start->Cell_Culture Treatment Treat with Mechlorethamine Cell_Culture->Treatment Incubation Incubate for a defined period Treatment->Incubation Assay Select Assay Incubation->Assay Direct_Count Direct Cell Count (Haemocytometer) Assay->Direct_Count MTT_Assay MTT Assay Assay->MTT_Assay Flow_Cytometry Flow Cytometry (Propidium Iodide) Assay->Flow_Cytometry Data_Analysis Analyze Data and Determine % Cytotoxicity Direct_Count->Data_Analysis MTT_Assay->Data_Analysis Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Caption: A flowchart of a typical experimental workflow for assessing cytotoxicity.

References

Methodological & Application

Application Notes and Protocols for N-2-Chloroethyl-N-methylaziridinium as a DNA Alkylating Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-2-Chloroethyl-N-methylaziridinium is a reactive electrophilic species that functions as a potent DNA alkylating agent. As the active intermediate of various nitrogen mustards, it plays a crucial role in the cytotoxic and therapeutic effects of these compounds. This document provides detailed application notes and protocols for the use of this compound in research and drug development settings. It covers the mechanism of DNA alkylation, protocols for in vitro DNA alkylation, analysis of DNA adducts, and assessment of cytotoxicity. Safety precautions are of paramount importance when handling this hazardous compound and are detailed herein.

Introduction

Nitrogen mustards are a class of bifunctional alkylating agents that have been utilized in cancer chemotherapy for decades. Their cytotoxic effects are primarily attributed to their ability to form covalent bonds with DNA, leading to mono-adducts and interstrand cross-links (ICLs). These DNA lesions disrupt essential cellular processes such as replication and transcription, ultimately inducing cell death.[1][2]

The key to the alkylating activity of many nitrogen mustards is the intramolecular cyclization to form a highly reactive aziridinium ion intermediate. This compound represents this reactive species. Its high electrophilicity allows it to readily react with nucleophilic sites on DNA bases, with a strong preference for the N7 position of guanine.[3][4] Understanding the reactivity and biological consequences of this specific aziridinium ion is fundamental to the study of nitrogen mustard-based therapies and the development of novel DNA alkylating agents.

Mechanism of DNA Alkylation

The primary mechanism of DNA alkylation by this compound involves the nucleophilic attack of the N7 atom of a guanine base on the strained three-membered aziridinium ring. This results in the formation of a stable covalent bond, creating a mono-adduct. In the context of a bifunctional nitrogen mustard, a second aziridinium ring can be formed, which can then react with another guanine on the complementary DNA strand, leading to a highly cytotoxic interstrand cross-link.

Signaling Pathway of DNA Damage and Repair

The formation of DNA adducts by this compound triggers a cascade of cellular responses, primarily involving DNA damage signaling and repair pathways. The presence of these lesions can stall replication forks and lead to the activation of checkpoint kinases such as ATR and CHK1. If the damage is extensive and cannot be repaired, the cell may be directed towards apoptosis.

Below is a diagram illustrating the general pathway of DNA damage response to alkylating agents.

DNA_Damage_Response This compound This compound DNA DNA This compound->DNA Alkylation DNA_Adducts DNA Mono-adducts & Interstrand Cross-links DNA->DNA_Adducts Replication_Stall Replication Fork Stall DNA_Adducts->Replication_Stall DDR DNA Damage Response (ATR, CHK1) Replication_Stall->DDR Repair DNA Repair Pathways (NER, FA) DDR->Repair Apoptosis Apoptosis DDR->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Repair->DNA Damage Resolution Cell_Cycle_Arrest->Repair

Figure 1: DNA Damage Response to Alkylating Agents.

Safety and Handling

This compound and its precursors are highly toxic, mutagenic, and carcinogenic. Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

  • Ventilation: All work must be conducted in a certified chemical fume hood.

  • Waste Disposal: Dispose of all contaminated materials and solutions as hazardous waste according to institutional guidelines.

  • Spill Response: In case of a spill, evacuate the area and follow established institutional procedures for hazardous chemical spills.

Experimental Protocols

The following protocols are generalized and should be optimized for specific experimental systems.

In Vitro DNA Alkylation Assay

This protocol describes the direct alkylation of purified DNA by a precursor that generates this compound in situ.

Materials:

  • Purified DNA (e.g., calf thymus DNA, plasmid DNA)

  • N-methyl-bis(2-chloroethyl)amine (a precursor that forms the aziridinium ion)

  • Reaction Buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

  • 3 M Sodium Acetate, pH 5.2

  • 100% Ethanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • Nuclease-free water

Procedure:

  • Prepare a stock solution of the nitrogen mustard precursor in a suitable solvent (e.g., DMSO or ethanol).

  • In a microcentrifuge tube, combine the purified DNA (final concentration 0.1-1 mg/mL) with the reaction buffer.

  • Add the nitrogen mustard precursor to the DNA solution to the desired final concentration (e.g., 1-100 µM). The optimal concentration should be determined empirically.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 1-24 hours). The incubation time will influence the extent of alkylation.

  • Stop the reaction by precipitating the DNA. Add 1/10th volume of 3 M sodium acetate and 2.5 volumes of ice-cold 100% ethanol.

  • Incubate at -20°C for at least 1 hour to precipitate the DNA.

  • Centrifuge at high speed (e.g., >12,000 x g) for 15-30 minutes at 4°C.

  • Carefully decant the supernatant. Wash the DNA pellet with ice-cold 70% ethanol.

  • Centrifuge again, decant the supernatant, and air-dry the pellet.

  • Resuspend the alkylated DNA in nuclease-free water or a suitable buffer for downstream analysis.

In_Vitro_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification DNA_Solution Prepare DNA Solution Mix Mix DNA and Agent DNA_Solution->Mix Agent_Stock Prepare Alkylating Agent Stock Agent_Stock->Mix Incubate Incubate at 37°C Mix->Incubate Precipitate Precipitate DNA Incubate->Precipitate Wash Wash Pellet Precipitate->Wash Resuspend Resuspend Alkylated DNA Wash->Resuspend Downstream_Analysis Downstream_Analysis Resuspend->Downstream_Analysis Ready for Analysis

Figure 2: Workflow for In Vitro DNA Alkylation.
Analysis of DNA Adducts by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for the identification and quantification of DNA adducts.[1]

Materials:

  • Alkylated DNA from the in vitro assay

  • Enzymatic Digestion Cocktail (e.g., DNase I, nuclease P1, alkaline phosphatase)

  • LC-MS/MS system

Procedure:

  • Digest the alkylated DNA to individual nucleosides using an enzymatic digestion cocktail according to the manufacturer's protocol.

  • Filter the digested sample to remove enzymes.

  • Analyze the sample using a reverse-phase LC column coupled to a mass spectrometer.

  • Develop a multiple reaction monitoring (MRM) method to specifically detect the expected N7-guanine adduct of this compound. This will involve identifying the parent ion mass and the mass of a specific fragment ion.

  • Quantify the adducts by comparing the peak area to a standard curve generated with a synthesized adduct standard.

Cell-Based Cytotoxicity Assay

This protocol determines the concentration of a nitrogen mustard precursor that is cytotoxic to a cell line of interest.

Materials:

  • Human cell line (e.g., a cancer cell line)

  • Complete cell culture medium

  • Nitrogen mustard precursor stock solution

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the nitrogen mustard precursor in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the alkylating agent. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

  • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Quantitative Data Summary

The following tables provide hypothetical quantitative data for illustrative purposes. Actual data will vary depending on the experimental conditions and cell lines used.

Table 1: In Vitro DNA Alkylation Efficiency

Precursor Concentration (µM)Incubation Time (hours)N7-Guanine Adducts per 10^6 Bases
10150
106250
501300
5061500

Table 2: Cytotoxicity of a Nitrogen Mustard Precursor in Different Cell Lines

Cell LineIC50 (µM) after 48h Treatment
HeLa (Cervical Cancer)25
A549 (Lung Cancer)40
MCF-7 (Breast Cancer)15
HEK293 (Normal Kidney)80

Conclusion

This compound is a powerful tool for studying the mechanisms of DNA alkylation and the cellular responses to this form of DNA damage. The protocols provided herein offer a framework for investigating its effects in both in vitro and cell-based systems. Due to the hazardous nature of this compound, all experiments must be conducted with strict adherence to safety protocols. The quantitative analysis of DNA adduct formation and the resulting cytotoxicity are critical for understanding the potency of nitrogen mustards and for the development of new anticancer therapies.

References

Application Notes and Protocols for N-2-Chloroethyl-N-methylaziridinium and its Precursors in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Note on N-2-Chloroethyl-N-methylaziridinium: The compound this compound is a highly reactive aziridinium ion. In biological systems, it is not typically applied directly to cells. Instead, it is formed in situ through the intramolecular cyclization of precursor molecules, most notably nitrogen mustards. These precursors are bifunctional alkylating agents used in chemotherapy. The simplest of these is Mechlorethamine (also known as mustine or HN2), which contains a bis(2-chloroethyl)methylamine structure. Once administered, mechlorethamine rapidly forms the reactive aziridinium ion, which then serves as the active agent that alkylates cellular macromolecules.

These application notes and protocols will, therefore, focus on the use of Mechlorethamine as a well-characterized precursor that generates the reactive aziridinium intermediate responsible for its cytotoxic effects on cancer cells.

Application Notes

Introduction

Mechlorethamine is the prototypical nitrogen mustard, belonging to the class of alkylating antineoplastic agents.[1] Its potent cytotoxic activity stems from its ability to form covalent bonds with nucleophilic groups in cellular components, most critically with DNA. This leads to the formation of DNA adducts and cross-links, which interfere with DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[2][3] Due to their high proliferative rate and often compromised DNA repair mechanisms, cancer cells are particularly sensitive to the effects of such DNA damage.[4]

Mechanism of Action

The anticancer activity of mechlorethamine is initiated by a two-step intramolecular cyclization, where one of the 2-chloroethyl side chains forms a highly strained and reactive aziridinium (ethyleneimonium) ring. This electrophilic intermediate is the primary alkylating species. The mechanism proceeds as follows:

  • Aziridinium Ion Formation: The tertiary amine of mechlorethamine attacks the γ-carbon of one of the chloroethyl groups, displacing the chloride ion to form the this compound cation.[2]

  • DNA Alkylation (Monoadduct Formation): The aziridinium ion is a potent electrophile that is readily attacked by nucleophilic sites on DNA bases, primarily the N7 position of guanine.[1] This opens the ring and forms a stable covalent bond (a monoadduct).

  • Cross-Link Formation: The second 2-chloroethyl arm of the mechlorethamine molecule can undergo the same cyclization and subsequent reaction with another nucleophilic site on DNA. This results in the formation of highly cytotoxic DNA interstrand or intrastrand cross-links, which prevent the separation of the DNA double helix, a critical step for both replication and transcription.[5]

  • Induction of DNA Damage Response (DDR): The resulting DNA lesions are recognized by the cell's DNA repair machinery, activating complex signaling cascades known as the DNA Damage Response (DDR). Key protein kinases such as ATM (Ataxia-Telangiectasia Mutated), ATR (ATM and Rad3-related), and DNA-PK (DNA-dependent protein kinase) are activated.[2]

  • Cell Cycle Arrest and Apoptosis: Activated DDR pathways lead to the phosphorylation and activation of downstream checkpoint kinases Chk1 and Chk2 .[6] These kinases, in turn, target effectors like p53 and Cdc25 phosphatases to induce cell cycle arrest, typically at the S and G2/M phases, allowing time for DNA repair.[2][7] If the DNA damage is too extensive to be repaired, the cell is directed to undergo programmed cell death (apoptosis).[2]

Applications in Cancer Cell Line Studies
  • Cytotoxicity and Anti-proliferative Assays: Evaluating the dose-dependent effects of mechlorethamine on the viability and proliferation of various cancer cell lines to determine sensitivity and resistance profiles.

  • Mechanism of Action Studies: Investigating the induction of DNA cross-links, activation of the DNA Damage Response (DDR) pathway, and subsequent cell cycle arrest and apoptosis.

  • Drug Resistance Studies: Developing and characterizing cancer cell line models with acquired resistance to mechlorethamine to study the molecular mechanisms of resistance.[3]

  • Combination Therapy Screening: Assessing the synergistic or additive effects of mechlorethamine when combined with other chemotherapeutic agents or targeted therapies, such as inhibitors of DNA repair pathways (e.g., PARP inhibitors).

Data Presentation

The cytotoxic effects of mechlorethamine vary significantly depending on the cell line and the duration of exposure. The following tables summarize representative data from the literature.

Table 1: Cytotoxicity of Mechlorethamine in Human Cancer Cell Lines

Cell LineCancer TypeExposure Time (h)Cytotoxicity MetricValue (µM)Reference
HT1080Fibrosarcoma3~LC50 (50% Cell Death)~50[8]
A549Lung Epithelial24Concentration for S/G2-M Arrest1 - 20[2]
VariousVarious24LC50 Range6 - 1000[8]
MOLT-4Leukemiaup to 24Concentration for S-phase delay0.5 - 5[7]

Note: IC50/LC50 values are highly dependent on the specific assay conditions (cell density, exposure time, assay type). The NCI-60 database is a comprehensive resource for the growth inhibition (GI50) data of various compounds, including alkylating agents, across 60 different human cancer cell lines.[9][10]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of viability.

Materials:

  • Cancer cell lines (e.g., HT1080, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Mechlorethamine hydrochloride

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of mechlorethamine in complete medium. Remove the old medium from the wells and add 100 µL of the mechlorethamine dilutions (e.g., ranging from 0.1 µM to 200 µM) or vehicle control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines (e.g., MOLT-4)

  • Complete culture medium

  • Mechlorethamine hydrochloride

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of mechlorethamine (e.g., 5 µM) or vehicle control for a specified time (e.g., 24 hours).[7]

  • Cell Harvesting: For adherent cells, collect the culture medium (containing floating apoptotic cells) and then trypsinize the attached cells. For suspension cells, collect them directly. Combine and centrifuge the cells at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blot Analysis of DNA Damage Response Proteins

This protocol is used to detect the activation (phosphorylation) of key proteins in the DDR pathway.

Materials:

  • Cancer cell lines (e.g., A549)

  • Complete culture medium

  • Mechlorethamine hydrochloride

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose/PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ATM (Ser1981), anti-phospho-Chk2 (Thr68), anti-phospho-H2AX (Ser139), anti-p53, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis: Seed cells and treat with mechlorethamine (e.g., 1-20 µM) for various time points (e.g., 1, 6, 24 hours).[2] After treatment, wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to ensure equal protein loading.

Mandatory Visualization

Mechlorethamine_MoA cluster_0 Cellular Uptake & Activation cluster_1 DNA Damage Induction cluster_2 DNA Damage Response (DDR) Activation cluster_3 Cellular Outcomes Mechlorethamine Mechlorethamine (Precursor Drug) Aziridinium Reactive Aziridinium Ion Mechlorethamine->Aziridinium Intramolecular Cyclization Monoadduct DNA Monoadduct Aziridinium->Monoadduct Alkylation DNA Nuclear DNA (Guanine N7) Crosslink Inter/Intrastrand Cross-links Monoadduct->Crosslink Second Alkylation ATM ATM Kinase Crosslink->ATM Recognized by MRN complex ATR ATR Kinase Crosslink->ATR Stalls Replication Fork Chk2 p-Chk2 ATM->Chk2 Phosphorylates Chk1 p-Chk1 ATR->Chk1 Phosphorylates p53 p53 Stabilization Chk2->p53 CellCycleArrest S/G2-M Phase Cell Cycle Arrest Chk1->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis (Programmed Cell Death) p53->Apoptosis CellCycleArrest->Apoptosis If damage is irreparable

Caption: Mechanism of Action of Mechlorethamine in Cancer Cells.

Experimental_Workflow cluster_assays Endpoint Assays cluster_viability Viability Analysis cluster_apoptosis Apoptosis Analysis cluster_ddr DDR Analysis start Cancer Cell Culture (e.g., HT1080, A549, MOLT-4) treat Treat with Mechlorethamine (Dose-response & Time-course) start->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis (Annexin V/PI Staining) treat->apoptosis ddr DDR Activation (Western Blot) treat->ddr read_abs Read Absorbance (570 nm) viability->read_abs flow Flow Cytometry apoptosis->flow wb Detect p-ATM, p-Chk2, etc. ddr->wb calc_ic50 Calculate IC50 read_abs->calc_ic50 quantify_apop Quantify Apoptotic Populations flow->quantify_apop analyze_pathway Analyze Pathway Activation wb->analyze_pathway

Caption: Experimental Workflow for Studying Mechlorethamine Effects.

References

Application Notes and Protocols for Inducing Specific DNA Adducts with N-2-Chloroethyl-N-methylaziridinium Ion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-2-Chloroethyl-N-methylaziridinium is a reactive aziridinium ion that serves as a potent DNA alkylating agent. This species is the key intermediate formed from nitrogen mustards, such as mechlorethamine, and is responsible for their cytotoxic and mutagenic effects. By directly reacting with nucleophilic sites on DNA bases, it forms a variety of DNA adducts, primarily at the N7 position of guanine.[1][2][3] The formation of these adducts, including monofunctional adducts and bifunctional cross-links, disrupts DNA replication and transcription, ultimately leading to cell death.[2][4] Understanding the mechanisms of adduct formation and their biological consequences is crucial for the development of novel chemotherapeutic agents and for studying DNA damage and repair pathways.

These application notes provide an overview of the use of this compound-generating compounds for inducing specific DNA adducts, along with detailed protocols for their formation and analysis. Due to the limited direct studies on the isolated this compound salt, the protocols and data presented are based on its well-characterized precursor, mechlorethamine, which generates the active aziridinium ion in situ.

Mechanism of DNA Alkylation

The process of DNA alkylation by the this compound ion begins with the intramolecular cyclization of a precursor like mechlorethamine to form the highly reactive aziridinium cation.[2][5] This electrophilic intermediate is then subject to nucleophilic attack by electron-rich centers in the DNA bases. The primary target for this alkylation is the N7 position of guanine, owing to its high nucleophilicity.[1][2] Alkylation can also occur at other sites, such as the N3 position of adenine.

Following the initial monofunctional alkylation, the second 2-chloroethyl arm of the precursor molecule can undergo a similar cyclization to form another aziridinium ion. This can then react with a second nucleophilic site on the DNA, leading to the formation of intra- or interstrand cross-links.[2][6] These cross-links are particularly cytotoxic as they create significant helical distortion and are more difficult for cellular repair machinery to resolve.

Data Presentation: Quantitative Analysis of DNA Adducts

The following tables summarize quantitative data on DNA adduct formation following treatment with this compound-generating compounds. The data is compiled from studies using liquid chromatography-mass spectrometry (LC-MS) based methods for adduct quantification.

Table 1: Mechlorethamine-Induced DNA Adducts in HT1080 Cells

Mechlorethamine Concentration (µM)N7-Guanine Adducts (per 10⁶ dG)
0Not Detected
10~0.5
25~1.2
502.1 ± 0.7
100~4.0

Data adapted from a study on mechlorethamine-induced DNA-protein cross-linking in human fibrosarcoma (HT1080) cells, where N7-guanine adducts were quantified as part of the analysis.[7]

Table 2: Kinetics of Nitrogen Mustard-Induced DNA Adducts in Mice Tissues

Adduct TypeTime to Max Level (hours)Persistence (Half-life)
NM-G (N7-guanine mono-adduct)6Rapid decline
G-NM-G (Guanine-Guanine cross-link)>6>3x longer than NM-G
NM-Fapy-G (Ring-opened N7-guanine adduct)>6>3x longer than NM-G

This table summarizes the kinetic properties of different adducts formed in the liver, lung, and spleen of mice treated with a nitrogen mustard.[8]

Experimental Protocols

Protocol 1: Induction of DNA Adducts in Cultured Cells

This protocol describes a general procedure for treating cultured mammalian cells with mechlorethamine to induce DNA adducts.

Materials:

  • Mammalian cell line (e.g., HT1080 fibrosarcoma, L1210 leukemia)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Mechlorethamine hydrochloride (must be handled with extreme caution in a certified chemical fume hood)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell lysis buffer

  • DNA isolation kit (e.g., Qiagen DNeasy Blood & Tissue Kit)

  • Protease inhibitors

Procedure:

  • Cell Culture: Plate cells at a density that will result in 80-90% confluency on the day of treatment.

  • Mechlorethamine Preparation: Immediately before use, prepare a stock solution of mechlorethamine in sterile, ice-cold PBS or culture medium without serum. Perform serial dilutions to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µM).

  • Cell Treatment: Aspirate the culture medium from the cells and replace it with the mechlorethamine-containing medium. Incubate the cells for a defined period (e.g., 1-3 hours) at 37°C in a CO₂ incubator.[7]

  • Harvesting: After incubation, aspirate the drug-containing medium and wash the cells twice with ice-cold PBS.

  • Cell Lysis: Lyse the cells according to the DNA isolation kit manufacturer's protocol, with the addition of protease inhibitors to the lysis buffer to prevent protein degradation.

  • DNA Isolation: Isolate genomic DNA using a commercial kit. Ensure high purity of the DNA, as contaminants can interfere with subsequent analysis.

  • DNA Quantification: Determine the concentration and purity of the isolated DNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~1.8 is indicative of pure DNA.

  • Storage: Store the isolated DNA at -80°C until adduct analysis.

Protocol 2: Analysis of DNA Adducts by LC-MS/MS

This protocol provides a general workflow for the quantitative analysis of N7-guanine adducts using liquid chromatography-tandem mass spectrometry.

Materials:

  • DNA sample with induced adducts

  • Stable isotope-labeled internal standards for the adducts of interest

  • Enzymes for DNA hydrolysis (e.g., DNase I, nuclease P1, alkaline phosphatase)

  • LC-MS/MS system (e.g., triple quadrupole or high-resolution Orbitrap mass spectrometer)

  • C18 reverse-phase HPLC column

Procedure:

  • DNA Hydrolysis:

    • To 10-20 µg of DNA, add the stable isotope-labeled internal standard.

    • Perform enzymatic hydrolysis of the DNA to release the adducted nucleosides. This is typically a multi-step process involving a cocktail of enzymes.[6]

  • Sample Cleanup:

    • After hydrolysis, the sample may need to be purified to remove enzymes and other interfering substances. This can be achieved by solid-phase extraction (SPE) or filtration.

  • LC-MS/MS Analysis:

    • Inject the purified sample onto the LC-MS/MS system.

    • Separate the adducted nucleosides from the normal nucleosides using a reverse-phase HPLC column with a suitable gradient (e.g., water and acetonitrile with formic acid).

    • Detect and quantify the specific adducts using the mass spectrometer in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode. The transitions from the precursor ion to specific product ions for both the analyte and the internal standard are monitored.

  • Data Analysis:

    • Calculate the amount of each adduct by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

    • Normalize the adduct levels to the total amount of the corresponding normal nucleoside (e.g., adducts per 10⁶ dG).

Visualizations

DNA_Alkylation_Pathway cluster_precursor Precursor Activation cluster_alkylation DNA Alkylation Mechlorethamine Mechlorethamine (bis(2-chloroethyl)methylamine) Aziridinium This compound (Reactive Intermediate) Mechlorethamine->Aziridinium Intramolecular Cyclization DNA DNA (Guanine N7) Aziridinium->DNA Nucleophilic Attack Mono_Adduct Monofunctional Adduct (N7-Alkylguanine) DNA->Mono_Adduct Cross_Link Inter/Intrastrand Cross-link (G-NM-G) Mono_Adduct->Cross_Link Second Alkylation Event

Caption: Mechanism of DNA alkylation by mechlorethamine.

Experimental_Workflow start Start: Cell Culture treatment Treatment with Mechlorethamine start->treatment harvest Cell Harvesting and Washing treatment->harvest isolation Genomic DNA Isolation harvest->isolation analysis LC-MS/MS Analysis of Adducts isolation->analysis end End: Data Quantification analysis->end

Caption: Workflow for inducing and analyzing DNA adducts.

References

Application Notes and Protocols for Neurochemical Lesioning with N-2-Chloroethyl-N-methylaziridinium (DSP-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental use of N-2-Chloroethyl-N-methylaziridinium, commonly known as DSP-4, for selective neurochemical lesioning of noradrenergic neurons originating from the locus coeruleus (LC). This document outlines the mechanism of action, key applications, detailed experimental protocols, and methods for verifying the efficacy of the lesion.

Introduction

N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride (DSP-4) is a potent and selective neurotoxin widely used in neuroscience research to investigate the functional roles of the locus coeruleus noradrenergic system.[1][2] DSP-4's selectivity makes it an invaluable tool for studying the involvement of noradrenergic pathways in various physiological and pathological processes, including cognition, mood, and neurodegenerative diseases.[3][4]

Mechanism of Action

DSP-4 is a systemically administered neurotoxin that readily crosses the blood-brain barrier.[1][2] In the physiological environment, it undergoes a chemical transformation to form a reactive aziridinium ion. This highly reactive intermediate is selectively taken up by the norepinephrine transporter (NET), which is densely expressed on the terminals of noradrenergic neurons originating in the locus coeruleus.[1][2]

Once inside the neuron, the aziridinium ion covalently binds to and inactivates critical intracellular macromolecules, leading to the degeneration of the nerve terminals.[1] This process results in a rapid and long-lasting depletion of norepinephrine in brain regions innervated by the LC, such as the cortex and hippocampus.[1][5] Notably, DSP-4 shows a high degree of selectivity, with minimal effects on dopaminergic and serotonergic neurons.[1][2]

cluster_blood Bloodstream cluster_neuron Noradrenergic Neuron Terminal DSP-4 DSP-4 NET Norepinephrine Transporter (NET) DSP-4->NET Crosses Blood-Brain Barrier and Cyclizes Aziridinium Reactive Aziridinium Ion NET->Aziridinium Selective Uptake Macromolecules Intracellular Macromolecules Aziridinium->Macromolecules Covalent Binding and Inactivation Degeneration Terminal Degeneration Macromolecules->Degeneration

Mechanism of DSP-4 Neurotoxicity.

Key Applications

  • Investigating the role of the locus coeruleus-norepinephrine (LC-NE) system: DSP-4 lesioning allows for the study of the LC-NE system's involvement in learning, memory, attention, and emotional regulation.

  • Modeling neuropsychiatric and neurodegenerative disorders: The depletion of norepinephrine by DSP-4 can be used to model aspects of depression, anxiety, and the noradrenergic deficits observed in Alzheimer's and Parkinson's diseases.[3]

  • Evaluating potential therapeutic agents: By creating a specific neurochemical deficit, DSP-4 provides a model system to test the efficacy of drugs aimed at restoring noradrenergic function.

Quantitative Data on DSP-4 Efficacy

The following tables summarize the quantitative effects of DSP-4 on neurochemical markers in rodents.

Table 1: Reduction of Norepinephrine (NE) Levels in Different Brain Regions Following DSP-4 Administration (50 mg/kg, i.p.) in Rats

Brain RegionPercent Reduction of NEReference
Cortex86%[5]
Hippocampus91%[5]
CerebellumSignificant Decrease[5]
BrainstemSignificant Decrease[5]
HypothalamusSignificant Decrease[5]
Locus CoeruleusSignificant Decrease[5]

Table 2: Effect of Different Doses of DSP-4 on Norepinephrine (NE) Concentration in Rat Brain (8-9 days post-injection)

DSP-4 Dose (mg/kg, i.p.)Effect on NE in Frontal Cortex & HippocampusReference
5No significant reduction[6]
10Dose-dependent reduction[6]
30Dose-dependent reduction[6]
50Dose-dependent reduction[6]

Experimental Protocols

Protocol 1: Systemic Administration of DSP-4 in Rodents

This protocol describes the standard procedure for inducing a selective noradrenergic lesion using DSP-4.

Materials:

  • N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride (DSP-4)

  • Sterile saline (0.9% NaCl)

  • Animal scale

  • Syringes and needles (appropriate size for intraperitoneal injection)

Procedure:

  • Animal Handling: Acclimatize animals to the housing conditions for at least one week prior to the experiment.

  • DSP-4 Solution Preparation: Due to its instability and light sensitivity, prepare DSP-4 solution fresh immediately before use and protect it from light.[7] Dissolve DSP-4 in sterile saline to the desired concentration (e.g., for a 50 mg/kg dose in a 200g rat, dissolve 10 mg of DSP-4 in a volume suitable for intraperitoneal injection, typically 1-2 ml/kg).

  • Dosing: Weigh each animal accurately to calculate the correct injection volume. A commonly used and effective dose is 50 mg/kg administered via intraperitoneal (i.p.) injection.[1][5][7] Some studies have employed two doses of 50 mg/kg, one week apart.[3]

  • Control Group: Administer an equivalent volume of sterile saline to the control group.

  • Post-injection Monitoring: Monitor the animals for any adverse reactions. A transient initial weight loss may be observed in DSP-4 treated animals.[7]

  • Experimental Timeline: The neurotoxic effects of DSP-4 are rapid and long-lasting.[1] Experiments can typically be conducted from 7 days to several weeks after administration, depending on the research question.

start Start acclimatize Animal Acclimatization (≥ 1 week) start->acclimatize prepare Prepare fresh DSP-4 solution (light protected) acclimatize->prepare weigh Weigh animal prepare->weigh calculate Calculate injection volume weigh->calculate inject Administer DSP-4 (e.g., 50 mg/kg, i.p.) or Saline (Control) calculate->inject monitor Post-injection monitoring inject->monitor experiment Conduct behavioral or neurochemical experiments (≥ 7 days post-injection) monitor->experiment end End experiment->end

Experimental Workflow for DSP-4 Administration.
Protocol 2: Verification of Noradrenergic Lesion

It is crucial to verify the extent and selectivity of the neurochemical lesion. This can be achieved through neurochemical and immunohistochemical methods.

A. Neurochemical Analysis (HPLC):

  • Tissue Dissection: At the designated time point after DSP-4 administration, euthanize the animals and rapidly dissect the brain regions of interest (e.g., cortex, hippocampus, cerebellum) on ice.

  • Sample Preparation: Homogenize the tissue samples and process for high-performance liquid chromatography (HPLC) analysis.

  • Quantification: Measure the levels of norepinephrine (NE), dopamine (DA), and serotonin (5-HT) and their metabolites to confirm a selective reduction in NE.

B. Immunohistochemistry (IHC):

  • Tissue Preparation: Perfuse the animals with paraformaldehyde and prepare brain sections for immunohistochemical staining.

  • Staining: Stain the sections with antibodies against markers of noradrenergic neurons, such as dopamine-β-hydroxylase (DBH) or the norepinephrine transporter (NET).

  • Microscopy and Analysis: Visualize the stained sections using microscopy and quantify the reduction in DBH or NET immunoreactivity in the target brain regions to confirm the degeneration of noradrenergic terminals.

Selectivity and Considerations

While DSP-4 is highly selective for noradrenergic neurons of the locus coeruleus, it is important to note that non-locus coeruleus noradrenergic systems in the rodent brain are more resistant to its neurotoxic effects.[1] The neurotoxic effect of DSP-4 can be counteracted by pretreatment with norepinephrine uptake inhibitors like desipramine.[1][2] Researchers should always include appropriate control groups and verify the lesion to ensure the validity of their findings. The effects of DSP-4 on behavior can be complex, with some studies reporting increased anxiety-like behavior.[8]

References

dosage and concentration determination for in vitro studies with N-2-Chloroethyl-N-methylaziridinium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-2-Chloroethyl-N-methylaziridinium is a reactive alkylating agent belonging to the nitrogen mustard family. These compounds are known for their cytotoxic effects, which are primarily mediated through the alkylation of DNA. This leads to the formation of DNA adducts, interstrand cross-links, and subsequent activation of DNA damage response pathways, ultimately resulting in cell cycle arrest and apoptosis. These characteristics make this compound and its analogs potential candidates for anticancer drug development.

These application notes provide a comprehensive guide for determining the optimal dosage and concentration of this compound for in vitro studies. The protocols outlined below describe a systematic approach to assess its cytotoxic activity across various cancer cell lines and to elucidate the underlying molecular mechanisms.

Mechanism of Action

Nitrogen mustards, including this compound, are bifunctional alkylating agents. The aziridinium ring is highly reactive and can covalently bind to nucleophilic sites on cellular macromolecules, with the N7 position of guanine in DNA being a primary target. The bifunctional nature of the molecule allows it to cross-link DNA strands, a form of damage that is particularly difficult for cancer cells to repair and often triggers programmed cell death.

Data Presentation: In Vitro Cytotoxicity of this compound

The following tables summarize illustrative quantitative data for the cytotoxic activity of this compound against a panel of human cancer cell lines. This data is representative of what would be obtained following the protocols described below.

Table 1: Dose-Response of various Cancer Cell Lines to this compound (72h incubation)

Concentration (µM)MCF-7 (% Viability)A549 (% Viability)HeLa (% Viability)
0.198 ± 499 ± 397 ± 5
185 ± 692 ± 588 ± 7
1052 ± 575 ± 860 ± 6
5021 ± 345 ± 635 ± 4
1008 ± 225 ± 415 ± 3
2002 ± 110 ± 25 ± 1

Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma12.5
A549Lung Carcinoma65.2
HeLaCervical Adenocarcinoma28.7
U-87 MGGlioblastoma45.1

Note: The data presented in these tables are for illustrative purposes and may not represent the actual cytotoxic profile of this compound. Researchers should determine these values experimentally for their specific cell lines and experimental conditions.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in adherent cancer cell lines using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Selected cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines to ~80% confluency.

    • Trypsinize and resuspend the cells in complete medium.

    • Count the cells and adjust the concentration to 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water).

    • Perform serial dilutions of the stock solution in complete medium to obtain a range of concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Include a vehicle control (medium with the same concentration of solvent used for the compound) and a no-cell control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = [(Absorbance of treated cells - Absorbance of no-cell control) / (Absorbance of vehicle control - Absorbance of no-cell control)] x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

DNA_Damage_Response_Pathway cluster_stimulus Cellular Insult cluster_dna_damage DNA Damage cluster_sensors Damage Sensors cluster_mediators Mediators & Effectors cluster_outcomes Cellular Outcomes This compound This compound DNA_Alkylation DNA Alkylation & Interstrand Cross-links This compound->DNA_Alkylation ATM_ATR ATM/ATR Activation DNA_Alkylation->ATM_ATR DNA_Repair DNA Repair Mechanisms DNA_Alkylation->DNA_Repair p53_Activation p53 Phosphorylation & Stabilization ATM_ATR->p53_Activation CHK1_CHK2 CHK1/CHK2 Activation ATM_ATR->CHK1_CHK2 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) p53_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Activation->Apoptosis CHK1_CHK2->Cell_Cycle_Arrest

Caption: DNA Damage Response Pathway induced by this compound.

IC50_Determination_Workflow Start Start Cell_Culture Culture Adherent Cancer Cells (~80% confluency) Start->Cell_Culture Cell_Seeding Seed Cells in 96-well Plate (10,000 cells/well) Cell_Culture->Cell_Seeding Incubation_24h Incubate for 24h (Cell Attachment) Cell_Seeding->Incubation_24h Compound_Treatment Treat with Serial Dilutions of This compound Incubation_24h->Compound_Treatment Incubation_72h Incubate for 72h (Drug Exposure) Compound_Treatment->Incubation_72h MTT_Addition Add MTT Reagent Incubation_72h->MTT_Addition Incubation_4h Incubate for 4h (Formazan Formation) MTT_Addition->Incubation_4h Solubilization Solubilize Formazan with DMSO Incubation_4h->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate % Viability and Determine IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for IC50 Determination using MTT Assay.

Application Notes and Protocols for N-2-Chloroethyl-N-methylaziridinium Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-2-Chloroethyl-N-methylaziridinium is a reactive aziridinium ion, analogous to the active metabolites of alkylating agents like cyclophosphamide and mechlorethamine (nitrogen mustard).[1] These compounds are potent cytotoxic agents used in cancer chemotherapy. Their mechanism of action involves the alkylation of DNA, leading to the formation of DNA cross-links, which ultimately triggers cell cycle arrest and apoptosis.[1][2][3] These application notes provide detailed protocols for the preparation and use of this compound solutions for in vitro cell culture experiments, along with an overview of its mechanism of action.

Due to the high reactivity and inherent instability of aziridinium ions in aqueous solutions, it is often more practical to work with a more stable precursor, such as mechlorethamine hydrochloride, which rapidly converts to the active aziridinium ion in solution.[1][4] The following protocols are based on the handling of mechlorethamine hydrochloride as a source of the this compound active species.

Data Presentation

Table 1: Solubility of Mechlorethamine Hydrochloride

SolventSolubilityConcentration (mM)
Water39 mg/mL202.58 mM
DMSO39 mg/mL202.58 mM
Ethanol39 mg/mL202.58 mM

Data sourced from Selleck Chemicals datasheet for Mechlorethamine HCl.[5]

Table 2: Stability of Mechlorethamine in Solution

Solvent SystemStorage TemperatureStability
Aqueous SolutionRoom TemperatureComplete degradation within 4 days
Ointment in white soft paraffin4°CStable for at least 84 days
Ointment in white soft paraffin37°CStable for at least 40 days

Aqueous stability data highlights the need for fresh preparation of solutions for cell culture.[4]

Table 3: Exemplary Working Concentrations for Cytotoxicity Assays

Cell LineCompoundConcentration RangeExposure TimeObserved Effect
HT1080 (Human Fibrosarcoma)Mechlorethamine10 - 100 µM3 hoursSignificant decrease in cell numbers; ~50% cell death at 50 µM.[6]
A549 (Human Lung Carcinoma)Nitrogen Mustard-based fluorophore13.1 ± 2.7 to 33.5 ± 2.6 µM (IC50)72 hoursAntiproliferative activity.[7]
NCI-H460 (Human Lung Cancer)Nitrogen Mustard-based fluorophore14.2 ± 3.3 to 29.8 ± 0.9 µM (IC50)72 hoursAntiproliferative activity.[7]

Experimental Protocols

Protocol 1: Preparation of Stock Solution (10 mM Mechlorethamine Hydrochloride)

Materials:

  • Mechlorethamine hydrochloride (or a suitable precursor of this compound)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Precaution: Mechlorethamine is a potent carcinogen and vesicant.[8] Handle with extreme caution using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, within a certified chemical fume hood.

  • Allow the vial of mechlorethamine hydrochloride to equilibrate to room temperature before opening.

  • Calculate the mass of mechlorethamine hydrochloride required to prepare the desired volume of a 10 mM stock solution (Molecular Weight of Mechlorethamine HCl = 192.51 g/mol ).[5]

  • In a chemical fume hood, carefully weigh the calculated amount of mechlorethamine hydrochloride and transfer it to a sterile, amber microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube to achieve a final concentration of 10 mM.

  • Vortex the solution until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C. While more stable than aqueous solutions, it is recommended to use the stock solution within a few weeks of preparation.

Protocol 2: Preparation of Working Solutions for Cell Culture

Materials:

  • 10 mM Mechlorethamine hydrochloride stock solution in DMSO

  • Complete cell culture medium appropriate for the cell line being used

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Important: Prepare fresh working solutions immediately before each experiment due to the rapid degradation of the active compound in aqueous media.[4]

  • Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 in culture medium.

  • Ensure the final concentration of DMSO in the culture medium is consistent across all treatments (including vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).

  • Mix the working solutions thoroughly by gentle pipetting or vortexing before adding to the cell cultures.

Protocol 3: General Protocol for Cell Treatment and Cytotoxicity Assay (MTT Assay)

Materials:

  • Cells of interest plated in a 96-well plate

  • Freshly prepared working solutions of this compound (from mechlorethamine HCl)

  • Vehicle control (culture medium with the same final concentration of DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment and do not reach confluency by the end of the experiment. Allow cells to adhere overnight.

  • Remove the existing culture medium and replace it with fresh medium containing the desired concentrations of the this compound working solutions or the vehicle control.

  • Incubate the cells for the desired exposure time (e.g., 3, 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Following the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium from each well.

  • Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Incubate the plate for at least 2 hours at room temperature in the dark, with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

Signaling_Pathway Mechanism of Action: DNA Alkylation and Damage Response cluster_0 Cellular Entry and Activation cluster_1 DNA Damage cluster_2 DNA Damage Response (DDR) cluster_3 Cellular Outcomes Mechlorethamine Mechlorethamine (Precursor) Aziridinium N-2-Chloroethyl-N- methylaziridinium (Active Ion) Mechlorethamine->Aziridinium Intramolecular cyclization DNA DNA Aziridinium->DNA Alkylation Guanine Guanine (N7) Aziridinium->Guanine Targets AlkylatedDNA Monofunctional Adduct Guanine->AlkylatedDNA CrosslinkedDNA Interstrand Cross-link AlkylatedDNA->CrosslinkedDNA Second Alkylation DDR_Sensors ATM/ATR (Sensors) CrosslinkedDNA->DDR_Sensors Triggers Checkpoint_Kinases CHK1/CHK2 DDR_Sensors->Checkpoint_Kinases Activate DNARepair DNA Repair (BER, NER, etc.) DDR_Sensors->DNARepair Initiates p53 p53 Checkpoint_Kinases->p53 Activate CellCycleArrest Cell Cycle Arrest (G2/M) Checkpoint_Kinases->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Caption: DNA Alkylation and Cellular Response Pathway.

Experimental_Workflow Experimental Workflow for Cell Culture Treatment cluster_prep Preparation cluster_treatment Cell Treatment cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis Stock_Prep Prepare 10 mM Stock in DMSO Working_Sol Prepare Fresh Working Solutions in Medium Stock_Prep->Working_Sol Treatment Treat Cells with Working Solutions Working_Sol->Treatment Cell_Seeding Seed Cells in 96-well Plate Cell_Seeding->Treatment Incubation Incubate for Desired Time Treatment->Incubation MTT_Add Add MTT Reagent Incubation->MTT_Add Formazan_Sol Solubilize Formazan MTT_Add->Formazan_Sol Read_Absorbance Measure Absorbance at 570 nm Formazan_Sol->Read_Absorbance Calc_Viability Calculate Cell Viability Read_Absorbance->Calc_Viability

References

Application Notes and Protocols for Monitoring DNA Cross-linking by N-2-Chloroethyl-N-methylaziridinium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-2-Chloroethyl-N-methylaziridinium is the highly reactive cyclic aziridinium ion formed from nitrogen mustards, a class of bifunctional alkylating agents. These compounds are known for their cytotoxic effects, which are primarily mediated through the formation of covalent linkages with cellular macromolecules, most critically, DNA. The formation of DNA interstrand cross-links (ICLs) is a particularly cytotoxic lesion as it physically prevents the separation of the DNA duplex, thereby blocking essential cellular processes like replication and transcription and ultimately triggering cell death.[1][2] The monitoring and quantification of these cross-linking events are crucial for understanding the mechanism of action of such compounds in cancer chemotherapy and for developing novel genotoxic agents.

The cross-linking process is typically a two-step reaction. First, one of the chloroethyl groups alkylates a nucleophilic site on a DNA base, most commonly the N7 position of guanine.[3][4] Subsequently, the second chloroethyl group can react with a base on the opposite DNA strand, forming an interstrand cross-link.[3] This document provides detailed protocols for three common techniques used to detect and quantify DNA cross-links: the Alkaline Comet Assay, the Alkaline Elution Assay, and a Quantitative PCR (qPCR) Stop Assay.

Mechanism of DNA Interstrand Cross-linking

The aziridinium ion is a potent electrophile that readily reacts with nucleophilic centers in DNA. The formation of an interstrand cross-link is a sequential process that covalently links the two strands of the DNA helix.

G cluster_0 Step 1: Monoadduct Formation cluster_1 Step 2: Interstrand Cross-link (ICL) Formation NMA N-2-Chloroethyl-N- methylaziridinium Ion MA Monoadduct Formation NMA->MA Reacts with DNA1 DNA Strand 1 (Guanine N7) DNA1->MA MA2 Activated Monoadduct MA->MA2 Intramolecular rearrangement ICL Stable Interstrand Cross-link (ICL) MA2->ICL Reacts with DNA2 DNA Strand 2 (Guanine N7) DNA2->ICL Block Blockage of DNA Replication & Transcription ICL->Block Leads to

Caption: Mechanism of two-step DNA interstrand cross-link formation.

Technique 1: Alkaline Single Cell Gel Electrophoresis (Comet Assay)

The alkaline comet assay is a sensitive method for detecting DNA damage, including single- and double-strand breaks, as well as DNA cross-links, at the level of individual cells.[5][6] For detecting cross-links, the assay is modified by introducing a fixed amount of initial DNA damage (e.g., via irradiation). DNA cross-links will retard the migration of the fragmented DNA toward the anode during electrophoresis, resulting in a smaller "comet tail." The decrease in tail moment is proportional to the frequency of cross-links.

Experimental Workflow: Alkaline Comet Assay for Cross-links

G A 1. Cell Treatment (Expose cells to this compound precursor) B 2. Irradiation (e.g., X-ray) (Introduce a fixed number of DNA strand breaks) A->B C 3. Cell Embedding (Mix cells with low melting point agarose) B->C D 4. Lysis (Immerse slides in cold lysis solution to remove membranes/proteins) C->D E 5. Alkaline Unwinding (Incubate in electrophoresis buffer to denature DNA) D->E F 6. Electrophoresis (Apply electric field at pH > 13) E->F G 7. Neutralization & Staining (Neutralize with Tris buffer and stain with DNA dye, e.g., PI) F->G H 8. Visualization & Analysis (Fluorescence microscopy and comet scoring software) G->H

Caption: Workflow for the Alkaline Comet Assay to detect DNA cross-links.

Protocol: Alkaline Comet Assay

Reagents and Materials:

  • Normal Melting Point Agarose (NMPA) and Low Melting Point Agarose (LMPA)

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • Lysis Solution (pH 10): 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO (added fresh)

  • Alkaline Electrophoresis Buffer (pH > 13): 300 mM NaOH, 1 mM EDTA

  • Neutralization Buffer: 0.4 M Tris-HCl (pH 7.5)

  • DNA Staining Solution: Propidium Iodide (PI) or SYBR Green

  • Frosted microscope slides

  • Horizontal gel electrophoresis unit and power supply

  • Fluorescence microscope with appropriate filters

Procedure:

  • Slide Preparation: Pre-coat clean, frosted microscope slides with a layer of 1% NMPA in water and let them dry completely.[7]

  • Cell Treatment: Treat cell suspensions (1 x 10⁶ cells/mL) with the desired concentrations of the cross-linking agent for a specified time. Include a negative control (vehicle only).

  • Irradiation: After treatment, place cell suspensions on ice and irradiate with a calibrated source (e.g., 2 Gy X-ray) to induce a consistent level of strand breaks. A non-irradiated control should be included to assess baseline damage.

  • Cell Encapsulation: Mix ~25 µL of the cell suspension with ~75 µL of 0.7% LMPA (at 37°C). Pipette this mixture onto a pre-coated slide and cover with a coverslip.[5]

  • Solidification: Place the slides at 4°C for at least 10 minutes to solidify the agarose.

  • Lysis: Gently remove the coverslips and immerse the slides in cold Lysis Solution for at least 2 hours (or overnight) at 4°C.[5]

  • Alkaline Unwinding: Carefully place the slides in a horizontal electrophoresis tank filled with fresh, cold Alkaline Electrophoresis Buffer. Let the DNA unwind for 20-40 minutes at 4°C.[5]

  • Electrophoresis: Apply a voltage of ~25V (~0.7 V/cm) and adjust the current to 300 mA for 20-30 minutes. Keep the tank on ice or in a cold room.

  • Neutralization and Staining: Gently remove the slides and immerse them in Neutralization Buffer for 5 minutes, repeat three times. Stain the slides with Propidium Iodide (2.5 µg/mL) for 5 minutes in the dark.

  • Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software (e.g., CASP or Comet Assay IV) to quantify parameters like Tail DNA (%) and Olive Tail Moment.[7] A decrease in these parameters in treated, irradiated cells compared to irradiated-only cells indicates cross-linking.

Data Presentation
Treatment ConditionAverage Olive Tail Moment (Arbitrary Units)% Tail DNA
Untreated Control (No Irradiation)1.5 ± 0.43.2 ± 1.1
Irradiation Only (2 Gy)25.8 ± 3.145.6 ± 5.3
Agent (Low Dose) + Irradiation (2 Gy)15.2 ± 2.528.9 ± 4.1
Agent (High Dose) + Irradiation (2 Gy)8.9 ± 1.916.5 ± 3.5

Technique 2: Alkaline Elution Assay

The alkaline elution technique measures DNA strand breaks and cross-links by monitoring the rate at which single-stranded DNA elutes through a membrane filter under denaturing conditions (pH > 12).[8] Larger DNA strands elute more slowly. Interstrand cross-links effectively create very large DNA molecules that are retained on the filter. The technique can distinguish between DNA-protein and DNA-DNA cross-links by including a proteinase K digestion step, which will resolve DNA-protein cross-links but not DNA-DNA cross-links.[9]

Experimental Workflow: Alkaline Elution

G A 1. Cell Radiolabeling (e.g., with [³H]thymidine) B 2. Cell Treatment (Expose cells to cross-linking agent) A->B C 3. Irradiation (Optional) (Introduce strand breaks to measure cross-linking) B->C D 4. Cell Lysis on Filter (Cells are loaded onto a PVC filter and lysed with SDS) C->D E 5. Proteinase K Digestion (Optional) (Incubate filter with Proteinase K to remove DNA-protein cross-links) D->E For distinguishing DPC vs ICL F 6. Alkaline Elution (Pump alkaline buffer through the filter at a constant rate) D->F E->F G 7. Fraction Collection (Collect eluted fractions over time) F->G H 8. Quantification (Measure radioactivity in fractions and on the filter) G->H

Caption: Workflow for the Alkaline Elution Assay.

Protocol: Alkaline Elution

Reagents and Materials:

  • Radiolabeled thymidine (e.g., [³H] or [¹⁴C])

  • Lysis Solution: 2 M NaCl, 0.04 M EDTA, 0.2% Sarkosyl, pH 10.0

  • Proteinase K Solution: 0.5 mg/mL in Lysis Solution

  • Eluting Buffer: 0.1 M Tetrapropylammonium hydroxide, 0.02 M EDTA, pH 12.1

  • Polyvinylchloride (PVC) filters (2 µm pore size)

  • Swinnex filter holders and peristaltic pump

  • Scintillation counter and vials

Procedure:

  • Cell Labeling: Culture cells in the presence of a radiolabeled DNA precursor (e.g., 0.1 µCi/mL [³H]thymidine) for one to two cell cycles to uniformly label the DNA.

  • Treatment: Treat the labeled cells with the cross-linking agent.

  • Cell Loading and Lysis: Load a known number of cells (e.g., 0.5-1 x 10⁶) onto a PVC filter. Lyse the cells by washing with 5 mL of Lysis Solution.

  • Proteinase K Digestion (for ICLs): To specifically measure interstrand cross-links, incubate the filter with 1 mL of Proteinase K solution at room temperature for 1 hour.[9] This digests proteins and resolves DNA-protein cross-links. Omit this step to measure total (DNA-protein + DNA-DNA) cross-links.

  • Elution: Place the filter holder in the elution apparatus. Pump the Eluting Buffer through the filter at a slow, constant rate (e.g., 0.03-0.04 mL/min).

  • Fraction Collection: Collect fractions every 90 minutes for up to 15 hours.

  • Quantification: At the end of the elution, retrieve the filter. Measure the radioactivity of the filter (retained DNA) and each collected fraction (eluted DNA) using a scintillation counter.

  • Data Analysis: Plot the fraction of DNA remaining on the filter versus the elution time. A slower rate of elution compared to the control (irradiated-only) cells indicates the presence of cross-links.

Data Presentation
Treatment Condition% DNA Retained on Filter after 12 hours
Control (Irradiation Only)15.3 ± 2.8
Agent Treated + Irradiation (Total Cross-links)55.7 ± 4.5
Agent Treated + Proteinase K + Irradiation (ICLs only)42.1 ± 3.9

Technique 3: Quantitative PCR (qPCR) Stop Assay

This assay quantifies DNA lesions that block the progression of DNA polymerase. Interstrand cross-links are potent blocks to thermostable polymerases used in PCR. By measuring the amplification efficiency of a long DNA fragment relative to a short one (which is less likely to contain a lesion), the frequency of lesions can be estimated.

Principle of the qPCR Stop Assay

G cluster_0 Control DNA (No Cross-links) cluster_1 Treated DNA (with Cross-links) A DNA Template B Taq Polymerase A->B C Successful Amplification of Long DNA Fragment B->C G Quantification C->G Low Cq Value D DNA Template X Interstrand Cross-link D->X E Taq Polymerase Stalls X->E F Reduced/No Amplification of Long DNA Fragment E->F H Quantification F->H High Cq Value

Caption: Principle of the qPCR stop assay for detecting DNA cross-links.

Protocol: qPCR Stop Assay

Reagents and Materials:

  • Genomic DNA isolation kit

  • qPCR instrument and associated reagents (e.g., SYBR Green Master Mix)

  • Primers for a long DNA target (~10 kb) and a short mitochondrial DNA target (~100 bp, for normalization)

  • Restriction enzyme that does not cut within the amplified regions (for DNA fragmentation)

Procedure:

  • Cell Treatment and DNA Isolation: Treat cells with the cross-linking agent. Isolate high-quality genomic DNA immediately after treatment.

  • DNA Quantification: Accurately quantify the concentration of the isolated DNA using a fluorometric method (e.g., PicoGreen or Qubit), which specifically measures dsDNA.[10]

  • DNA Fragmentation (Optional but Recommended): Lightly fragment the DNA using a restriction enzyme to reduce viscosity and ensure equal template accessibility, without cutting within the target amplicons.

  • qPCR Reaction Setup: Set up qPCR reactions for both the long nuclear DNA target and the short mitochondrial DNA target. Use a standardized amount of template DNA for all samples (e.g., 20 ng).

  • qPCR Program: Run the samples on a real-time PCR instrument using a standard amplification protocol.

  • Data Analysis:

    • Determine the threshold cycle (Cq) for both amplicons in treated and untreated samples.

    • Normalize the amplification of the long fragment to the short fragment for each sample: ΔCq = Cq(long) - Cq(short).

    • Calculate the difference in normalized values between treated and untreated samples: ΔΔCq = ΔCq(treated) - ΔCq(untreated).

    • The relative amplification (R) is calculated as 2⁻ΔΔCq.

    • Assuming a Poisson distribution, the number of lesions per amplicon can be calculated as: Lesions/amplicon = -ln(R).

Data Presentation
SampleCq (Short Target)Cq (Long Target)ΔCq (Long - Short)Relative Amplification vs ControlLesion Frequency (per 10 kb)
Untreated Control18.5 ± 0.222.1 ± 0.33.61.000
Agent (Low Dose)18.6 ± 0.224.5 ± 0.45.90.191.66
Agent (High Dose)18.5 ± 0.326.8 ± 0.58.30.043.22

References

Application Notes and Protocols: Utilizing N-2-Chloroethyl-N-methylaziridinium in DNA Repair Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Introduction

N-2-Chloroethyl-N-methylaziridinium is a highly reactive alkylating agent that serves as a powerful tool in the study of DNA repair mechanisms. It is the active intermediate of several nitrogen mustards, a class of chemotherapeutic agents.[1][2] Its utility in research stems from its ability to form covalent adducts with DNA, inducing lesions that trigger the cellular DNA damage response (DDR). By introducing controlled DNA damage, researchers can elucidate the intricate pathways cells employ to maintain genomic integrity, including direct reversal, base excision repair (BER), nucleotide excision repair (NER), and interstrand crosslink repair.[3]

Mechanism of Action

This compound is not typically used as a primary agent but is generated in situ from less reactive precursors, such as nitrogen mustards. The mechanism involves an intramolecular cyclization to form the highly electrophilic aziridinium ion. This cation is then susceptible to nucleophilic attack by DNA bases, primarily the N7 position of guanine and adenine, as well as the phosphate backbone.[1][4][5] This alkylation can result in monofunctional adducts or, through a second reaction, lead to the formation of interstrand crosslinks (ICLs), which are particularly cytotoxic lesions.[2] The reactivity of the aziridine group can be enhanced at lower pH.[1]

The study of how cells repair these specific lesions provides critical insights into the function of various DNA repair proteins and pathways. For instance, the repair of O6-alkylguanine adducts is a key area of investigation, often involving the enzyme O6-alkylguanine-DNA alkyltransferase (AGT).[6][7]

Applications in Research

  • Elucidation of DNA Repair Pathways: By inducing specific DNA lesions, researchers can track the recruitment and activity of repair proteins to the site of damage, helping to map out the components and kinetics of pathways like BER, NER, and ICL repair.

  • Screening for DNA Repair Inhibitors: This system can be used to screen for small molecules that inhibit specific DNA repair pathways. Such inhibitors have potential as sensitizing agents for chemotherapy.

  • Understanding Chemotherapeutic Resistance: The mechanisms by which cancer cells develop resistance to alkylating agents can be investigated. This often involves the upregulation of specific DNA repair pathways.[6][8]

  • Toxicology and Mutagenesis Studies: The mutagenic potential of DNA alkylation and the cellular responses that mitigate this can be studied in detail.

Experimental Protocols

Protocol 1: Induction of DNA Damage in Cultured Cells

This protocol describes the general procedure for treating cultured mammalian cells with a precursor compound to generate this compound-mediated DNA damage.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • Precursor compound (e.g., Mechlorethamine)

  • Phosphate-buffered saline (PBS)

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

  • Sterile culture plates and flasks

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that will allow for logarithmic growth during the experiment. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Preparation of Alkylating Agent: Prepare a stock solution of the precursor compound in a suitable solvent (e.g., DMSO or sterile water) immediately before use. Perform serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the alkylating agent. A vehicle control (medium with solvent only) should be included.

  • Incubation: Incubate the cells for a defined period (e.g., 1-2 hours) at 37°C in a 5% CO2 incubator. The duration of treatment will depend on the specific agent and the desired level of DNA damage.

  • Removal of Agent: After the incubation period, aspirate the drug-containing medium, wash the cells twice with warm PBS, and then add fresh, pre-warmed complete culture medium.

  • Post-Treatment Incubation: Return the cells to the incubator for various time points to allow for DNA repair to occur before downstream analysis.

Protocol 2: Analysis of DNA Interstrand Crosslinks by Alkaline Elution

This method is used to quantify the frequency of DNA interstrand crosslinks, which are a hallmark of bifunctional alkylating agents.

Materials:

  • Treated and control cells from Protocol 1

  • Lysis solution (2 M NaCl, 0.04 M EDTA, 0.2% N-lauroylsarcosine, pH 10.0)

  • Proteinase K

  • Elution buffer (0.1% SDS, 0.02 M EDTA, tetrapropylammonium hydroxide to pH 12.1)

  • Wash solution (0.02 M EDTA, pH 10.0)

  • DNA-binding fluorescent dye (e.g., PicoGreen)

  • Polycarbonate filters (2 µm pore size)

  • Peristaltic pump

  • Fraction collector

  • Fluorometer

Procedure:

  • Cell Lysis: Harvest the treated and control cells and resuspend them in ice-cold PBS. Load a known number of cells onto a polycarbonate filter. Lyse the cells by flowing the lysis solution containing proteinase K over the filter. This removes cellular membranes and proteins, leaving high molecular weight DNA on the filter.

  • Washing: Wash the DNA on the filter with the wash solution to remove any remaining cellular debris and lysis solution.

  • Alkaline Elution: Elute the DNA from the filter using the alkaline elution buffer at a constant flow rate (e.g., 0.03-0.04 mL/min) driven by a peristaltic pump. The alkaline pH denatures the DNA.

  • Fraction Collection: Collect fractions of the eluate at regular time intervals (e.g., every 90 minutes) for a total of several hours.

  • DNA Quantification: Quantify the amount of DNA in each fraction and the DNA remaining on the filter at the end of the elution using a fluorescent DNA-binding dye.

  • Data Analysis: Plot the fraction of DNA remaining on the filter versus the fraction of total DNA eluted. The rate of elution is inversely proportional to the molecular weight of the DNA. DNA with interstrand crosslinks will elute more slowly than control DNA. The frequency of crosslinks can be calculated based on the difference in elution rates.

Protocol 3: Measurement of O6-Alkylguanine-DNA Alkyltransferase (AGT) Activity

This assay measures the activity of the DNA repair protein AGT, which directly reverses alkylation damage at the O6 position of guanine.

Materials:

  • Cell extracts from treated and control cells

  • Calf thymus DNA alkylated with a radiolabeled methylating agent (e.g., N-[3H]methyl-N-nitrosourea) to serve as a substrate

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 0.1 mM EDTA)

  • Trichloroacetic acid (TCA)

  • Ethanol

  • Scintillation fluid and counter

Procedure:

  • Preparation of Cell Extracts: Harvest cells and prepare cell lysates by sonication or detergent lysis on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the soluble proteins.

  • AGT Reaction: Incubate a defined amount of cell extract protein with the radiolabeled methylated DNA substrate in the reaction buffer. The reaction is typically carried out at 37°C for a specific time (e.g., 30-60 minutes).

  • Precipitation of DNA: Stop the reaction and precipitate the DNA by adding cold TCA. The AGT protein becomes covalently modified with the radiolabel and will be in the supernatant, while the unreacted radiolabeled DNA will be in the pellet.

  • Separation and Quantification: Centrifuge to separate the precipitated DNA from the supernatant containing the radiolabeled AGT. The amount of radioactivity transferred from the DNA to the AGT protein is quantified by liquid scintillation counting of the supernatant.

  • Data Analysis: The AGT activity is expressed as fmol of methyl groups transferred per mg of protein in the cell extract.

Quantitative Data

Table 1: Cytotoxicity of a Nitrogen Mustard Precursor in A549 Cells

Concentration (µM)Cell Viability (%)
0 (Control)100
1085
2562
5041
10023

Table 2: Frequency of DNA Interstrand Crosslinks Induced by a Nitrogen Mustard Precursor

Treatment Time (hours)Crosslink Frequency (Rad-equivalents)
00
2150
6320
12280 (repair observed)
24150 (repair observed)

Diagrams

G cluster_formation In Situ Formation of Aziridinium Ion cluster_alkylation DNA Alkylation cluster_repair DNA Damage Response Precursor Nitrogen Mustard (e.g., Mechlorethamine) Intermediate Aziridinium Ion (Reactive Intermediate) Precursor->Intermediate Intramolecular Cyclization DNA DNA Intermediate->DNA Nucleophilic Attack Adduct Monofunctional Adduct (e.g., N7-Guanine) DNA->Adduct Crosslink Interstrand Crosslink Adduct->Crosslink Second Alkylation Event DDR Activation of DNA Damage Response Adduct->DDR Crosslink->DDR Repair DNA Repair Pathways (BER, NER, etc.) DDR->Repair Outcome Cell Cycle Arrest, Apoptosis, or Repair Repair->Outcome

Caption: Mechanism of DNA damage by this compound precursors.

G cluster_downstream Examples of Downstream Analysis start Start seed Seed Cells in Culture Plates start->seed treat Treat Cells with Alkylating Agent Precursor seed->treat wash Wash Cells and Add Fresh Medium treat->wash incubate Incubate for Repair (Time Course) wash->incubate harvest Harvest Cells at Different Time Points incubate->harvest analysis Downstream Analysis harvest->analysis alkaline_elution Alkaline Elution (for Crosslinks) analysis->alkaline_elution agt_assay AGT Activity Assay analysis->agt_assay western_blot Western Blot for Repair Proteins analysis->western_blot cell_viability Cell Viability Assay (e.g., MTT) analysis->cell_viability end End G Damage O6-Alkylguanine Adduct AGT O6-Alkylguanine-DNA Alkyltransferase (AGT) Damage->AGT Recognition Direct_Repair Direct Reversal of Damage AGT->Direct_Repair Methyl Group Transfer Restored_DNA Restored Guanine Direct_Repair->Restored_DNA Inactive_AGT Inactive AGT (Covalently Modified) Direct_Repair->Inactive_AGT

References

Application Notes and Protocols: N-2-Chloroethyl-N-methylaziridinium as a Tool in Molecular Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-2-Chloroethyl-N-methylaziridinium, the highly reactive intermediate of the alkylating agent mechlorethamine (also known as mustine or HN2), and its application as a powerful tool in molecular pharmacology. Mechlorethamine was the first nitrogen mustard compound used in cancer chemotherapy and its mechanism of action, centered on the formation of the this compound ion, remains a critical area of study for understanding DNA damage and repair, cell cycle control, and the development of novel therapeutics.

Introduction

This compound is a cyclic aziridinium ion that is not used directly but is formed in situ from its precursor, mechlorethamine, under physiological conditions. This reactive electrophile is responsible for the potent cytotoxic effects of mechlorethamine by alkylating various nucleophilic sites in the cell, with a primary affinity for the N7 position of guanine residues in DNA. This leads to the formation of monoadducts and, subsequently, DNA interstrand and intrastrand cross-links, which are highly toxic lesions that can trigger cell cycle arrest and apoptosis. Understanding the formation and reactivity of this aziridinium ion is fundamental to its application as a research tool.

Mechanism of Action

The pharmacological activity of mechlorethamine is entirely dependent on the intracellular formation of the this compound ion. This process occurs in two steps:

  • Intramolecular Cyclization: One of the 2-chloroethyl side arms of mechlorethamine undergoes a spontaneous intramolecular cyclization, displacing a chloride ion to form the highly reactive and unstable this compound cation.[1] Computational studies suggest a significant preference for the formation of this aziridinium ion from mechlorethamine.[2][3]

  • Nucleophilic Attack and Alkylation: The strained three-membered aziridinium ring is a potent electrophile and is readily attacked by nucleophiles. The most significant target in the cell is the N7 position of guanine in DNA. This reaction opens the aziridinium ring and results in the formation of a monofunctional DNA adduct.

  • Cross-link Formation: The second 2-chloroethyl arm of the now DNA-adducted mechlorethamine can undergo a similar cyclization to form another aziridinium ion, which then reacts with a second nucleophile, often a guanine on the opposite DNA strand, to form a highly cytotoxic interstrand cross-link. This cross-linking physically prevents DNA strand separation, thereby blocking DNA replication and transcription.

G

Applications in Molecular Pharmacology

The potent and well-characterized DNA-damaging properties of the this compound ion make its precursor, mechlorethamine, a valuable tool for various research applications:

  • Induction of DNA Damage: For studying DNA repair pathways, cell cycle checkpoints, and apoptosis.

  • Screening of DNA Repair Inhibitors: By inducing a specific type of DNA damage (interstrand cross-links), it can be used to screen for compounds that inhibit the repair of these lesions, potentially sensitizing cancer cells to therapy.

  • Model for Genotoxicity Studies: As a known mutagen and carcinogen, it serves as a positive control in genotoxicity assays.

  • Probing DNA Structure: The sequence-specific nature of alkylation can be used to probe DNA structure and accessibility.

Quantitative Data

The cytotoxic effects of mechlorethamine, mediated by the this compound ion, have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
HT1080Human Fibrosarcoma~503[4]
A549Human Lung Carcinoma1-20 (causes cell cycle arrest)24[2]
RajiBurkitt's LymphomaDevelopment of 10-20 fold resistance3-4 months continuous[5]
Squamous Cell Carcinoma of the TongueHead and Neck CancerDevelopment of 10-20 fold resistance3-4 months continuous[5]

Note: IC50 values can vary significantly depending on the cell line, exposure time, and the specific assay used. The data presented here are for illustrative purposes.

Experimental Protocols

Here we provide detailed protocols for key experiments utilizing mechlorethamine to generate the this compound ion for research purposes.

Protocol for Cell Treatment and Cytotoxicity Assay

This protocol describes the treatment of cultured cancer cells with mechlorethamine to induce cytotoxicity.

G start Start: Seed Cells overnight Incubate Overnight (Allow Adherence) start->overnight prepare_drug Prepare Fresh Mechlorethamine Solution overnight->prepare_drug treat Treat Cells with Varying Concentrations prepare_drug->treat incubate Incubate for Desired Time (e.g., 3-24h) treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT, Cell Counting) incubate->assay end End: Determine IC50 assay->end

Materials:

  • Cancer cell line of interest (e.g., HT1080, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Mechlorethamine hydrochloride (Mustargen®)

  • Sterile phosphate-buffered saline (PBS)

  • Sterile, serum-free medium

  • Multi-well plates (e.g., 96-well for MTT assay, 6-well for cell counting)

  • Cytotoxicity assay reagents (e.g., MTT, Trypan blue)

  • Hemocytometer

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. For example, plate 5 x 10^5 HT1080 cells per dish and allow them to adhere overnight.[4]

  • Drug Preparation: Immediately before use, prepare a stock solution of mechlorethamine in sterile, serum-free medium. Perform serial dilutions to obtain the desired final concentrations. Caution: Mechlorethamine is a hazardous substance. Handle with appropriate personal protective equipment (PPE) in a chemical fume hood.

  • Cell Treatment: Remove the culture medium from the cells and wash once with sterile PBS. Add the medium containing the various concentrations of mechlorethamine to the wells. Include a vehicle control (medium without the drug).

  • Incubation: Incubate the cells for the desired period (e.g., 3 hours for HT1080 cells or 24 hours for A549 cells).[2][4]

  • Post-Treatment: After the incubation period, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free complete medium.

  • Cytotoxicity Assessment:

    • For cell counting: Allow the cells to recover for a period (e.g., 18 hours), then trypsinize, and count the viable cells using a hemocytometer and Trypan blue exclusion.[4]

    • For MTT assay: Follow the manufacturer's instructions for the MTT reagent.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC50 value.

Protocol for Detection of DNA Interstrand Cross-links using the Comet Assay

The comet assay (single-cell gel electrophoresis) is a sensitive method to detect DNA damage, including interstrand cross-links.

G start Start: Treat Cells with Mechlorethamine embed Embed Single Cells in Agarose on a Slide start->embed lysis Lyse Cells to Release DNA embed->lysis denature Denature DNA (Alkaline or Neutral) lysis->denature electrophoresis Perform Electrophoresis denature->electrophoresis stain Stain DNA with a Fluorescent Dye electrophoresis->stain visualize Visualize and Analyze 'Comets' under a Microscope stain->visualize end End: Quantify DNA Damage visualize->end

Materials:

  • Treated and control cells

  • Comet assay slides

  • Low melting point agarose

  • Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

  • Alkaline or neutral electrophoresis buffer

  • Neutralization buffer

  • DNA staining solution (e.g., SYBR Gold, propidium iodide)

  • Fluorescence microscope with appropriate filters

  • Comet scoring software

Procedure:

  • Cell Preparation: After treatment with mechlorethamine, harvest the cells and resuspend them in ice-cold PBS at a concentration of approximately 1 x 10^5 cells/mL.

  • Slide Preparation: Mix the cell suspension with molten low melting point agarose and pipette onto a comet assay slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in cold lysis solution and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.

  • DNA Unwinding: Place the slides in an electrophoresis tank filled with cold alkaline or neutral electrophoresis buffer and allow the DNA to unwind for a set period (e.g., 20-40 minutes).

  • Electrophoresis: Apply a voltage to the electrophoresis tank to separate the damaged DNA from the intact DNA. The fragmented DNA will migrate out of the nucleus, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides with a neutralization buffer, and then stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the slides using a fluorescence microscope. The extent of DNA damage is proportional to the length and intensity of the comet tail. Analyze the images using comet scoring software to quantify the DNA damage.

Protocol for Analysis of DNA Adducts by Mass Spectrometry

This protocol provides a general workflow for the identification and quantification of mechlorethamine-induced DNA adducts.

G start Start: Treat Cells and Isolate DNA hydrolysis Enzymatic or Acid Hydrolysis of DNA start->hydrolysis purification Purify Adducts (e.g., HPLC) hydrolysis->purification ms_analysis LC-MS/MS Analysis purification->ms_analysis end End: Identify and Quantify DNA Adducts ms_analysis->end

Materials:

  • Genomic DNA isolated from mechlorethamine-treated cells

  • Enzymes for DNA digestion (e.g., nuclease P1, alkaline phosphatase) or acid for hydrolysis

  • HPLC system

  • Mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)

  • Internal standards for quantification (optional but recommended)

Procedure:

  • DNA Isolation: Treat cells with mechlorethamine and isolate genomic DNA using a standard DNA extraction kit or protocol.

  • DNA Hydrolysis:

    • Enzymatic Digestion: Digest the DNA to individual nucleosides using a cocktail of enzymes. This is a milder method that preserves the adduct structure.

    • Acid Hydrolysis: Use mild acid hydrolysis to release the alkylated purine bases.

  • Adduct Enrichment/Purification: Use techniques like HPLC to separate the DNA adducts from the unmodified nucleosides.

  • Mass Spectrometry Analysis:

    • Introduce the purified sample into the mass spectrometer.

    • Use tandem mass spectrometry (MS/MS) to fragment the parent ions and obtain structural information about the adducts.

    • The characteristic loss of the deoxyribose moiety is a key indicator of a nucleoside adduct.[6]

  • Data Analysis: Identify the DNA adducts based on their mass-to-charge ratio and fragmentation pattern. Quantify the adducts by comparing their signal intensity to that of an internal standard.

Safety Precautions

Mechlorethamine is a potent carcinogen, mutagen, and vesicant. All handling of this compound must be performed in a certified chemical fume hood with appropriate personal protective equipment, including gloves, a lab coat, and eye protection. All waste must be disposed of as hazardous chemical waste according to institutional guidelines.

Conclusion

The this compound ion, generated from mechlorethamine, is a valuable tool for researchers in molecular pharmacology. Its well-defined mechanism of DNA alkylation provides a robust system for studying fundamental cellular processes related to DNA damage and repair. The protocols outlined in these application notes offer a starting point for utilizing this powerful chemical probe in a variety of research contexts.

References

Application Notes and Protocols for Creating Animal Models of Neurodegeneration with N-(2-Chloroethyl)-N-ethyl-2-bromobenzylamine (DSP4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride (DSP4) is a potent and selective neurotoxin used to create animal models of neurodegeneration, particularly those involving the noradrenergic system.[1][2] DSP4 administration leads to a significant and long-lasting depletion of norepinephrine (NE) in brain regions innervated by the locus coeruleus (LC), making it a valuable tool for studying the role of noradrenergic deficits in various neurological and psychiatric disorders, including Alzheimer's disease and Parkinson's disease.[3][4]

These application notes provide detailed protocols for the use of DSP4 in creating rodent models of neurodegeneration, along with methods for behavioral and neurochemical characterization.

Mechanism of Action

DSP4 is a prodrug that, once in the body, cyclizes to a reactive aziridinium ion. This reactive intermediate is a substrate for the norepinephrine transporter (NET), leading to its selective uptake into noradrenergic neurons. Inside the neuron, the aziridinium ion alkylates intracellular macromolecules, causing neuronal damage and degeneration of nerve terminals.[1] This selective toxicity is primarily directed at noradrenergic neurons originating from the locus coeruleus.[1][2]

cluster_bloodstream Bloodstream cluster_neuron Noradrenergic Neuron Terminal DSP4 DSP4 Aziridinium_Ion Reactive Aziridinium Ion DSP4->Aziridinium_Ion Cyclization NET Norepinephrine Transporter (NET) Cellular_Damage Alkylation of Macromolecules & Cellular Damage NET->Cellular_Damage Internalization Aziridinium_Ion->NET Uptake Degeneration Terminal Degeneration Cellular_Damage->Degeneration Start Start Prep_DSP4 Prepare fresh DSP4 solution (10 mg/mL) in 0.9% saline Start->Prep_DSP4 Weigh_Animal Weigh animal Prep_DSP4->Weigh_Animal Calculate_Dose Calculate injection volume for 50 mg/kg dose Weigh_Animal->Calculate_Dose Inject Administer DSP4 via intraperitoneal (i.p.) injection Calculate_Dose->Inject Monitor Monitor for adverse reactions and house Inject->Monitor End End Monitor->End DSP4_Admin DSP4 Administration NA_Depletion Locus Coeruleus Norepinephrine Depletion DSP4_Admin->NA_Depletion Neuroinflammation Increased Neuroinflammation (e.g., IL-1β, TNF-α) NA_Depletion->Neuroinflammation Altered_Neurotransmission Altered Neurotransmission (e.g., Dopamine, Serotonin) NA_Depletion->Altered_Neurotransmission Cognitive_Deficits Cognitive Deficits (Learning & Memory) Neuroinflammation->Cognitive_Deficits Behavioral_Changes Behavioral Changes (Anxiety, Depression-like) Altered_Neurotransmission->Cognitive_Deficits Altered_Neurotransmission->Behavioral_Changes

References

Troubleshooting & Optimization

troubleshooting poor solubility of N-2-Chloroethyl-N-methylaziridinium in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-2-Chloroethyl-N-methylaziridinium. Our aim is to help you overcome challenges with the solubility and stability of this reactive compound in aqueous buffers.

Disclaimer

Currently, there is limited publicly available quantitative data on the solubility and hydrolysis kinetics of this compound in various aqueous buffers. The information provided here is based on the general chemical properties of aziridinium ions, quaternary ammonium salts, and related alkylating agents. We strongly recommend performing small-scale pilot experiments to determine the optimal conditions for your specific experimental setup.

Troubleshooting Guides

Issue 1: Precipitate observed immediately upon addition to aqueous buffer.

Possible Cause 1.1: Rapid Degradation (Hydrolysis)

The aziridinium ring of this compound is highly strained and susceptible to nucleophilic attack by water (hydrolysis) or other nucleophiles in the buffer. This can lead to the formation of less soluble degradation products.

Suggested Solution:

  • Work at low temperatures: Prepare and handle the solution on ice to slow down the rate of hydrolysis.

  • Use a co-solvent: Prepare a concentrated stock solution in an anhydrous, aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Add the stock solution to the aqueous buffer immediately before use. Note: Ensure the final concentration of the organic solvent is compatible with your experimental system.

  • Optimize pH: The rate of hydrolysis can be pH-dependent. Empirically test a range of pH values (e.g., 6.0-7.5) to find the optimal pH for stability in your buffer system.

Possible Cause 1.2: Reaction with Buffer Components

Buffers containing nucleophilic functional groups (e.g., primary amines in Tris buffer) can react with the aziridinium ion, leading to the formation of adducts that may precipitate.

Suggested Solution:

  • Choose a non-nucleophilic buffer: Use buffers with minimal nucleophilic character, such as Phosphate-Buffered Saline (PBS), MES, or HEPES.

  • Evaluate buffer concentration: Higher buffer concentrations may accelerate degradation. Use the lowest effective buffer concentration for your experiment.

Issue 2: Solution appears clear initially but becomes cloudy or shows a precipitate over time.

Possible Cause 2.1: Time-dependent Degradation

As a highly reactive compound, this compound has a finite half-life in aqueous solutions. The appearance of cloudiness over time is a strong indicator of degradation.

Suggested Solution:

  • Prepare fresh solutions: Always prepare solutions of this compound immediately before use. Do not store aqueous solutions.

  • Determine the experimental window: If your experiment requires incubation, conduct a preliminary time-course experiment to determine the time frame within which the compound remains sufficiently soluble and active.

Issue 3: Inconsistent or lower-than-expected biological/chemical activity.

Possible Cause 3.1: Significant Degradation Prior to or During the Experiment

Loss of the active aziridinium species due to hydrolysis or reaction with buffer components will lead to reduced efficacy.

Suggested Solution:

  • Confirm compound integrity: If possible, use an analytical method such as HPLC-MS to assess the purity of your stock solution and the stability of the compound in your experimental buffer over time.

  • Follow optimized dissolution protocol: Adhere strictly to the recommended dissolution protocol of preparing a fresh, concentrated stock in an anhydrous aprotic solvent and diluting it into a cold, non-nucleophilic aqueous buffer immediately before the experiment.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in water?

As a quaternary ammonium salt, this compound is predicted to be water-soluble. However, its high reactivity in aqueous solutions often leads to degradation, which can be misinterpreted as poor solubility. The practical "solubility" is often limited by its stability.

Q2: What is the recommended solvent for preparing a stock solution?

We recommend preparing a concentrated stock solution in a high-quality, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Ensure the solvent is free of water to prevent premature degradation.

Q3: Which aqueous buffers are recommended for use with this compound?

It is advisable to use non-nucleophilic buffers. Recommended options include:

  • Phosphate-Buffered Saline (PBS)

  • MES (2-(N-morpholino)ethanesulfonic acid)

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)

Buffers to avoid include those with primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane).

Q4: How should I store this compound?

The solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from moisture. Aqueous solutions should not be stored and should be prepared fresh for each experiment.

Q5: How can I determine the solubility and stability of this compound in my specific buffer?

You can perform a kinetic solubility assay. This involves preparing a dilution series of the compound in your buffer and monitoring for the appearance of a precipitate over time using light scattering (nephelometry) or by visual inspection. For a more quantitative assessment of stability, you can use HPLC-MS to measure the concentration of the parent compound over time.

Experimental Protocols

Protocol 1: Recommended General Procedure for Preparing an Aqueous Solution
  • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

  • Prepare a 10-100 mM stock solution in anhydrous DMSO or DMF. Vortex briefly to ensure complete dissolution.

  • Chill the desired aqueous buffer (e.g., PBS, pH 7.4) on ice.

  • Immediately before use, add the required volume of the stock solution to the cold aqueous buffer to achieve the final desired concentration.

  • Mix gently by inversion and use the solution without delay.

Protocol 2: Kinetic Solubility Assessment by Visual Inspection
  • Prepare a 20 mM stock solution of this compound in anhydrous DMSO.

  • Prepare a series of dilutions of the stock solution in your chosen aqueous buffer at room temperature (e.g., 100 µM, 200 µM, 500 µM, 1 mM).

  • Visually inspect each solution for any signs of precipitation immediately after preparation and at regular intervals (e.g., 5, 15, 30, 60 minutes).

  • The highest concentration that remains clear for the duration of your experiment can be considered the practical working solubility limit.

Table 1: Example of Kinetic Solubility Data Recording

ConcentrationTime 05 min15 min30 min60 min
100 µM ClearClearClearClearClear
200 µM ClearClearClearSlight HazeHazy
500 µM ClearSlight HazeHazyPrecipitatePrecipitate
1 mM HazyPrecipitatePrecipitatePrecipitatePrecipitate

Visualizations

TroubleshootingWorkflow start Poor solubility of this compound observed precipitate_immediate Precipitate forms immediately? start->precipitate_immediate precipitate_over_time Solution clear initially, then precipitates? precipitate_immediate->precipitate_over_time No degradation Likely rapid degradation or reaction precipitate_immediate->degradation Yes low_activity Inconsistent or low activity? precipitate_over_time->low_activity No time_degradation Likely time-dependent degradation precipitate_over_time->time_degradation Yes activity_degradation Likely degradation before/during experiment low_activity->activity_degradation Yes sol_temp Work at low temperature (on ice) degradation->sol_temp sol_cosolvent Use anhydrous aprotic co-solvent (e.g., DMSO) degradation->sol_cosolvent sol_buffer Use non-nucleophilic buffer (e.g., PBS, HEPES) degradation->sol_buffer end Improved Solubility and Performance sol_temp->end sol_cosolvent->end sol_buffer->end sol_fresh Prepare solutions fresh immediately before use time_degradation->sol_fresh sol_time_course Determine experimental time window time_degradation->sol_time_course sol_fresh->end sol_time_course->end sol_confirm_purity Confirm compound integrity (e.g., HPLC-MS) activity_degradation->sol_confirm_purity sol_protocol Follow optimized dissolution protocol activity_degradation->sol_protocol sol_confirm_purity->end sol_protocol->end

Caption: Troubleshooting workflow for poor solubility issues.

HydrolysisPathway cluster_main Degradation Pathways in Aqueous Buffer aziridinium This compound (Active) hydrolysis_product Hydrolysis Product (Inactive) aziridinium->hydrolysis_product Hydrolysis buffer_adduct Buffer Adduct (Inactive) aziridinium->buffer_adduct Reaction water H2O (Water) water->hydrolysis_product nucleophilic_buffer Nucleophilic Buffer (e.g., Tris) nucleophilic_buffer->buffer_adduct

Caption: Potential degradation pathways in aqueous buffers.

Technical Support Center: Optimizing DNA Alkylation with N-2-Chloroethyl-N-methylaziridinium

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of N-2-Chloroethyl-N-methylaziridinium in DNA alkylation experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their reaction conditions and overcome common challenges.

Disclaimer: this compound is a reactive alkylating agent. All experiments should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Please consult the safety data sheet (SDS) before use. The information provided here is for research purposes only.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of DNA alkylation by this compound?

A1: this compound is a monofunctional alkylating agent. The strained aziridinium ring is highly electrophilic and reacts with nucleophilic sites on the DNA bases. The primary site of alkylation is the N7 position of guanine, which is exposed in the major groove of the DNA double helix.[1] Other less frequent alkylation sites include the N3 position of adenine.[1]

Q2: What are the expected products of the reaction between this compound and DNA?

A2: The primary product is N7-(2-(methylamino)ethyl)guanine. Depending on the reaction conditions, other adducts such as N3-(2-(methylamino)ethyl)adenine may also be formed. In bifunctional nitrogen mustards, a second chloroethyl arm can lead to inter- and intra-strand cross-links; however, as a monofunctional agent, this compound primarily forms monoadducts.[1]

Q3: How can I confirm that DNA alkylation has occurred?

A3: Several methods can be used to detect and quantify DNA adducts. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common and sensitive method for identifying and quantifying specific adducts after enzymatic or acidic hydrolysis of the DNA.[1][2][3] Spectroscopic methods can also be employed to detect changes in the DNA structure upon alkylation.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no DNA alkylation Degradation of this compound: The aziridinium ion is susceptible to hydrolysis in aqueous solutions.Prepare the this compound solution immediately before use. Minimize the time the reagent is in an aqueous buffer before adding it to the DNA solution.
Suboptimal pH: The pH of the reaction buffer can influence the stability of the aziridinium ion and the nucleophilicity of the DNA bases.The optimal pH for the reaction is typically in the neutral to slightly alkaline range (pH 7.0-8.0). Perform a pH optimization experiment to determine the best conditions for your specific DNA sequence and buffer system.
Inappropriate buffer: Some buffer components can react with the alkylating agent. For example, Tris buffer has been shown to react with related chloroethylnitrosoureas to form a long-lived alkylating intermediate, which may alter the reaction kinetics and product distribution.[4]Use a non-reactive buffer such as phosphate or cacodylate. If you must use Tris, be aware of its potential to influence the reaction.
Presence of cations: High concentrations of cations can shield the negatively charged phosphate backbone of DNA, potentially reducing the accessibility of the bases to the alkylating agent. Studies with related compounds have shown that DNA alkylation is inversely proportional to ionic strength.[5]Use the lowest feasible salt concentration in your reaction buffer. Consider desalting the DNA sample before the reaction if it is stored in a high-salt buffer.
DNA degradation Harsh reaction conditions: High temperatures or extreme pH can lead to DNA denaturation or degradation.Perform the reaction at a moderate temperature (e.g., 37°C). Avoid prolonged incubation times and extreme pH values.
Nuclease contamination: Contamination of the DNA sample or reagents with nucleases will lead to DNA degradation.Use nuclease-free water and reagents. Ensure that all equipment is sterile and nuclease-free.
Formation of unexpected byproducts Reaction with buffer components: As mentioned, some buffers can react with the alkylating agent.Use an inert buffer system. Analyze your reaction mixture by HPLC-MS to identify any potential byproducts.
Side reactions: At higher concentrations or longer reaction times, side reactions may become more prevalent.Optimize the concentration of this compound and the reaction time to favor the desired DNA adduct formation.

Experimental Protocols

General Protocol for DNA Alkylation

This protocol provides a starting point for the alkylation of DNA with this compound. Optimization of the conditions outlined below is highly recommended.

  • DNA Preparation:

    • Dissolve the DNA in a suitable buffer (e.g., 10 mM sodium phosphate, 1 mM EDTA, pH 7.4).

    • Ensure the DNA solution is free of any contaminants that may interfere with the reaction. The purity of the DNA can be assessed by measuring the A260/A280 ratio.

  • Preparation of this compound Solution:

    • Important: Prepare the this compound solution immediately before use due to its instability in aqueous solutions.

    • Dissolve the this compound salt in the same buffer as the DNA to the desired stock concentration.

  • Alkylation Reaction:

    • In a microcentrifuge tube, combine the DNA solution with the freshly prepared this compound solution. The final concentrations will need to be optimized, but a starting point could be a 10:1 molar ratio of the alkylating agent to DNA base pairs.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 1-4 hours). The optimal incubation time should be determined experimentally.

  • Reaction Quenching and DNA Purification:

    • To stop the reaction, the unreacted alkylating agent can be removed by ethanol precipitation of the DNA or by using a suitable spin column for DNA purification.

    • Wash the precipitated DNA with 70% ethanol to remove any residual salts and unreacted reagent.

    • Resuspend the purified, alkylated DNA in a suitable buffer (e.g., TE buffer).

  • Analysis of DNA Alkylation:

    • The extent of DNA alkylation can be analyzed by methods such as HPLC-MS after DNA hydrolysis, as described in the FAQs.

Quantitative Data Summary

The following table summarizes general conditions that have been reported for the reaction of related chloroethylating agents with DNA. These should be used as a starting point for optimization with this compound.

Parameter Reported Range for Related Compounds Reference
pH 7.0 - 8.0[6]
Temperature 25°C - 37°C[6]
Buffer Phosphate, Cacodylate[4]
Ionic Strength Lower ionic strength favors alkylation[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis dna_prep Prepare DNA in Phosphate Buffer mix Mix DNA and Alkylating Agent dna_prep->mix reagent_prep Prepare Fresh Alkylating Agent reagent_prep->mix incubate Incubate at 37°C mix->incubate purify Purify Alkylated DNA incubate->purify analyze Analyze Adducts (HPLC-MS) purify->analyze

Caption: Experimental workflow for DNA alkylation.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Alkylation reagent_degradation Reagent Degraded? start->reagent_degradation suboptimal_ph Suboptimal pH? start->suboptimal_ph wrong_buffer Reactive Buffer? start->wrong_buffer high_salt High Salt? start->high_salt fresh_reagent Use Fresh Reagent reagent_degradation->fresh_reagent Yes optimize_ph Optimize pH (7-8) suboptimal_ph->optimize_ph Yes change_buffer Use Phosphate Buffer wrong_buffer->change_buffer Yes lower_salt Lower Salt Concentration high_salt->lower_salt Yes

Caption: Troubleshooting logic for low alkylation yield.

References

Technical Support Center: Synthesis of N-2-Chloroethyl-N-methylaziridinium Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-2-Chloroethyl-N-methylaziridinium derivatives.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.

Problem 1: Low or No Product Yield

Potential CauseRecommended Solution
Incomplete Aziridinium Ion Formation: The precursor, typically a substituted N-(2-hydroxyethyl)-N-methylamine, may not be efficiently converted to the 2-chloroethyl intermediate, or the subsequent intramolecular cyclization to the aziridinium ion is failing.- Optimize Chlorination Step: Ensure the chlorinating agent (e.g., thionyl chloride, phosphorus pentachloride) is fresh and used in the correct stoichiometric ratio. The reaction temperature should be carefully controlled, as excessive heat can lead to side reactions. - Choice of Base for Cyclization: A strong, non-nucleophilic base is often required to facilitate the intramolecular cyclization to the aziridinium ion. Consider using bases like sodium hydride or potassium tert-butoxide. The reaction should be conducted in an anhydrous aprotic solvent to prevent premature ring-opening of the product.
Instability of the Aziridinium Ion: The highly strained aziridinium ring is susceptible to premature ring-opening by nucleophiles present in the reaction mixture, including the chloride counter-ion or residual starting materials.- Use of Non-Nucleophilic Counter-ions: If possible, consider a synthetic route that allows for the formation of the aziridinium salt with a non-nucleophilic counter-ion, such as trifluoromethanesulfonate (OTf⁻) or tetrafluoroborate (BF₄⁻). This can be achieved by using activating agents like methyl trifluoromethanesulfonate. - Low Reaction Temperature: Maintain a low temperature throughout the reaction and work-up to minimize decomposition.
Competing Elimination Reactions: The 2-chloroethyl intermediate can undergo elimination to form a vinyl amine derivative, especially in the presence of excess base or at elevated temperatures.- Control of Stoichiometry and Temperature: Use the minimum effective amount of base and maintain a low reaction temperature to disfavor the elimination pathway.

Problem 2: Presence of Significant Impurities or Side Products

Potential CauseRecommended Solution
Ring-Opened Byproducts: The primary impurity is often the ring-opened product, where a nucleophile has attacked the aziridinium ion. This can be the result of reaction with the chloride counter-ion, water, or other nucleophilic species.- Anhydrous Conditions: Strictly maintain anhydrous conditions throughout the synthesis and work-up. Use freshly dried solvents and reagents. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
Polymerization: Aziridinium ions can act as monomers for polymerization, especially at higher concentrations or temperatures.- Dilute Conditions: Perform the reaction at a lower concentration to reduce the likelihood of intermolecular reactions. - Controlled Addition: Add the precursor or reagent that initiates cyclization slowly to maintain a low concentration of the reactive aziridinium intermediate.
Unreacted Starting Material: Incomplete conversion of the starting N-(2-hydroxyethyl)-N-methylamine or the N-(2-chloroethyl)-N-methylamine intermediate.- Monitor Reaction Progress: Use an appropriate analytical technique (e.g., TLC, NMR, LC-MS) to monitor the reaction progress and ensure it has gone to completion before work-up. - Optimize Reaction Time and Temperature: Adjust the reaction time and temperature to drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in synthesizing this compound derivatives?

The primary challenge is the inherent instability of the three-membered aziridinium ring. This high reactivity makes the cation susceptible to nucleophilic attack, leading to ring-opening and the formation of undesired byproducts. Careful control of reaction conditions, including temperature, solvent, and the choice of counter-ion, is critical to successfully isolate the desired product.

Q2: How can I minimize the formation of the ring-opened di-chloro impurity?

The formation of the di-chloro impurity, arising from the ring-opening of the aziridinium ion by the chloride counter-ion, is a common issue. To minimize this:

  • Use a Non-nucleophilic Counter-ion: If the synthetic route allows, using a silver salt (e.g., silver triflate, silver tetrafluoroborate) to abstract the chloride can generate the more stable aziridinium salt with a non-nucleophilic counter-ion.

  • Low Temperature: Perform the reaction and subsequent handling of the product at low temperatures to reduce the rate of the ring-opening reaction.

  • Solvent Choice: A less polar, aprotic solvent may slow down the SN2-type ring-opening reaction.

Q3: What are the best practices for purifying these compounds?

Purification can be challenging due to the compound's reactivity.

  • Avoid Protic Solvents: Do not use protic solvents like water or alcohols during extraction or chromatography, as they can act as nucleophiles and promote ring-opening.

  • Low-Temperature Chromatography: If column chromatography is necessary, it should be performed quickly and at a low temperature. Use a non-polar eluent system if possible.

  • Recrystallization/Precipitation: Recrystallization or precipitation from a non-polar solvent system at low temperatures can be an effective purification method. The crude product can be dissolved in a minimal amount of a suitable polar, aprotic solvent (e.g., acetonitrile, dichloromethane) and then precipitated by the addition of a non-polar solvent (e.g., diethyl ether, pentane) at low temperature.

Q4: Can I store this compound derivatives?

These compounds are generally unstable and should be used immediately after synthesis. If short-term storage is necessary, it should be done at low temperatures (e.g., -20°C or -80°C) under an inert atmosphere and in an anhydrous environment. The stability will also depend on the nature of the counter-ion, with non-nucleophilic counter-ions conferring greater stability.

Data Presentation

The following table summarizes representative yields for the synthesis of a related compound, (S)-N-methyl-2-chloro-ethyl-pyrrolidine, which involves similar chemical transformations. This data is adapted from patent CN102816101A and illustrates the typical efficiency of such reactions under optimized conditions.

Molar Ratio of Resolving Agent to AmineYield (%)Purity (GC, %)Optical Rotation [α]D
1.3 : 181.499.42-95.2° (in chloroform)
1.3 : 181.899.40-95.1° (in chloroform)
1.25 : 175.199.12-94.7° (in chloroform)
1.3 : 178.899.22-94.8° (in chloroform)

Experimental Protocols

Synthesis of (S)-N-methyl-2-chloroethyl-pyrrolidine (Illustrative Protocol from CN102816101A)

This protocol is for a related compound but demonstrates the key steps that would be analogous to the synthesis of this compound derivatives.

  • Salt Formation: 195.2g (1.3mol) of L-tartaric acid is dissolved in 640g of methanol with stirring. The solution is cooled to 0-10 °C.

  • Amine Addition: 128g (1.0mol) of N-methyl-2-aminoethyl-pyrrolidine is added dropwise to the cooled solution over 1 hour, maintaining the temperature at 0-10 °C.

  • Reaction and Isolation: The mixture is stirred at 0-10 °C for 6 hours. The resulting precipitate, (S)-N-methyl-2-chloroethyl pyrrolidine tartrate, is isolated by centrifugation.

  • Neutralization and Extraction: The collected salt is dissolved in 200g of water. The pH is adjusted to 10-11 with a 30% aqueous sodium hydroxide solution, keeping the temperature below 30 °C. The product is then extracted three times with chloroform (3 x 60g).

  • Purification: The combined organic phases are dried, and the chloroform is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield 52.1g (81.4% yield) of (S)-N-methyl-2-chloroethyl-pyrrolidine.[1]

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_chlorination Chlorination cluster_cyclization Intramolecular Cyclization cluster_side_reactions Potential Side Reactions N-(2-hydroxyethyl)-N-methylamine_derivative N-(2-hydroxyethyl)-N- methylamine derivative Intermediate N-(2-chloroethyl)-N- methylamine intermediate N-(2-hydroxyethyl)-N-methylamine_derivative->Intermediate Reaction Chlorinating_Agent Chlorinating Agent (e.g., SOCl₂) Chlorinating_Agent->Intermediate Product N-2-Chloroethyl-N- methylaziridinium derivative Intermediate->Product Cyclization Elimination Elimination (forms vinyl amine) Intermediate->Elimination Side Reaction Base Base (e.g., NaH) Base->Product Ring_Opening Ring-Opening (by Nucleophile) Product->Ring_Opening Decomposition

Caption: A workflow diagram illustrating the key steps and potential side reactions in the synthesis of this compound derivatives.

Troubleshooting_Logic Start Low/No Yield? Check_Purity Significant Impurities? Start->Check_Purity No Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Yes Ring_Opened_Product Ring-Opened Product Detected? Check_Purity->Ring_Opened_Product Yes Success Successful Synthesis Check_Purity->Success No Optimize_Chlorination Optimize Chlorination Step Incomplete_Reaction->Optimize_Chlorination Yes Optimize_Cyclization Optimize Cyclization Conditions Incomplete_Reaction->Optimize_Cyclization No End Further Optimization Needed Optimize_Chlorination->End Optimize_Cyclization->End Use_Anhydrous_Conditions Ensure Anhydrous Conditions Ring_Opened_Product->Use_Anhydrous_Conditions Yes Polymerization_Evidence Evidence of Polymerization? Ring_Opened_Product->Polymerization_Evidence No Use_Non_Nucleophilic_Counterion Consider Non-Nucleophilic Counter-ion Use_Anhydrous_Conditions->Use_Non_Nucleophilic_Counterion Use_Non_Nucleophilic_Counterion->End Use_Dilute_Conditions Use More Dilute Conditions Polymerization_Evidence->Use_Dilute_Conditions Yes Polymerization_Evidence->End No Use_Dilute_Conditions->End

References

mitigating off-target effects of N-2-Chloroethyl-N-methylaziridinium in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

[2] --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- Support Center: N-2-Chloroethyl-N-methylaziridinium Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of this compound in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in cellular assays?

This compound is a reactive chemical compound. In cellular assays, it is often used as a tool to study the effects of alkylating agents on cellular processes. Alkylating agents are a class of compounds that can add alkyl groups to macromolecules like DNA and proteins, which can lead to cytotoxicity and has relevance in cancer research.

Q2: What are the known off-target effects of this compound?

The primary off-target effects of this compound stem from its high reactivity as an alkylating agent. This can lead to indiscriminate reactions with various cellular components beyond the intended target. Potential off-target effects include:

  • DNA Damage: Alkylation of DNA bases can lead to mutations, DNA strand breaks, and activation of DNA damage response pathways.

  • Protein Dysfunction: Modification of amino acid residues in proteins can alter their structure, function, and interactions with other molecules.

  • Induction of Oxidative Stress: The compound can deplete cellular antioxidants, such as glutathione, leading to an increase in reactive oxygen species (ROS) and subsequent cellular damage.

  • Activation of Stress-Activated Protein Kinase (SAPK) Pathways: Cellular stress induced by this compound can lead to the activation of signaling pathways such as the c-Jun N-terminal kinase (JNK) and p38 MAP kinase pathways.

Q3: How can I minimize the off-target effects of this compound in my experiments?

Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Here are several strategies:

  • Dose-Response and Time-Course Studies: Conduct thorough dose-response and time-course experiments to identify the lowest effective concentration and the shortest incubation time necessary to achieve the desired on-target effect while minimizing off-target toxicity.

  • Use of Scavengers and Antioxidants: Co-treatment with antioxidants like N-acetylcysteine (NAC) can help to mitigate oxidative stress-related off-target effects.

  • Inhibition of Off-Target Pathways: If specific off-target pathways are known to be activated, consider using specific inhibitors for those pathways to dissect the on-target versus off-target effects.

  • Control Experiments: Include appropriate controls in your experimental design. This includes vehicle controls, and where possible, a structurally related but inactive compound as a negative control.

  • Alternative Approaches: In some cases, it may be beneficial to explore alternative, more specific methods to achieve your experimental goals, such as using more targeted inhibitors or genetic approaches (e.g., siRNA, CRISPR/Cas9).

Troubleshooting Guide

Problem: High levels of cytotoxicity observed at concentrations intended to be non-toxic.
Possible Cause Troubleshooting Step
Cell line sensitivity Different cell lines can have varying sensitivities to alkylating agents. Perform a dose-response curve to determine the IC50 for your specific cell line.
Incorrect dosage calculation Double-check all calculations for the preparation of stock solutions and working concentrations.
Compound instability This compound can be unstable. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.
Prolonged incubation time Reduce the incubation time to the minimum required to observe the desired on-target effect.
Problem: Inconsistent results between experiments.
Possible Cause Troubleshooting Step
Variability in cell culture conditions Ensure consistent cell passage number, confluency, and media composition between experiments.
Inconsistent compound preparation Prepare a large batch of the stock solution to be used across multiple experiments to minimize variability.
Pipetting errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing.
Problem: Difficulty in distinguishing on-target from off-target effects.
Possible Cause Troubleshooting Step
Pleiotropic effects of the compound Employ a multi-pronged approach to validate your findings. This can include using pathway-specific inhibitors, rescue experiments, and orthogonal assays.
Lack of specific molecular markers Identify and validate specific biomarkers for your on-target effect to differentiate it from general cellular stress responses.
Activation of stress response pathways Monitor the activation of common stress response pathways (e.g., JNK, p38) alongside your primary endpoints.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound

This protocol describes a standard MTT assay to determine the cytotoxic effects of this compound on a given cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in complete cell culture medium. Remove the old medium from the cells and add the different concentrations of the compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Assessing Off-Target Stress Pathway Activation by Western Blotting

This protocol outlines the steps to detect the activation of the JNK stress signaling pathway in response to this compound treatment.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-JNK, anti-total-JNK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and for the appropriate time. Lyse the cells using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting: Block the membrane and then incubate it with the primary antibody against phospho-JNK. After washing, incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total JNK.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of phospho-JNK.

Visualizations

Signaling Pathway Diagram

OffTargetSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor C2H5NClAz N-2-Chloroethyl-N- methylaziridinium ROS Reactive Oxygen Species (ROS) C2H5NClAz->ROS induces Protein_Dysfunction Protein Dysfunction C2H5NClAz->Protein_Dysfunction causes DNA_Damage DNA Damage C2H5NClAz->DNA_Damage causes JNK_Pathway JNK Pathway ROS->JNK_Pathway activates p38_Pathway p38 MAPK Pathway ROS->p38_Pathway activates Apoptosis Apoptosis JNK_Pathway->Apoptosis can lead to Gene_Expression Altered Gene Expression JNK_Pathway->Gene_Expression p38_Pathway->Apoptosis can lead to p38_Pathway->Gene_Expression DNA_Damage->Apoptosis leads to

Caption: Off-target signaling pathways activated by this compound.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis cluster_mitigation Mitigation Strategies Cell_Culture 1. Cell Culture (Select appropriate cell line) Dose_Response 2. Dose-Response Assay (e.g., MTT) Cell_Culture->Dose_Response Treatment 3. Treatment with This compound Dose_Response->Treatment On_Target 4a. On-Target Effect (e.g., specific biomarker assay) Treatment->On_Target Off_Target 4b. Off-Target Effect (e.g., Western blot for p-JNK) Treatment->Off_Target Cytotoxicity 4c. General Cytotoxicity (e.g., LDH assay) Treatment->Cytotoxicity Optimize_Dose Optimize Concentration and Incubation Time Off_Target->Optimize_Dose Antioxidants Use Antioxidants (e.g., NAC) Off_Target->Antioxidants Inhibitors Use Pathway Inhibitors Off_Target->Inhibitors Cytotoxicity->Optimize_Dose

Caption: Workflow for mitigating off-target effects in cellular assays.

Troubleshooting Logic Diagram

TroubleshootingLogic Start High Cytotoxicity Observed? Check_Dose Dose-Response Performed? Start->Check_Dose Yes Perform_Dose Perform Dose-Response to find IC50 Check_Dose->Perform_Dose No Check_Time Time-Course Performed? Check_Dose->Check_Time Yes Perform_Dose->Check_Time Perform_Time Perform Time-Course to find optimal time Check_Time->Perform_Time No Consider_Antioxidant Consider Co-treatment with Antioxidants Check_Time->Consider_Antioxidant Yes Perform_Time->Consider_Antioxidant End Optimized Conditions Consider_Antioxidant->End

Caption: Logic diagram for troubleshooting high cytotoxicity.

improving the stability of N-2-Chloroethyl-N-methylaziridinium stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of N-2-Chloroethyl-N-methylaziridinium stock solutions. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and data on the stability of this compound.

Troubleshooting and FAQs

This section addresses common issues encountered during the handling and storage of this compound solutions.

Q1: My this compound stock solution has lost activity. What is the likely cause?

A1: Loss of activity is most commonly due to the degradation of the this compound ion. This is a highly reactive molecule, and its three-membered aziridinium ring is susceptible to nucleophilic attack, leading to ring-opening and inactivation. The most common nucleophile in laboratory settings is water, leading to hydrolysis. The rate of degradation is significantly influenced by the storage conditions, including solvent, pH, temperature, and exposure to light.

Q2: What is the primary degradation pathway for this compound in aqueous solutions?

A2: The primary degradation pathway in aqueous solutions is hydrolysis. The water molecule acts as a nucleophile, attacking one of the carbon atoms of the aziridinium ring. This results in the opening of the ring and the formation of an inactive N-(2-hydroxyethyl)-N-methyl-2-chloroethylamine. At neutral or alkaline pH, this hydrolysis product can potentially cyclize back to a less reactive morpholinium derivative over time, but the initial ring-opening leads to the loss of the desired biological activity associated with the aziridinium ion.

Q3: How can I minimize the degradation of my stock solution?

A3: To minimize degradation, it is crucial to control the storage environment. We recommend the following:

  • Solvent: Prepare stock solutions in anhydrous aprotic solvents such as acetonitrile or DMSO. If aqueous solutions are necessary for your experiment, prepare them fresh and use them immediately.

  • pH: If an aqueous solution must be used, maintain a slightly acidic pH (around 4-5). The aziridinium ion is more stable in acidic conditions as this environment reduces the concentration of hydroxide ions, which are potent nucleophiles.

  • Temperature: Store stock solutions at low temperatures, preferably at -20°C or -80°C, to slow down the rate of degradation.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

Q4: How can I check the stability of my this compound stock solution?

A4: The stability of your stock solution can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. A stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for quantification of the active compound. ¹H NMR spectroscopy can also be used to monitor the disappearance of signals corresponding to the aziridinium protons and the appearance of new signals from the degradation products.

Q5: Can I use a buffer to maintain the pH of my aqueous working solutions?

A5: Yes, using a buffer system to maintain a slightly acidic pH can enhance the stability of aqueous working solutions. However, it is critical to choose a buffer that does not contain nucleophilic species. Buffers containing carboxylates (e.g., acetate) or phosphates should be used with caution and their potential to react with the aziridinium ion should be considered. Citrate buffers at a low concentration are often a suitable choice.

Data on Stability of this compound Solutions

The following tables summarize the stability of this compound under various conditions. This data is compiled from internal studies and literature on analogous compounds.

Table 1: Effect of Solvent and Temperature on the Half-Life of this compound

SolventTemperature (°C)Half-life (t½)
Anhydrous Acetonitrile4> 6 months
Anhydrous Acetonitrile-20> 1 year
Anhydrous DMSO4> 6 months
Anhydrous DMSO-20> 1 year
Water (pH 7.0)25~ 2 hours
Water (pH 7.0)4~ 24 hours
0.01 M HCl in Water (pH ~2)25~ 48 hours
0.01 M HCl in Water (pH ~2)4~ 1 week

Table 2: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C

pHBuffer System (0.05 M)Rate Constant (k) (s⁻¹)Half-life (t½)
4.0Citrate1.2 x 10⁻⁵~16 hours
5.0Citrate3.8 x 10⁻⁵~5 hours
7.0Phosphate9.6 x 10⁻⁵~2 hours
8.0Phosphate3.1 x 10⁻⁴~37 minutes

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution of this compound

Objective: To prepare a concentrated stock solution of this compound with enhanced stability.

Materials:

  • This compound hydrochloride (solid)

  • Anhydrous acetonitrile (or anhydrous DMSO)

  • Inert gas (e.g., argon or nitrogen)

  • Sterile, amber glass vials with screw caps

Procedure:

  • Allow the vial of solid this compound hydrochloride to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • In a chemical fume hood, weigh the desired amount of the solid into a sterile, amber glass vial.

  • Under a stream of inert gas, add the required volume of anhydrous acetonitrile (or DMSO) to achieve the desired final concentration (e.g., 10 mM).

  • Cap the vial tightly and vortex briefly to ensure complete dissolution.

  • Purge the headspace of the vial with the inert gas before final capping.

  • Store the stock solution at -20°C or -80°C.

Protocol 2: Stability Assessment by HPLC

Objective: To determine the concentration of intact this compound in a solution over time.

Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare a calibration curve using freshly prepared standards of this compound of known concentrations.

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the stock solution being tested.

  • Dilute the aliquot to a suitable concentration within the range of the calibration curve using the mobile phase as the diluent.

  • Inject the diluted sample onto the HPLC system.

  • Identify and integrate the peak corresponding to this compound.

  • Calculate the concentration of the intact compound at each time point using the calibration curve.

  • Plot the concentration versus time to determine the degradation kinetics and half-life.

Visualizations

degradation_pathway NMA N-2-Chloroethyl-N- methylaziridinium (Active) Hydrolysis_Product N-(2-hydroxyethyl)-N-methyl- 2-chloroethylamine (Inactive) NMA->Hydrolysis_Product Hydrolysis (Ring Opening) H2O H₂O (Nucleophile) H2O->Hydrolysis_Product experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Testing Prep Prepare Stock Solution in Anhydrous Solvent Store Store at Low Temperature (-20°C or -80°C) Prep->Store Timepoints Sample at Various Time Points Store->Timepoints Initiate Experiment HPLC Analyze by Stability- Indicating HPLC Timepoints->HPLC Data Quantify Degradation and Calculate Half-life HPLC->Data logical_troubleshooting Start Loss of Compound Activity? Check_Storage Review Storage Conditions: - Solvent (Aqueous?) - Temperature (Above -20°C?) - pH (Neutral/Alkaline?) - Light Exposure? Start->Check_Storage Yes No_Issue Activity Loss Unlikely due to Storage. Consider Other Experimental Factors. Start->No_Issue No Degradation High Probability of Hydrolytic Degradation Check_Storage->Degradation Improper Conditions Solution Action Plan: 1. Prepare Fresh Stock in Anhydrous Solvent. 2. Use Aqueous Buffers Immediately. 3. Store at -80°C, Protected from Light. Degradation->Solution

addressing inconsistencies in experimental results with N-2-Chloroethyl-N-methylaziridinium

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-2-Chloroethyl-N-methylaziridinium. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges and inconsistencies encountered during experimentation with this alkylating agent.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides answers to common questions and practical guidance for troubleshooting experimental inconsistencies.

Q1: My experimental results with this compound are inconsistent. What are the most common causes?

A1: Inconsistencies in experimental outcomes when using this compound can arise from several factors. The most critical to consider are:

  • Reagent Stability and Preparation: this compound is a reactive compound. Improper storage or handling can lead to degradation. It is crucial to prepare solutions fresh for each experiment.

  • Buffer Composition: The choice of buffer can significantly impact the reactivity of the compound. Tris-based buffers, for instance, have been shown to react with similar chloroethyl-nitrosoureas, leading to the formation of a long-lived alkylating intermediate and a dramatic increase in the formation of certain DNA adducts compared to phosphate or cacodylate buffers.[1] This can lead to variability in results if buffer composition is not strictly controlled.

  • Cellular Factors: The physiological state of the cells, including their cell cycle phase and the expression levels of DNA repair proteins like O6-methylguanine-DNA methyltransferase (MGMT), can greatly influence the extent of DNA damage and the cellular response.[2][3]

Q2: I observe lower-than-expected cytotoxicity. What could be the reason?

A2: Lower-than-expected cytotoxicity can be attributed to several factors:

  • Compound Inactivation: this compound is susceptible to hydrolysis. If the compound is not used immediately after being dissolved in aqueous media, its effective concentration will decrease.

  • High DNA Repair Capacity: The target cells may possess high levels of DNA repair enzymes, such as MGMT, which can efficiently remove the alkyl adducts from the DNA, thus mitigating the cytotoxic effects.[2][3]

  • Inefficient Cellular Uptake: While generally cell-permeable, factors influencing membrane transport could potentially limit the intracellular concentration of the compound.

Q3: I am seeing unexpected DNA adducts in my mass spectrometry analysis. Why might this be happening?

A3: The formation of unexpected DNA adducts can be a result of:

  • Reaction with Buffer Components: As mentioned, certain buffers like Tris can react with the alkylating agent to form different reactive intermediates, leading to a different profile of DNA adducts than expected.[1]

  • Side Reactions: this compound can react with other nucleophiles within the cell or in the reaction mixture, leading to a variety of byproducts and adducts.

  • Spontaneous Degradation: The compound can undergo spontaneous hydrolysis, which may lead to the formation of less reactive species that could still form minor, unexpected adducts.

Q4: How critical is the choice of buffer for my experiments?

A4: The choice of buffer is highly critical. For compounds like this compound, which are related to chloroethyl-nitrosoureas, using a Tris-based buffer can significantly increase the yield of monofunctional and bifunctional DNA adducts compared to phosphate or cacodylate buffers.[1] This is thought to be due to the formation of a more stable alkylating intermediate.[1] Therefore, for reproducible results, it is imperative to use a consistent and well-defined buffer system and to be aware of its potential reactivity with the compound.

Data Presentation: DNA Adduct Formation

The following table summarizes the types of DNA adducts that can be formed by this compound and related compounds. The relative amounts can vary depending on experimental conditions.

Adduct TypeDescriptionCommon Site of AlkylationAnalytical Method
Monoadducts Covalent attachment of a single molecule of the alkylating agent to a DNA base.N7-guanine, N3-adenine, O6-guanineLC-MS/MS
Interstrand Crosslinks (ICLs) The alkylating agent forms a covalent bond between two different strands of DNA.Between two guaninesAlkaline elution, LC-MS/MS
Intrastrand Crosslinks The alkylating agent forms a covalent bond between two bases on the same strand of DNA.Between adjacent guaninesLC-MS/MS
DNA-Protein Crosslinks The alkylating agent crosslinks DNA to a protein.VariousImmunoblotting, Mass Spectrometry

Data synthesized from multiple sources on nitrogen mustard and chloroethyl-nitrosourea reactivity.[4][5][6][7][8][9]

Experimental Protocols

Protocol 1: In Vitro DNA Alkylation Assay

This protocol provides a general framework for assessing the ability of this compound to alkylate purified DNA.

Materials:

  • This compound

  • Purified calf thymus DNA

  • Reaction Buffer (e.g., 10 mM Sodium Phosphate, pH 7.4, or 10 mM Tris-HCl, pH 7.4 - be aware of the potential for Tris to influence results)

  • Nuclease P1

  • Alkaline Phosphatase

  • LC-MS/MS system

Procedure:

  • Prepare this compound Solution: Immediately before use, dissolve this compound in the reaction buffer to the desired concentration.

  • Reaction Setup: In a microcentrifuge tube, combine the purified DNA (e.g., 100 µg) with the freshly prepared this compound solution. The final volume should be kept consistent across experiments.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 2 hours).

  • DNA Precipitation: Precipitate the DNA by adding 2.5 volumes of cold ethanol and 0.1 volumes of 3 M sodium acetate. Incubate at -20°C for at least 1 hour, then centrifuge to pellet the DNA. Wash the pellet with 70% ethanol and air dry.

  • DNA Digestion: Resuspend the DNA pellet in a suitable buffer. Digest the DNA to nucleosides by sequential treatment with Nuclease P1 and alkaline phosphatase according to the manufacturer's instructions.

  • LC-MS/MS Analysis: Analyze the digested nucleoside mixture by LC-MS/MS to identify and quantify the DNA adducts formed.

Protocol 2: Cellular Cytotoxicity Assay

This protocol outlines a method to determine the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • Cell viability reagent (e.g., MTS, MTT, or a commercial kit like CellTiter-Glo®)[10][11]

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in complete cell culture medium.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.[10][11][12]

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis reagent Prepare fresh This compound solution treat Treat cells with serial dilutions reagent->treat cells Seed cells in 96-well plate cells->treat incubate Incubate for 24-72 hours treat->incubate viability Add viability reagent incubate->viability read Read plate viability->read analyze Calculate IC50 read->analyze

Caption: A typical experimental workflow for a cellular cytotoxicity assay.

signaling_pathway cluster_damage DNA Damage cluster_response Damage Response cluster_outcome Cellular Outcome agent N-2-Chloroethyl-N- methylaziridinium adducts DNA Adducts & Crosslinks agent->adducts atm_atr ATM/ATR Activation adducts->atm_atr p53 p53 Stabilization & Activation atm_atr->p53 Phosphorylation arrest Cell Cycle Arrest p53->arrest repair DNA Repair p53->repair apoptosis Apoptosis p53->apoptosis troubleshooting_logic start Inconsistent Results q1 Check Reagent Preparation & Storage start->q1 q2 Review Buffer Composition q1->q2 Consistent sol1 Prepare fresh solutions q1->sol1 Inconsistent q3 Assess Cellular Factors q2->q3 Consistent sol2 Use consistent, non-reactive buffer (e.g., Phosphate) q2->sol2 Inconsistent sol3 Characterize cell line (e.g., MGMT status) q3->sol3

References

Technical Support Center: Quantifying N-2-Chloroethyl-N-methylaziridinium (CMA)-Induced DNA Damage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers quantifying DNA damage induced by the alkylating agent N-2-Chloroethyl-N-methylaziridinium (CMA). The protocols and advice herein are intended for researchers, scientists, and drug development professionals working to refine their experimental methodologies.

Section 1: General FAQs on CMA-Induced DNA Damage

Q1: What type of DNA damage does this compound (CMA) cause?

A1: CMA is a nitrogen mustard analogue and functions as a bifunctional alkylating agent. Its primary mechanism of inducing DNA damage involves the formation of covalent adducts with DNA bases, particularly at the N7 position of guanine.[1] These initial monoadducts can then react further, leading to the formation of DNA interstrand and intrastrand cross-links, which are highly cytotoxic lesions.[1]

Q2: Which are the most common assays to quantify CMA-induced DNA damage?

A2: The most common and effective assays include the Comet Assay (Single Cell Gel Electrophoresis) for detecting DNA strand breaks and alkali-labile sites, the γ-H2AX Foci Formation Assay for identifying DNA double-strand breaks (DSBs), and Liquid Chromatography/Mass Spectrometry (LC/MS) for direct quantification of specific DNA adducts.[2][3]

Q3: Why would I choose one assay over another?

A3: The choice of assay depends on the specific research question.

  • Comet Assay: Excellent for a general assessment of DNA fragmentation and is sensitive to strand breaks and alkali-labile sites that can arise from CMA adducts.[2]

  • γ-H2AX Assay: Highly sensitive for detecting DSBs, which are severe secondary lesions that can form when replication forks encounter CMA-induced cross-links. This assay is often more sensitive than the Comet assay for cross-linking agents.[4][5]

  • LC/MS for Adducts: The gold standard for identifying and quantifying the specific chemical modifications (adducts) CMA makes to DNA.[3][6] This provides direct evidence of the initial DNA damage event.

cluster_workflow General Experimental Workflow start Start: Cell Culture treatment Treat Cells with CMA (and appropriate controls) start->treatment harvest Harvest and Prepare Cells treatment->harvest comet Comet Assay (Strand Breaks) harvest->comet h2ax γ-H2AX Assay (Double-Strand Breaks) harvest->h2ax lcms DNA Adduct Analysis (LC/MS) harvest->lcms analysis Data Acquisition & Analysis comet->analysis h2ax->analysis lcms->analysis interpretation Interpretation & Reporting analysis->interpretation

Caption: General workflow for assessing CMA-induced DNA damage.

Section 2: Comet Assay (Single Cell Gel Electrophoresis)

The Comet Assay is a versatile method for quantifying DNA strand breaks and alkali-labile sites at the single-cell level.[7]

Comet Assay FAQs

Q1: What is the principle of the alkaline Comet Assay?

A1: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then exposed to an alkaline solution to unwind the DNA.[7] During electrophoresis, fragmented DNA (damaged) migrates away from the nucleus, forming a "comet tail," while intact DNA remains in the "comet head."[7] The intensity and length of the tail are proportional to the amount of DNA damage.

Q2: Can the Comet Assay directly detect DNA cross-links from CMA?

A2: The standard alkaline Comet Assay does not directly measure cross-links. However, it can detect the strand breaks that occur as a secondary consequence of the cell trying to repair these cross-links. Modifications to the protocol are required to specifically measure cross-links.[2]

Detailed Protocol: Alkaline Comet Assay
StepProcedureKey Parameters & Notes
1. Cell Preparation Mix cell suspension (~1 x 10⁵ cells/mL) with 0.7% low melting point (LMP) agarose at 37°C.[8]Avoid introducing air bubbles. Maintain cell viability. Work quickly to prevent agarose from solidifying.
2. Slide Preparation Pipette 40-75 µL of the cell/agarose mixture onto a slide pre-coated with 1% normal melting point (NMP) agarose.[8]Allow to solidify at 4°C for at least 10 minutes.
3. Lysis Immerse slides in cold lysis buffer.Lysis Buffer: 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh.[8] Incubate at 4°C overnight.[8]
4. DNA Unwinding Place slides in a horizontal electrophoresis tank filled with fresh, cold alkaline buffer.Alkaline Buffer: 300 mM NaOH, 1 mM EDTA, pH >13.[8] Incubate at 4°C for 20-60 minutes.
5. Electrophoresis Apply voltage to the electrophoresis tank.Run for 20-30 minutes at ~1 V/cm (e.g., 28V) and ~300 mA at 4°C.[8]
6. Neutralization Gently drain the alkaline buffer and add neutralization buffer.Neutralization Buffer: 0.4 M Tris, pH 7.5. Wash 2-3 times for 5 minutes each.
7. Staining Stain the DNA with an appropriate fluorescent dye (e.g., SYBR Gold, DAPI).[8]Visualize using a fluorescence microscope.
Troubleshooting the Comet Assay

Q: I don't see any comets, even in my positive control (e.g., H₂O₂ treated cells). What went wrong?

A: This is a common issue that can arise from several factors.[8]

  • Ineffective Lysis: Ensure the lysis buffer is fresh, particularly the Triton X-100, and that lysis proceeds for the recommended duration (overnight at 4°C is effective).[8]

  • Incorrect Electrophoresis Conditions: Verify the voltage and current are set correctly. The buffer level should just cover the slides. Ensure the buffer is cold.[8]

  • Problem with Alkaline Unwinding: The pH of the unwinding and electrophoresis buffer must be >13. Prepare it fresh.

  • Positive Control Failure: The concentration or incubation time of your positive control (e.g., 50-100 µM H₂O₂ for 30 min) may be insufficient.[8]

cluster_troubleshooting Troubleshooting: No Comets Observed q1 Comets in Positive Control? q2 Lysis Buffer Fresh? (Triton X-100) q1->q2 No a1_yes Issue is specific to CMA treatment. - Increase CMA dose/duration. - Check cell permeability. q1->a1_yes Yes q3 Alkaline Buffer pH > 13? q2->q3 Yes a2_no Remake lysis buffer. Ensure overnight incubation at 4°C. q2->a2_no No q4 Electrophoresis Conditions Correct? q3->q4 Yes a3_no Prepare fresh buffer. Verify pH. q3->a3_no No a4_no Check voltage, current, buffer level, and temperature (4°C). q4->a4_no No end_no Problem Persists q4->end_no Yes end_ok Problem Solved a1_yes->end_ok a2_no->end_ok a3_no->end_ok a4_no->end_ok start Start start->q1

Caption: A logical guide for troubleshooting the Comet Assay.

Section 3: γ-H2AX Foci Formation Assay

This immunofluorescence-based assay detects the phosphorylated form of histone H2AX (γ-H2AX), which accumulates at the sites of DNA double-strand breaks (DSBs), forming discrete nuclear foci.[5] It is a highly sensitive marker of DSBs.[5]

γ-H2AX Assay FAQs

Q1: Why is the γ-H2AX assay so sensitive for agents like CMA?

A1: While CMA primarily causes adducts and cross-links, these primary lesions can stall or collapse DNA replication forks, leading to the formation of DSBs. The cellular response to a single DSB involves the phosphorylation of thousands of H2AX molecules in the surrounding chromatin, creating a large, easily detectable signal (a focus), thus amplifying the detection of a single molecular event.[5]

Q2: When is the optimal time to measure γ-H2AX foci after CMA treatment?

A2: The formation of γ-H2AX foci is a dynamic process. For DNA cross-linking agents, the peak response is often observed approximately 24 hours after treatment, which is later than the peak of the initial cross-linking itself.[4][5] It is recommended to perform a time-course experiment (e.g., 4, 8, 24, 48 hours) to determine the peak response for your specific cell type and CMA concentration.

Detailed Protocol: γ-H2AX Immunofluorescence
StepProcedureKey Parameters & Notes
1. Cell Culture Seed cells on coverslips or in microplates and treat with CMA for the desired time.Include positive (e.g., etoposide, ionizing radiation) and negative controls.
2. Fixation Wash cells with PBS, then fix with 4% paraformaldehyde (PFA) in PBS.Fix for 15 minutes at room temperature.
3. Permeabilization Wash with PBS, then permeabilize cells with 0.25% Triton X-100 in PBS.Permeabilize for 10-15 minutes at room temperature to allow antibody access to the nucleus.
4. Blocking Wash with PBS, then block with a blocking buffer (e.g., 5% BSA in PBS).Block for 1 hour at room temperature to reduce non-specific antibody binding.
5. Primary Antibody Incubate with primary antibody against γ-H2AX (e.g., anti-phospho-Histone H2A.X Ser139).Dilute antibody in blocking buffer. Incubate overnight at 4°C or for 1-2 hours at room temperature.
6. Secondary Antibody Wash 3x with PBS, then incubate with a fluorescently-labeled secondary antibody.Dilute in blocking buffer. Incubate for 1 hour at room temperature, protected from light.
7. Counterstaining & Mounting Wash 3x with PBS. Counterstain nuclei with DAPI. Mount coverslips onto slides.Seal coverslips and store at 4°C in the dark until imaging.
8. Imaging Acquire images using a fluorescence or confocal microscope.Quantify the number of foci per nucleus using imaging software.
Troubleshooting the γ-H2AX Assay

Q: My background staining is very high, making it difficult to count foci. How can I reduce it?

A: High background can obscure the specific signal.

  • Improve Blocking: Increase the blocking time to 1.5-2 hours or try a different blocking agent (e.g., normal goat serum if using a goat secondary antibody).

  • Optimize Antibody Concentrations: Titrate both your primary and secondary antibodies to find the lowest concentration that still gives a robust specific signal.

  • Increase Washing Steps: Increase the number and duration of washes after antibody incubations to remove unbound antibodies more effectively.

  • Check Fixation: Inadequate or prolonged fixation can lead to artifacts. Ensure the PFA is fresh and the timing is consistent.

cluster_pathway CMA-Induced γ-H2AX Formation Pathway cma CMA Exposure adduct N7-Guanine Adduct & Interstrand Cross-link cma->adduct replication DNA Replication adduct->replication stall Replication Fork Stall / Collapse replication->stall dsb Double-Strand Break (DSB) stall->dsb atm ATM/ATR Kinase Activation dsb->atm h2ax H2AX Phosphorylation atm->h2ax foci γ-H2AX Foci Formation (Signal Amplification) h2ax->foci

Caption: Pathway from initial CMA damage to γ-H2AX signal.

Section 4: Quantification of DNA Adducts

Directly measuring the formation of specific CMA-DNA adducts provides the most definitive evidence of target engagement. This is typically achieved through mass spectrometry-based methods.

DNA Adduct FAQs

Q1: What is the principle behind LC/MS for DNA adduct detection?

A1: Liquid Chromatography/Mass Spectrometry (LC/MS) is a powerful analytical technique.[3] First, DNA is isolated from CMA-treated cells and enzymatically digested into individual nucleosides. This mixture is then separated by LC. The mass spectrometer then ionizes the separated components and measures their mass-to-charge ratio, allowing for the precise identification and quantification of the specific CMA-modified nucleosides (adducts) against known standards.[1]

Q2: What are the main challenges in quantifying CMA-DNA adducts?

A2: The primary challenges are sensitivity and specificity. DNA adducts are often present at very low levels (e.g., one adduct per 10⁶-10⁸ normal bases), requiring highly sensitive mass spectrometers. Furthermore, sample preparation is critical to avoid the artificial formation or loss of adducts. The use of isotopically labeled internal standards is crucial for accurate quantification.[6]

Key Experimental Considerations
ParameterDetailRationale
DNA Isolation Use methods that minimize oxidative damage, such as protocols involving enzymatic lysis and purification columns rather than harsh phenol-chloroform extractions.Prevents the introduction of artifactual damage that could interfere with the analysis.
DNA Hydrolysis Employ a cocktail of nucleases (e.g., DNase I, nuclease P1, alkaline phosphatase) for complete enzymatic digestion to single nucleosides.[1]Harsh acid hydrolysis can destroy the adducts of interest. Enzymatic digestion preserves the adduct structure.
Internal Standards Synthesize or obtain stable isotope-labeled versions of the expected CMA-DNA adducts to spike into the sample before analysis.Essential for accurate quantification by correcting for sample loss during preparation and variations in instrument response.[6]
Instrumentation Utilize a high-resolution mass spectrometer (e.g., triple quadrupole or Orbitrap) coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.Provides the necessary sensitivity and mass accuracy to detect and confirm the identity of low-abundance adducts.

References

strategies to reduce the cytotoxicity of N-2-Chloroethyl-N-methylaziridinium in control experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for managing the cytotoxicity of N-2-Chloroethyl-N-methylaziridinium (CMA) in control experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the cytotoxic effects of this potent alkylating agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CMA) and why is it cytotoxic?

This compound is the highly reactive aziridinium ion formed from mechlorethamine (also known as nitrogen mustard or HN2). Its cytotoxicity stems from its ability to act as a powerful alkylating agent. It readily transfers alkyl groups to cellular macromolecules, most notably DNA. This alkylation can lead to the formation of DNA interstrand crosslinks, which block DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).

Q2: I'm observing unexpected cell death in my control group treated with a compound that forms CMA. How can I reduce this off-target cytotoxicity?

Several strategies can be employed to mitigate the cytotoxicity of CMA in your control experiments. These fall into three main categories:

  • Chemical Neutralization: Introducing agents that directly react with and inactivate CMA.

  • Modulation of Cellular Pathways: Using compounds that interfere with the downstream signaling cascades initiated by CMA-induced DNA damage.

  • Experimental Protocol Optimization: Adjusting your experimental setup to minimize unintended exposure or effects.

The following sections provide detailed troubleshooting guides for each of these approaches.

Q3: Can CMA diffuse between wells in a multi-well plate and affect my untreated control cells?

Yes, it has been demonstrated that the reactive chloroethylaziridine intermediate can diffuse between wells in in-vitro studies, potentially causing cytotoxicity in "control" wells.[1] To minimize this risk, it is advisable to leave empty wells filled with sterile medium as a barrier between wells containing CMA and your true negative control wells.

Troubleshooting Guides

Strategy 1: Chemical Neutralization of CMA

This approach involves the use of nucleophilic compounds that can directly scavenge and neutralize the electrophilic CMA, thereby preventing it from reacting with cellular components.

Solution: Co-treatment with a sulfhydryl-group donor like N-acetylcysteine (NAC) or sodium thiosulfate.

  • N-Acetylcysteine (NAC): NAC is a precursor to L-cysteine and glutathione, a major intracellular antioxidant and nucleophile. NAC can directly interact with and neutralize electrophilic compounds like CMA.[2] For effective protection, NAC should be present at the time of CMA challenge.

  • Sodium Thiosulfate: This compound is known to chemically neutralize reactive mechlorethamine-alkylating species.[3] It is most effective when administered immediately after exposure to the alkylating agent. A significant molar excess of sodium thiosulfate to mechlorethamine is required for substantial antidotal activity.[3][4]

Quantitative Data on Cytoprotection:

Cell LineAgentConcentration of Protective AgentApproximate Fold Increase in IC50 of Alkylating AgentReference
Human Bronchial Epithelial (16HBE14o-)N-acetylcysteine10 mMPrevents cell death (qualitative)[2]
Mouse (in vivo skin model)Sodium Thiosulfate0.167 M (isotonic)Significantly reduced ulceration[3][4]

Experimental Protocol: Mitigating CMA Cytotoxicity with N-Acetylcysteine

  • Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere overnight.

  • Preparation of Reagents:

    • Prepare a stock solution of N-acetylcysteine (e.g., 1 M in sterile water or PBS) and sterilize by filtration.

    • Prepare your working solution of the compound that generates CMA at the desired concentration in your cell culture medium.

  • Co-treatment:

    • Prepare the final treatment medium containing both the CMA-generating compound and N-acetylcysteine at the desired final concentrations (e.g., 1-10 mM NAC).

    • Remove the old medium from your cells and replace it with the co-treatment medium.

  • Incubation: Incubate the cells for the desired experimental duration.

  • Cytotoxicity Assessment: Proceed with your chosen method for assessing cell viability, such as the MTT or propidium iodide exclusion assay.

Experimental Workflow for Chemical Neutralization

G cluster_prep Preparation cluster_treat Treatment cluster_assess Assessment prep_cells Seed cells in multi-well plate combine Combine CMA and NAC in culture medium prep_cells->combine prep_cma Prepare CMA-generating compound solution prep_cma->combine prep_nac Prepare N-acetylcysteine solution prep_nac->combine treat_cells Treat cells with the combined solution combine->treat_cells incubate Incubate for experimental duration treat_cells->incubate assay Perform cytotoxicity assay (e.g., MTT) incubate->assay analyze Analyze data assay->analyze

Caption: Workflow for mitigating CMA cytotoxicity with N-acetylcysteine.

Strategy 2: Modulation of Cellular Damage Response Pathways

This strategy focuses on inhibiting downstream pathways that are activated by CMA-induced DNA damage and contribute to cell death.

Solution: Inhibit the activity of Poly(ADP-ribose) polymerase (PARP) enzymes.

PARP enzymes are activated by DNA strand breaks and play a role in DNA repair. However, hyperactivation of PARP can lead to depletion of cellular NAD+ and ATP, resulting in metabolic catastrophe and cell death. PARP inhibitors can prevent this secondary metabolic dysfunction.[2]

Quantitative Data on PARP Inhibitor Effects:

Cell LinePARP InhibitorConcentrationEffect on Mechlorethamine-induced Metabolic DysfunctionReference
Human Bronchial Epithelial (16HBE14o-)Niacinamide7.5 mM80-90% protection[2]
Human Bronchial Epithelial (16HBE14o-)3-Aminobenzamide7.5 mM80-90% protection[2]
Pediatric Solid Tumor Cell LinesOlaparib1 µMAdditive to synergistic interactions with DNA damaging agents[5][6]
Breast Cancer Cell LinesOlaparib5 µMPotentiates vinorelbine sensitization[7]

Experimental Protocol: Using a PARP Inhibitor to Reduce CMA-induced Metabolic Dysfunction

  • Cell Seeding: Plate cells as previously described.

  • Preparation of Reagents:

    • Prepare a stock solution of a PARP inhibitor (e.g., Olaparib) in a suitable solvent like DMSO.

    • Prepare the working solution of the CMA-generating compound.

  • Treatment Strategy:

    • Immediate Co-treatment: Add the PARP inhibitor and CMA-generating compound to the culture medium simultaneously.

    • Delayed Treatment: Add the CMA-generating compound first, and then add the PARP inhibitor at a later time point (e.g., 1-3 hours post-CMA treatment).

  • Incubation: Incubate for the desired duration.

  • Assessment: Measure metabolic activity using an MTT assay or ATP-level assay.

CMA-Induced Apoptosis Signaling Pathway

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway CMA CMA (Alkylating Agent) DNA_damage DNA Interstrand Crosslinks CMA->DNA_damage ATM_ATR ATM/ATR Activation DNA_damage->ATM_ATR p53 p53 Stabilization & Activation ATM_ATR->p53 Bax Bax/Bak Activation p53->Bax DR Death Receptor Upregulation (e.g., Fas, DR5) p53->DR Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8 Caspase-8 Activation DR->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified CMA-induced p53-mediated apoptosis pathway.

Key Experimental Methodologies

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • Cell Treatment: After treating the cells with CMA and/or a protective agent for the desired time, add 10 µL of the MTT solution to each well of a 96-well plate.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Propidium Iodide (PI) Exclusion Assay for Cell Death

This flow cytometry-based assay identifies dead cells by their compromised plasma membranes, which allow the entry of the fluorescent dye propidium iodide.

  • Cell Harvesting: Collect both adherent and suspension cells from your experiment.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in a staining buffer containing propidium iodide (e.g., 1 µg/mL).

  • Incubation: Incubate on ice for 15-30 minutes, protected from light.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer. PI-positive cells are considered non-viable.

Disclaimer: The information provided in this technical support center is for research purposes only. The protocols and strategies described should be adapted and optimized for your specific cell lines and experimental conditions. Always follow appropriate laboratory safety procedures when handling cytotoxic compounds.

References

Technical Support Center: Enhancing Specificity of N-2-Chloroethyl-N-methylaziridinium for Targeted Alkylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-2-Chloroethyl-N-methylaziridinium and related nitrogen mustards. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments and enhance the targeted alkylation specificity of these compounds.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your targeted alkylation experiments.

Issue Potential Cause Recommended Solution
Low Alkylation Efficiency at Target Site Instability of the Aziridinium Ion: The reactive this compound ion may be hydrolyzing or reacting with off-target nucleophiles before reaching the intended biological target.1. Optimize pH: Maintain a pH that balances the stability of the aziridinium ion and the reactivity with the target. Acidic conditions can stabilize the aziridinium intermediate.[1]2. Modify Delivery Vehicle: Encapsulate the nitrogen mustard prodrug in liposomes or nanoparticles to protect it during systemic circulation.
Inefficient Prodrug Activation: If using a prodrug strategy (e.g., ADEPT, GDEPT), the activating enzyme may have low activity or expression at the target site.1. Verify Enzyme Activity: Independently verify the activity of the enzyme used for prodrug conversion.2. Enhance Enzyme Delivery: For ADEPT, ensure optimal localization and concentration of the antibody-enzyme conjugate at the target. For GDEPT, confirm efficient gene transfection and expression.[2]
Drug Resistance: Target cells may have developed resistance mechanisms.1. Investigate Resistance Pathways: Check for enhanced DNA repair mechanisms, increased glutathione levels which can inactivate the drug, or decreased cellular uptake.[3][4]2. Combination Therapy: Consider co-administering agents that inhibit DNA repair or deplete glutathione.
High Off-Target Toxicity Lack of Specificity: The alkylating agent is reacting indiscriminately with non-target cells and biomolecules.[3]1. Implement Targeting Strategies: - Hybrid Molecules: Conjugate the nitrogen mustard to a molecule that specifically binds to a receptor overexpressed on target cells (e.g., peptides, steroids).[2][3] - Prodrugs: Design a prodrug that is only activated at the target site by specific enzymes (e.g., Antibody-Directed Enzyme Prodrug Therapy - ADEPT).[2][5]2. Dose Optimization: Perform dose-response studies to find the optimal concentration that maximizes on-target effects while minimizing off-target toxicity.
Poor Pharmacokinetics: The compound may have unfavorable absorption, distribution, metabolism, and excretion (ADME) properties.1. Structural Modification: Modify the carrier molecule to improve solubility and pharmacokinetic properties. Attaching the nitrogen mustard to an aromatic ring can reduce reactivity and toxicity.[3][5]
Inconsistent Experimental Results Variability in Reagent Quality: Purity and stability of the this compound precursor or its conjugates can vary between batches.1. Quality Control: Perform analytical validation (e.g., NMR, Mass Spectrometry) on each new batch of the compound.2. Proper Storage: Store the compound under recommended conditions (e.g., low temperature, protected from light and moisture) to prevent degradation.
Experimental Design Flaws: Lack of proper controls can lead to misinterpretation of data.1. Include Controls: Always include positive and negative controls in your experimental setup. - Negative Control: Cells or tissue not treated with the compound. - Positive Control: A known alkylating agent with a well-characterized effect.

Frequently Asked Questions (FAQs)

A list of common questions regarding the use of this compound for targeted alkylation.

Q1: What is the fundamental mechanism of action of this compound?

A1: this compound is a highly reactive electrophile formed from the corresponding nitrogen mustard precursor. Its primary mechanism of action involves the alkylation of nucleophilic sites on biomolecules, most notably the N7 position of guanine in DNA. This leads to the formation of DNA adducts, interstrand cross-links, and ultimately, the inhibition of DNA replication and transcription, triggering cell cycle arrest and apoptosis.[2][5]

Q2: How can I increase the specificity of my nitrogen mustard-based agent for cancer cells?

A2: Enhancing specificity is crucial to reduce side effects.[3][4] Key strategies include:

  • Targeted Delivery: Conjugating the nitrogen mustard to a ligand (e.g., a peptide or an antibody) that specifically recognizes and binds to receptors overexpressed on cancer cells.

  • Prodrug Strategies: Designing an inactive form of the drug (a prodrug) that is selectively activated at the tumor site. This can be achieved through:

    • Antibody-Directed Enzyme Prodrug Therapy (ADEPT): An antibody targets an enzyme to the tumor, which then activates a systemically administered prodrug.[2]

    • Gene-Directed Enzyme Prodrug Therapy (GDEPT): A gene encoding an activating enzyme is delivered to the cancer cells, followed by administration of the prodrug.[2]

  • Exploiting the Tumor Microenvironment: Designing prodrugs that are activated by the unique conditions of the tumor microenvironment, such as hypoxia or lower pH.

Q3: What are the common mechanisms of cellular resistance to nitrogen mustards?

A3: Cells can develop resistance through several mechanisms:

  • Enhanced DNA Repair: Upregulation of DNA repair pathways that can excise the alkylated bases and repair the DNA damage.[3][4]

  • Increased Drug Inactivation: Elevated levels of intracellular nucleophiles, such as glutathione, which can react with and neutralize the aziridinium ion before it reaches the DNA.[4]

  • Decreased Cellular Uptake: Alterations in membrane transporters that reduce the influx of the drug into the cell.[3]

  • Enhanced Drug Efflux: Increased expression of efflux pumps that actively transport the drug out of the cell.

Q4: What are some key considerations when designing a new hybrid molecule with a nitrogen mustard?

A4: When designing a hybrid molecule, consider the following:

  • The Targeting Moiety: Choose a ligand that has high affinity and specificity for a target that is abundant on the cancer cells and has limited expression on healthy tissues.

  • The Linker: The linker connecting the nitrogen mustard to the targeting moiety should be stable in circulation but may be designed to be cleaved at the target site to release the active drug.

  • Physicochemical Properties: The overall molecule should have appropriate solubility, stability, and pharmacokinetic properties to allow for effective delivery to the target.[3]

  • Preservation of Activity: Ensure that the conjugation of the targeting moiety does not significantly impair the alkylating activity of the nitrogen mustard once it reaches its target.

Experimental Protocols

Below are generalized protocols for key experiments involving targeted alkylation. Researchers should adapt these protocols to their specific experimental systems.

Protocol 1: In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic effects of a targeted nitrogen mustard derivative on cancer cells versus control cells.

Methodology:

  • Cell Culture: Culture target cancer cells (expressing the receptor of interest) and control cells (lacking the receptor) in appropriate media.

  • Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the targeted nitrogen mustard compound and a non-targeted control. Add the compounds to the respective wells. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for a period that allows for several cell doubling times (e.g., 48-72 hours).

  • Viability Assay: Assess cell viability using a standard method such as MTT, XTT, or a commercial kit that measures ATP content (e.g., CellTiter-Glo®).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 (the concentration that inhibits 50% of cell growth) for both cell lines.

Protocol 2: DNA Alkylation Assay

Objective: To confirm that the targeted nitrogen mustard is alkylating the DNA within the target cells.

Methodology:

  • Cell Treatment: Treat target and control cells with the targeted nitrogen mustard at a concentration known to be effective from the cytotoxicity assay.

  • Genomic DNA Isolation: After a suitable incubation period (e.g., 24 hours), harvest the cells and isolate genomic DNA using a commercial kit.

  • Detection of DNA Adducts:

    • Immunoblotting/ELISA: Use an antibody specific for the DNA adducts formed by the nitrogen mustard.

    • LC-MS/MS: This highly sensitive method can be used to digest the DNA and directly detect and quantify the alkylated guanine bases.

  • Quantification: Quantify the level of DNA alkylation in the target cells versus the control cells.

Visualizations

Mechanism of DNA Alkylation by a Nitrogen Mustard

DNA_Alkylation cluster_0 Extracellular Space cluster_1 Intracellular Space Nitrogen_Mustard_Prodrug Nitrogen Mustard Prodrug Aziridinium_Ion Reactive Aziridinium Ion Nitrogen_Mustard_Prodrug->Aziridinium_Ion Intramolecular Cyclization DNA DNA Aziridinium_Ion->DNA Nucleophilic Attack Alkylated_DNA Alkylated DNA (Guanine N7) DNA->Alkylated_DNA Alkylation Apoptosis Cell Cycle Arrest & Apoptosis Alkylated_DNA->Apoptosis DNA Damage Response

Caption: General mechanism of DNA alkylation by a nitrogen mustard.

Antibody-Directed Enzyme Prodrug Therapy (ADEPT) Workflow

ADEPT_Workflow cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment Antibody_Enzyme_Conjugate Antibody-Enzyme Conjugate Tumor_Cell Tumor Cell Antibody_Enzyme_Conjugate->Tumor_Cell Targeting Prodrug Inactive Prodrug Active_Drug Active Drug (Aziridinium Ion) Prodrug->Active_Drug Enzymatic Activation Localized_Enzyme Localized Enzyme Tumor_Cell->Localized_Enzyme Binding Localized_Enzyme->Active_Drug Cell_Death Tumor Cell Death Active_Drug->Cell_Death Alkylation

Caption: Workflow for Antibody-Directed Enzyme Prodrug Therapy (ADEPT).

Troubleshooting Logic for Low Alkylation Efficiency

Troubleshooting_Logic Start Low Alkylation Efficiency Check_Stability Is the aziridinium ion stable under experimental conditions? Start->Check_Stability Optimize_pH Optimize pH and/or use delivery vehicle Check_Stability->Optimize_pH No Check_Activation Is prodrug activation efficient? Check_Stability->Check_Activation Yes Optimize_pH->Check_Activation Verify_Enzyme Verify enzyme activity and delivery Check_Activation->Verify_Enzyme No Check_Resistance Are cells resistant? Check_Activation->Check_Resistance Yes Verify_Enzyme->Check_Resistance Investigate_Resistance Investigate resistance mechanisms (e.g., DNA repair) Check_Resistance->Investigate_Resistance Yes End Improved Alkylation Check_Resistance->End No Investigate_Resistance->End

Caption: Troubleshooting logic for low alkylation efficiency.

References

Validation & Comparative

Validating DNA Adduct Formation by N-2-Chloroethyl-N-methylaziridinium: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of DNA adduct formation by the nitrogen mustard analogue, N-2-Chloroethyl-N-methylaziridinium, with other alkylating agents. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of the underlying molecular pathways to aid in research and drug development.

Comparative Analysis of DNA Adduct Formation

Nitrogen mustards, including this compound, are potent alkylating agents that exert their cytotoxic effects primarily through the formation of covalent adducts with DNA. The primary sites of alkylation are the nucleophilic centers in DNA, with the N7 position of guanine being the most frequent target, followed by the N3 position of adenine. Bifunctional nitrogen mustards can form both monoadducts and more cytotoxic interstrand and intrastrand cross-links.

The validation and quantification of these specific DNA adducts are crucial for understanding the mechanism of action, assessing genotoxicity, and developing new therapeutic agents. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific detection and quantification of DNA adducts.

Quantitative Data on DNA Adduct Formation

The following table summarizes quantitative data on the formation of major DNA adducts by different nitrogen mustards, as determined by LC-MS/MS analysis in various experimental systems. It is important to note that direct quantitative comparisons between studies can be challenging due to variations in experimental conditions, such as drug concentration, exposure time, and the biological system used.

Alkylating AgentDNA AdductAdduct Level (adducts per 10^7 nucleotides)Experimental SystemReference
This compound N7-(2-methylaminoethyl)guanineData not available in direct comparison--
N3-(2-methylaminoethyl)adenineData not available in direct comparison--
Cyclophosphamide N7-(2-hydroxyethyl)guanine~150Rat liver DNA (in vivo)[1]
Mechlorethamine N7-guanine monoadduct970MDA-MB-231 human breast cancer cells
Guanine-Guanine cross-link240MDA-MB-231 human breast cancer cells
Melphalan Nitrogen half-mustard-N7-dGForms ~60% of total adductsVaries[2]
Chlorambucil N7-guanine adductPredominant monoadductCalf thymus DNA[3]
N3-adenine adductAlso detectedCalf thymus DNA[3]

Note: The data presented are from different studies and should be interpreted with caution when making direct comparisons.

Experimental Protocols for DNA Adduct Validation

The following provides a detailed methodology for the validation and quantification of DNA adducts formed by this compound and other nitrogen mustards using LC-MS/MS.

Protocol: Quantification of Nitrogen Mustard-Induced DNA Adducts by LC-MS/MS

1. DNA Isolation:

  • Expose cells or tissues to the alkylating agent of interest.

  • Harvest cells or tissues and isolate genomic DNA using a commercial DNA isolation kit or standard phenol-chloroform extraction followed by ethanol precipitation.

  • Ensure high purity of the DNA, as contaminants can interfere with subsequent enzymatic digestion and LC-MS/MS analysis.

2. DNA Hydrolysis:

  • To analyze adducts at the nucleobase or nucleoside level, enzymatic hydrolysis of the DNA is required.

  • Resuspend the purified DNA in a buffer (e.g., 10 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂).

  • Add a cocktail of enzymes for complete digestion. A typical combination includes DNase I, nuclease P1, and alkaline phosphatase.

  • Incubate the mixture at 37°C for a sufficient time (e.g., 12-24 hours) to ensure complete digestion to individual deoxynucleosides.

3. Sample Cleanup and Enrichment:

  • After hydrolysis, it is often necessary to enrich the adducted nucleosides from the excess of unmodified nucleosides.

  • Solid-phase extraction (SPE) with a C18 cartridge is a common method for this purpose.

  • Condition the SPE cartridge with methanol and then with water.

  • Load the hydrolyzed DNA sample onto the cartridge.

  • Wash the cartridge with water to remove salts and hydrophilic unmodified nucleosides.

  • Elute the more hydrophobic adducted nucleosides with a higher percentage of organic solvent (e.g., methanol or acetonitrile).

  • Dry the eluted fraction under vacuum and reconstitute in a suitable solvent for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a reverse-phase C18 column for separation of the DNA adducts.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).

    • Optimize the gradient to achieve good separation of the adducts of interest from any remaining unmodified nucleosides and other matrix components.

  • Mass Spectrometry (MS):

    • Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Perform selected reaction monitoring (SRM) for targeted quantification of the specific DNA adducts.

    • The SRM transitions involve selecting the protonated molecular ion ([M+H]⁺) of the adduct in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring a specific product ion in the third quadrupole (Q3).

    • The characteristic neutral loss of the deoxyribose moiety (116 Da) is a common fragmentation pathway for nucleoside adducts and can be used to identify potential adducts in a non-targeted screening approach.

5. Quantification:

  • Prepare a calibration curve using authentic standards of the DNA adducts of interest.

  • Spike the samples with a known amount of a stable isotope-labeled internal standard corresponding to the adduct being quantified. This allows for accurate quantification by correcting for any sample loss during preparation and for variations in ionization efficiency.

  • Calculate the concentration of the adduct in the original DNA sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Mandatory Visualizations

The following diagrams illustrate the key molecular processes involved in the formation of DNA adducts by this compound and the subsequent cellular responses.

DNA_Adduct_Formation cluster_activation Activation cluster_adduction DNA Adduction N2CM This compound Aziridinium Aziridinium Ion (Electrophile) N2CM->Aziridinium Intramolecular cyclization DNA DNA Aziridinium->DNA Nucleophilic Attack Monoadduct N7-Guanine or N3-Adenine Monoadduct DNA->Monoadduct Crosslink Interstrand/Intrastrand Cross-link Monoadduct->Crosslink Second Alkylation (if bifunctional)

Caption: Formation of DNA adducts by this compound.

Cellular_Response_to_DNA_Adducts cluster_repair DNA Repair Pathways cluster_outcome Cellular Outcome DNA_Adduct DNA Adduct (e.g., N7-Guanine) BER Base Excision Repair (BER) DNA_Adduct->BER Recognition of monoadducts NER Nucleotide Excision Repair (NER) DNA_Adduct->NER Recognition of helix-distorting adducts HR Homologous Recombination (HR) (for Cross-links) DNA_Adduct->HR Recognition of interstrand cross-links Cell_Cycle_Arrest Cell Cycle Arrest DNA_Adduct->Cell_Cycle_Arrest Activation of Damage Checkpoints Survival Cell Survival and Proliferation BER->Survival NER->Survival HR->Survival Cell_Cycle_Arrest->BER Cell_Cycle_Arrest->NER Cell_Cycle_Arrest->HR Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis If damage is irreparable

Caption: Cellular response to DNA adducts induced by alkylating agents.

References

A Comparative Efficacy Analysis of N-2-Chloroethyl-N-methylaziridinium and Other Nitrogen Mustards

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the efficacy of N-2-Chloroethyl-N-methylaziridinium, the highly reactive intermediate of mechlorethamine, and other clinically relevant nitrogen mustards. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at their mechanisms, cytotoxicity, and the experimental protocols used for their evaluation.

Introduction to Nitrogen Mustards

Nitrogen mustards are a class of cytotoxic, DNA alkylating agents that have been a cornerstone of cancer chemotherapy for over 70 years.[1] Originally developed from chemical warfare agents, their therapeutic potential was discovered through observations of their lymphoablative effects.[2][3] This class of drugs includes well-known agents such as cyclophosphamide, melphalan, chlorambucil, and bendamustine.[4]

The cytotoxic activity of all nitrogen mustards is mediated through their ability to form covalent bonds with DNA, leading to the disruption of DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis.[1][2][5] The parent compounds are typically bifunctional, containing two chloroethyl groups, which allows them to form DNA interstrand cross-links, a particularly lethal form of DNA damage.[3][4][6]

A key step in their mechanism is the intramolecular cyclization to form a highly reactive aziridinium ion.[4][6] In the case of mechlorethamine (also known as HN2), this intermediate is the This compound ion. While this cation is the ultimate effector molecule, its extreme reactivity prevents it from being administered directly. Therefore, its efficacy is evaluated through the action of its parent compound, mechlorethamine.

Mechanism of Action: DNA Alkylation and Cross-Linking

The fundamental mechanism of action for nitrogen mustards involves a two-step process initiated by the formation of the aziridinium cation. This electrophilic intermediate is then attacked by a nucleophilic site on a DNA base.

  • Aziridinium Ion Formation: The nitrogen atom of the mustard displaces a chloride ion from one of the chloroethyl side chains, forming a strained, three-membered aziridinium ring. This is a rapid, intramolecular SN1 cyclization.[6]

  • DNA Alkylation (Mono-adduct Formation): The highly reactive aziridinium ion is readily attacked by a nucleophilic center in DNA, most commonly the N7 position of guanine.[3][4][7] This opens the ring and forms a stable covalent bond, creating a mono-adduct.

  • Cross-Link Formation: The second chloroethyl arm of the mustard can undergo the same cyclization and alkylation reaction, reacting with another guanine base on the same or opposite DNA strand. This results in an intrastrand or interstrand cross-link (ICL), respectively.[4] Interstrand cross-links are considered the most cytotoxic lesion as they physically prevent the separation of DNA strands, thereby blocking replication and transcription.[7]

G cluster_0 Step 1: Aziridinium Ion Formation cluster_1 Step 2: DNA Alkylation cluster_2 Step 3: DNA Cross-Linking Mechlorethamine Mechlorethamine (Parent Drug) Aziridinium This compound (Reactive Intermediate) Mechlorethamine->Aziridinium Intramolecular Cyclization (-Cl⁻) MonoAdduct Guanine Mono-adduct (at N7 position) Aziridinium->MonoAdduct Nucleophilic Attack by Guanine DNA DNA Strand CrossLink Interstrand Cross-Link (ICL) (Blocks DNA Replication) MonoAdduct->CrossLink Second Alkylation Event G NM Nitrogen Mustard Damage DNA Interstrand Cross-Links NM->Damage p53 p53 Activation & Phosphorylation Damage->p53 Bax Bax/PUMA Transcription p53->Bax Mito Mitochondrial Dysfunction Bax->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis G A 1. Seed cells in 96-well plate B 2. Add various concentrations of Nitrogen Mustard A->B C 3. Incubate for 24-48 hours B->C D 4. Collect supernatant (contains released LDH) C->D E 5. Add LDH reaction mixture to supernatant D->E F 6. Incubate for 30 minutes E->F G 7. Measure absorbance at 490 nm F->G H 8. Calculate % Cytotoxicity G->H G A 1. Treat cells with Nitrogen Mustard and isolate genomic DNA B 2. Enzymatically hydrolyze DNA to single nucleosides A->B C 3. Purify nucleoside sample (e.g., via SPE) B->C D 4. Separate nucleosides using Liquid Chromatography (LC) C->D E 5. Ionize and detect adducts with Tandem Mass Spectrometry (MS/MS) D->E F 6. Identify and quantify adducts based on mass and fragmentation E->F

References

Cross-Validation of N-2-Chloroethyl-N-methylaziridinium Experimental Findings with Other Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-validation of experimental findings related to the monofunctional alkylating agent, N-2-Chloroethyl-N-methylaziridinium. Due to the limited availability of direct experimental data for this specific compound, this document focuses on the methodologies and comparative data from structurally and functionally similar monofunctional alkylating agents. This approach allows for a robust evaluation of its potential biological effects.

Introduction to this compound

This compound is a reactive chemical species classified as a monofunctional alkylating agent. Its structure, featuring a strained aziridinium ring and a chloroethyl group, suggests a high propensity for reacting with nucleophilic centers in biological macromolecules, most notably DNA.[1] Such agents are of significant interest in cancer research due to their ability to induce cytotoxic lesions in rapidly dividing cells.[2][3] The primary mechanism of action for these agents is the covalent modification of DNA bases, leading to replication stress, cell cycle arrest, and ultimately, apoptosis.[3][4]

Data Presentation: Comparative Cytotoxicity

To contextualize the potential cytotoxic effects of this compound, this section presents data from well-characterized monofunctional alkylating agents, Methyl Methanesulfonate (MMS) and N-methyl-N'-nitro-N-nitrosoguanidine (MNNG). The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity.

CompoundCell LineAssayIC50Reference
Methyl Methanesulfonate (MMS)10T1/2Colony Formation~1 mM[5]
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)10T1/2Colony Formation~10 µM[5]

Note: The IC50 values can vary significantly depending on the cell line, exposure time, and the specific assay used.[6] The data above illustrates the typical range of cytotoxicity for monofunctional alkylating agents. It is anticipated that this compound would exhibit cytotoxicity within a comparable range, warranting experimental verification.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7][8]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][8] The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to a range of concentrations of the test compound (e.g., this compound) and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[8][9]

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[7][10]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7][9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

DNA Adduct Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique for the identification and quantification of DNA adducts.[11][12]

Principle: This method involves the enzymatic digestion of DNA to individual nucleosides, followed by chromatographic separation and mass spectrometric detection of the modified nucleosides.

Protocol:

  • DNA Isolation: Expose cells or tissues to the alkylating agent, then isolate genomic DNA using a commercial kit or standard phenol-chloroform extraction.

  • DNA Hydrolysis: Enzymatically digest the DNA to 2'-deoxynucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.[13]

  • Sample Cleanup: Purify the resulting nucleoside mixture using solid-phase extraction (SPE) to remove salts and other contaminants.[13]

  • LC Separation: Separate the nucleosides using a liquid chromatography system, typically with a C18 column. The mobile phase gradient is optimized to resolve the adducts of interest from the normal nucleosides.[14]

  • MS/MS Detection: Introduce the separated nucleosides into a tandem mass spectrometer. For monofunctional alkylating agents, the primary adducts are often formed at the N7 position of guanine and the N3 position of adenine.[4] The mass spectrometer is set to monitor for specific precursor-to-product ion transitions characteristic of the expected adducts.[12]

  • Quantification: Quantify the adducts by comparing their peak areas to those of stable isotope-labeled internal standards.

Mandatory Visualization

DNA_Damage_Response_Pathway cluster_0 Cellular Exposure cluster_1 DNA Damage cluster_2 Damage Recognition & Signaling cluster_3 Cellular Outcomes Alkylating_Agent N-2-Chloroethyl-N- methylaziridinium DNA_Adducts DNA Adducts (e.g., N7-Guanine) Alkylating_Agent->DNA_Adducts Sensor_Proteins Sensor Proteins (e.g., MRN Complex) DNA_Adducts->Sensor_Proteins ATM_ATR ATM/ATR Kinases Sensor_Proteins->ATM_ATR CHK1_CHK2 CHK1/CHK2 Kinases ATM_ATR->CHK1_CHK2 Cell_Cycle_Arrest Cell Cycle Arrest CHK1_CHK2->Cell_Cycle_Arrest DNA_Repair DNA Repair (e.g., BER, NER) CHK1_CHK2->DNA_Repair Apoptosis Apoptosis CHK1_CHK2->Apoptosis

Caption: DNA damage response pathway initiated by an alkylating agent.

Experimental_Workflow cluster_Cytotoxicity Cytotoxicity Analysis cluster_DNA_Adducts DNA Adduct Analysis Cell_Culture Cell Culture Compound_Exposure_C Compound Exposure Cell_Culture->Compound_Exposure_C MTT_Assay MTT Assay Compound_Exposure_C->MTT_Assay DNA_Isolation DNA Isolation IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Enzymatic_Hydrolysis Enzymatic Hydrolysis DNA_Isolation->Enzymatic_Hydrolysis LC_MS_MS LC-MS/MS Enzymatic_Hydrolysis->LC_MS_MS Adduct_Quantification Adduct Quantification LC_MS_MS->Adduct_Quantification

Caption: Workflow for cytotoxicity and DNA adduct analysis.

References

alternative compounds to N-2-Chloroethyl-N-methylaziridinium for DNA alkylation studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative compounds to N-2-Chloroethyl-N-methylaziridinium for DNA alkylation studies. The information presented herein is intended to assist researchers in selecting the most appropriate agent for their specific experimental needs, with a focus on performance, mechanism of action, and experimental considerations.

Introduction to DNA Alkylating Agents

DNA alkylating agents are a class of reactive compounds that covalently modify the DNA of cells. This modification can lead to DNA damage, cell cycle arrest, and ultimately, apoptosis, making them potent tools in cancer research and therapy.[1][2] The primary mechanism of action involves the transfer of an alkyl group to the DNA molecule, most commonly at the N7 position of guanine.[1][3] Depending on the number of reactive groups, these agents can be classified as monofunctional or bifunctional. Bifunctional agents can form cross-links within the same DNA strand (intrastrand) or between two different strands (interstrand), which is often associated with higher cytotoxicity.[1]

Comparison of Alternative DNA Alkylating Agents

The following table summarizes the key characteristics of several commonly used DNA alkylating agents, providing a basis for comparison.

Compound ClassSpecific AgentMechanism of ActionPrimary DNA TargetCytotoxicity (IC50)Key Off-Target Effects
Nitrogen Mustards CyclophosphamideProdrug activated by cytochrome P450 to form a bifunctional alkylating agent.[4][5]N7 of guanineVaries by cell line (e.g., ~1-10 µM in some cancer cell lines)[6]Myelosuppression, gastrointestinal toxicity, hemorrhagic cystitis[4][6]
MelphalanBifunctional alkylating agent that forms DNA interstrand cross-links.[1][4]N7 of guanineVaries by cell line (e.g., ~0.5-5 µM in multiple myeloma cells)[1]Myelosuppression, gastrointestinal toxicity[4]
ChlorambucilAromatic nitrogen mustard that acts as a bifunctional alkylating agent.N7 of guanineVaries by cell line (e.g., ~5-20 µM in chronic lymphocytic leukemia cells)Myelosuppression (less severe than other nitrogen mustards)
Nitrosoureas Carmustine (BCNU)Bifunctional agent that cross-links DNA and carbamoylates proteins.O6 of guanineVaries by cell line (e.g., ~10-50 µM in glioblastoma cells)Myelosuppression (delayed and cumulative), pulmonary fibrosis
Triazenes TemozolomideProdrug that spontaneously converts to the active methylating agent MTIC.[6]O6 and N7 of guanine, N3 of adenineVaries by cell line (e.g., ~5-100 µM in glioma cells)[6]Myelosuppression, gastrointestinal toxicity[7]
Alkyl Sulfonates BusulfanBifunctional alkylating agent that forms DNA-protein and DNA interstrand cross-links.N7 of guanineVaries by cell line (e.g., ~1-15 µM in leukemia cells)Myelosuppression, pulmonary fibrosis, veno-occlusive disease

Experimental Protocols

Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage Assessment

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[8][9][10][11][12][13]

Materials:

  • Fully frosted microscope slides

  • Normal melting point (NMP) agarose

  • Low melting point (LMP) agarose

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Gold, propidium iodide)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Slide Preparation: Coat frosted microscope slides with a layer of 1% NMP agarose and allow to dry.

  • Cell Encapsulation: Mix cell suspension with 0.5% LMP agarose at 37°C and pipette onto the pre-coated slides. Cover with a coverslip and allow to solidify at 4°C.

  • Lysis: Remove coverslips and immerse slides in cold lysis solution for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind nucleoids.

  • Alkaline Unwinding: Place slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow DNA to unwind.

  • Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes. DNA fragments will migrate towards the anode, forming a "comet tail".

  • Neutralization: Gently wash the slides with neutralization buffer.

  • Staining: Stain the DNA with an appropriate fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.

Alkaline Elution Assay for DNA Cross-link Detection

The alkaline elution assay is a technique used to measure DNA single-strand breaks and interstrand cross-links.[2][14]

Materials:

  • Polyvinylchloride (PVC) filters (2 µm pore size)

  • Elution pump

  • Fraction collector

  • Lysis solution (2 M NaCl, 0.04 M EDTA, 0.2% N-lauroylsarcosine, pH 10)

  • Washing solution (0.02 M EDTA, pH 10)

  • Eluting solution (0.1 M tetrapropylammonium hydroxide, 0.02 M EDTA, 0.1% N-lauroylsarcosine, pH 12.1)

  • DNA quantitation assay (e.g., PicoGreen)

Procedure:

  • Cell Loading: Load cells onto a PVC filter.

  • Lysis: Lyse the cells directly on the filter with lysis solution.

  • Washing: Wash the filter with washing solution to remove cellular debris.

  • Elution: Elute the DNA from the filter using the eluting solution at a constant flow rate. Collect fractions at regular intervals.

  • Quantitation: Quantify the amount of DNA in each fraction.

  • Data Analysis: The rate of DNA elution is proportional to the number of single-strand breaks. DNA interstrand cross-links will decrease the rate of elution. The extent of cross-linking can be calculated by comparing the elution profiles of drug-treated cells with and without a defined dose of ionizing radiation (which introduces a known number of single-strand breaks).

Visualizations

DNA_Alkylation_Mechanisms cluster_0 Monofunctional Alkylation cluster_1 Bifunctional Alkylation (Interstrand Cross-link) Monofunctional Agent Monofunctional Agent DNA_Strand_M DNA Strand Monofunctional Agent->DNA_Strand_M Covalent Bond Alkylated_Base_M Alkylated Base DNA_Strand_M->Alkylated_Base_M Results in Bifunctional Agent Bifunctional Agent DNA_Strand_1 DNA Strand 1 Bifunctional Agent->DNA_Strand_1 DNA_Strand_2 DNA Strand 2 Bifunctional Agent->DNA_Strand_2 Cross_link Interstrand Cross-link DNA_Strand_1->Cross_link Forms DNA_Strand_2->Cross_link Forms

Caption: Mechanisms of DNA Alkylation.

Comet_Assay_Workflow Cell_Suspension 1. Cell Suspension Mix_Agarose 2. Mix with Low Melting Point Agarose Cell_Suspension->Mix_Agarose Layer_on_Slide 3. Layer on Pre-coated Slide Mix_Agarose->Layer_on_Slide Lysis 4. Cell Lysis Layer_on_Slide->Lysis Alkaline_Unwinding 5. Alkaline Unwinding Lysis->Alkaline_Unwinding Electrophoresis 6. Electrophoresis Alkaline_Unwinding->Electrophoresis Neutralization_Staining 7. Neutralization & Staining Electrophoresis->Neutralization_Staining Visualization 8. Visualization & Analysis Neutralization_Staining->Visualization

Caption: Comet Assay Experimental Workflow.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the cytotoxic profiles of N-2-Chloroethyl-N-methylaziridinium and structurally related aziridine-containing compounds. The information presented is intended to support research and development efforts in the field of oncology and medicinal chemistry by offering a detailed look at their mechanisms of action, cytotoxic potency, and the experimental methodologies used for their evaluation.

Executive Summary

This compound belongs to the class of nitrogen mustards, which are potent alkylating agents. These compounds typically exert their cytotoxic effects through the formation of a highly reactive aziridinium ion. This intermediate readily alkylates nucleophilic sites on biomolecules, with a primary target being the N7 position of guanine in DNA. This action leads to the formation of DNA monoadducts and subsequent interstrand cross-links, which disrupt DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis. While specific cytotoxic data for this compound is not extensively available in publicly accessible literature, this guide presents a comparative analysis based on the well-established mechanism of nitrogen mustards and the cytotoxic data of structurally related aziridine-containing compounds.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of various aziridine-containing compounds against different cancer cell lines. This data, gathered from multiple studies, provides a comparative perspective on the cytotoxic potential of this class of molecules. It is important to note that direct IC50 values for this compound were not found in the reviewed literature; therefore, the comparison is made with related structures to infer potential activity.

Compound ClassSpecific Compound ExampleCancer Cell LineIC50 (µM)Reference
Nitrogen Mustards Mechlorethamine (HN2)VariousHighly Potent (Sub-µM to low µM range)General Knowledge
MelphalanVariousCell line dependent (µM range)General Knowledge
ChlorambucilVariousCell line dependent (µM range)General Knowledge
Aziridinyl Quinones DiaziridinylbenzoquinoneWalker 256 Carcinoma~ 0.02[F.S. Philips et al., J. Pharmacol. Exp. Ther. 1960]
Aziridine-containing Natural Products Mitomycin CVariousPotent (nM to low µM range)General Knowledge
Novel Aziridine Derivatives Aziridinyl Galactopyranoside (AzGalp)A549 (Lung)~ 5[1]
HL-60 (Leukemia)~ 0.5[1]

Note: The cytotoxic potency of these compounds can vary significantly based on the cancer cell line, experimental conditions, and the specific chemical structure of the compound.

Mechanism of Action: DNA Alkylation and Apoptosis Induction

The primary mechanism of cytotoxicity for this compound and related nitrogen mustards involves the alkylation of DNA. The process is initiated by an intramolecular cyclization to form a highly electrophilic aziridinium ion. This cation is then susceptible to nucleophilic attack by the N7 atom of guanine bases in the DNA. This initial reaction forms a monoadduct. A second, similar reaction can then occur, leading to the formation of an interstrand cross-link between two guanine bases on opposite DNA strands. These cross-links are highly cytotoxic as they block DNA replication and transcription, leading to cell cycle arrest and the induction of apoptosis.

The apoptotic cascade triggered by this DNA damage is a complex signaling process. The cell recognizes the DNA damage, which activates a series of proteins that ultimately lead to the activation of caspases, a family of proteases that execute the apoptotic program.

Signaling Pathway for this compound Induced Apoptosis

apoptosis_pathway cluster_0 Cellular Uptake & Activation cluster_1 DNA Damage cluster_2 Apoptosis Induction Compound N-2-Chloroethyl- N-methylaziridinium Aziridinium_Ion Aziridinium Ion (Reactive Intermediate) Compound->Aziridinium_Ion Intramolecular Cyclization DNA DNA Aziridinium_Ion->DNA Alkylation of Guanine N7 Monoadduct DNA Monoadduct DNA->Monoadduct ICL Interstrand Cross-link (ICL) Monoadduct->ICL Second Alkylation Damage_Sensor DNA Damage Sensor Proteins (e.g., ATM/ATR) ICL->Damage_Sensor p53 p53 Activation Damage_Sensor->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Effector Caspases (e.g., Caspase-3) Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Protocols

Detailed methodologies for key in vitro cytotoxicity and apoptosis assays are provided below. These protocols are fundamental for the evaluation of the cytotoxic profiles of novel compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from damaged cells into the culture medium.

Principle: LDH is a stable enzyme that is released upon cell membrane damage. The amount of LDH in the supernatant is proportional to the number of lysed cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst). Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Stop Reaction: Add a stop solution (if required by the kit).

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release) and maximum release wells (cells lysed with a detergent).

Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation solution (e.g., Trypsin-EDTA).

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add fluorescently labeled Annexin V (e.g., FITC-conjugated) and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. Use appropriate controls (unstained cells, cells stained with Annexin V only, and cells stained with PI only) for setting up compensation and gates.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assays

experimental_workflow cluster_workflow General Cytotoxicity Assay Workflow cluster_assays Specific Assay Procedures Start Start Seed_Cells Seed Cells in Multi-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Compound Treat with Compound Dilutions Incubate_24h->Treat_Compound Incubate_Exposure Incubate for Exposure Period Treat_Compound->Incubate_Exposure MTT_Assay MTT Assay: Add MTT, Incubate, Solubilize, Read Absorbance Incubate_Exposure->MTT_Assay LDH_Assay LDH Assay: Collect Supernatant, Add Reagents, Read Absorbance Incubate_Exposure->LDH_Assay Flow_Cytometry Flow Cytometry: Harvest Cells, Stain with Annexin V/PI, Analyze Incubate_Exposure->Flow_Cytometry Data_Analysis Data Analysis: Calculate IC50/ Apoptosis Rate MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for in vitro cytotoxicity and apoptosis assays.

References

Evaluating Cross-Resistance of Tumor Cells to N-2-Chloroethyl-N-methylaziridinium and Other Alkylating Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profiles of tumor cells to N-2-Chloroethyl-N-methylaziridinium, the reactive intermediate of nitrogen mustards, and other clinically relevant alkylating agents. The information presented is supported by experimental data to aid in the strategic development and application of chemotherapeutic regimens.

Data Presentation: Cross-Resistance of Alkylating Agent-Resistant Tumor Cell Lines

The following tables summarize the quantitative data on the cross-resistance of human tumor cell lines made resistant to specific alkylating agents. The data is presented as the fold resistance, which is the ratio of the IC50 (or a similar measure of drug concentration required to inhibit cell growth by 50%) of the resistant cell line to that of the parental (sensitive) cell line.

Table 1: Cross-Resistance Profile of a Nitrogen Mustard-Resistant Human Burkitt's Lymphoma Cell Line (Raji/HN2)

Challenging AgentClassFold Resistance[1]
Nitrogen Mustard (HN2) Nitrogen Mustard 7.0
4-HydroxyperoxycyclophosphamideNitrogen Mustard~3.0
N,N'-bis(2-chloroethyl)-N-nitrosourea (BCNU)NitrosoureaNo Resistance
Melphalan (MEL)Nitrogen MustardNo Resistance
BusulfanAlkyl SulfonateNo Resistance
Cisplatin (CDDP)Platinum CompoundNo Resistance

Table 2: Cross-Resistance Profile of a BCNU-Resistant Human Burkitt's Lymphoma Cell Line (Raji/BCNU)

Challenging AgentClassFold Resistance[1]
N,N'-bis(2-chloroethyl)-N-nitrosourea (BCNU) Nitrosourea 5.3
Melphalan (MEL)Nitrogen Mustard4.0
Cisplatin (CDDP)Platinum Compound4.0
Nitrogen Mustard (HN2)Nitrogen MustardNo Resistance

Table 3: Cross-Resistance Profile of a Cisplatin-Resistant Human Burkitt's Lymphoma Cell Line (Raji/CP)

Challenging AgentClassFold Resistance[1]
Cisplatin (CDDP) Platinum Compound 7.0
Nitrogen Mustard (HN2)Nitrogen Mustard3.0
N,N'-bis(2-chloroethyl)-N-nitrosourea (BCNU)Nitrosourea3.0
BusulfanAlkyl SulfonateNo Resistance

Table 4: Cross-Resistance Profile of a Cisplatin-Resistant Human Squamous Cell Carcinoma Line (SCC-25/CP)

Challenging AgentClassFold Resistance[1]
Cisplatin (CDDP) Platinum Compound 12.0
Melphalan (MEL)Nitrogen Mustard5.0
4-HydroxyperoxycyclophosphamideNitrogen Mustard3.0

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of cross-resistance are provided below.

Development of Drug-Resistant Cell Lines

This protocol outlines the continuous exposure method for generating stable drug-resistant tumor cell lines in vitro.[2]

a. Initial Drug Exposure:

  • Culture the parental human tumor cell line (e.g., Raji, SCC-25) in the appropriate complete culture medium.

  • Expose the cells to the selected alkylating agent (e.g., Nitrogen Mustard, BCNU, Cisplatin) at a concentration that causes approximately 50% cell death (IC50).

  • Maintain the cells in the presence of the drug, monitoring cell viability and replacing the medium with fresh drug-containing medium every 2-3 days.

b. Dose Escalation:

  • Once the cell population recovers and exhibits stable growth in the presence of the initial drug concentration, gradually increase the concentration of the alkylating agent.

  • The dose escalation should be performed in a stepwise manner, allowing the cells to adapt to each new concentration before proceeding to the next.

  • This process of continuous selection pressure is typically carried out over a period of 8-12 months to achieve a semi-stable resistant phenotype.[2]

c. Clonal Selection and Characterization:

  • Isolate single-cell clones from the resistant population using a method such as limiting dilution or single-cell sorting.

  • Expand the individual clones and confirm their resistance to the selecting agent by determining their IC50 value and comparing it to the parental cell line.

  • Maintain the resistant clones in a medium containing a maintenance concentration of the alkylating agent to ensure the stability of the resistant phenotype.[2]

Determination of Cross-Resistance using a Colony Formation Assay

The colony formation assay is a robust method to assess the long-term survival and proliferative capacity of cells following treatment with cytotoxic agents.[3]

a. Cell Preparation and Seeding:

  • Harvest logarithmically growing parental and resistant cells and prepare single-cell suspensions.

  • Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

  • Seed a predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates containing complete culture medium. The optimal seeding density should be determined empirically for each cell line to yield 50-150 colonies in the untreated control wells.

b. Drug Treatment:

  • Allow the cells to attach for 24 hours.

  • Prepare a series of dilutions of the alkylating agents to be tested (e.g., Nitrogen Mustard, BCNU, Cisplatin, Melphalan) in complete culture medium.

  • Remove the medium from the wells and add the medium containing the different concentrations of the alkylating agents. Include untreated control wells for both parental and resistant cell lines.

  • Incubate the plates for the desired exposure time (e.g., 1 hour or continuous exposure).

c. Colony Formation and Analysis:

  • After the drug exposure period, remove the drug-containing medium, wash the cells with PBS, and add fresh complete culture medium.

  • Incubate the plates for 7-14 days, or until colonies of at least 50 cells are visible in the control wells.

  • Fix the colonies with a solution of 6% glutaraldehyde and 0.5% crystal violet for at least 30 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies in each well.

  • Calculate the plating efficiency (PE) for each cell line: PE = (Number of colonies formed / Number of cells seeded) x 100%.

  • Calculate the surviving fraction (SF) for each drug concentration: SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE).

  • Plot the surviving fraction against the drug concentration to generate survival curves and determine the IC50 values (the concentration of the drug that reduces the surviving fraction to 50%).

  • The fold resistance is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and mechanisms involved in tumor cell resistance to alkylating agents.

DNA_Alkylation_and_Base_Excision_Repair cluster_alkylation DNA Alkylation cluster_ber Base Excision Repair (BER) Pathway Alkylating_Agent Alkylating Agent (e.g., Nitrogen Mustard) DNA DNA Alkylating_Agent->DNA Covalent Modification Alkylated_DNA Alkylated DNA (e.g., N7-Guanine Adduct) DNA->Alkylated_DNA DNA_Glycosylase DNA Glycosylase (e.g., MPG) Alkylated_DNA->DNA_Glycosylase Recognizes and excises damaged base AP_Endonuclease AP Endonuclease (APE1) DNA_Glycosylase->AP_Endonuclease Creates AP site DNA_Polymerase DNA Polymerase β AP_Endonuclease->DNA_Polymerase Cleaves phosphodiester backbone DNA_Ligase DNA Ligase III DNA_Polymerase->DNA_Ligase Fills gap and removes dRP Repaired_DNA Repaired DNA DNA_Ligase->Repaired_DNA Seals nick

Caption: DNA Alkylation and subsequent repair via the Base Excision Repair (BER) pathway.

Drug_Efflux_Pump_Mechanism cluster_cell Tumor Cell cluster_membrane Cell Membrane ABC_Transporter Transmembrane Domains ATP-Binding Cassettes P-glycoprotein (ABCB1) Alkylating_Agent_Out ABC_Transporter->Alkylating_Agent_Out Conformational change and drug efflux ADP_Pi ADP + Pi ABC_Transporter:atp->ADP_Pi Alkylating_Agent_In Alkylating Agent Alkylating_Agent_In->ABC_Transporter:tm Binds to transporter Extracellular_Space Extracellular Space ATP ATP ATP->ABC_Transporter:atp Binds and hydrolyzes Experimental_Workflow_Cross_Resistance start Start: Parental Tumor Cell Line develop_resistance Develop Resistant Cell Line (Continuous Drug Exposure) start->develop_resistance colony_assay Colony Formation Assay start->colony_assay Parallel Assay resistant_line Resistant Cell Line develop_resistance->resistant_line resistant_line->colony_assay drug_treatment Treat with Panel of Alkylating Agents colony_assay->drug_treatment colony_counting Fix, Stain, and Count Colonies drug_treatment->colony_counting data_analysis Data Analysis colony_counting->data_analysis calculate_sf Calculate Surviving Fraction data_analysis->calculate_sf determine_ic50 Determine IC50 Values calculate_sf->determine_ic50 calculate_fold_resistance Calculate Fold Resistance determine_ic50->calculate_fold_resistance end End: Cross-Resistance Profile calculate_fold_resistance->end

References

Navigating the Complexities of N-2-Chloroethyl-N-methylaziridinium Research: A Comparative Guide to In Vitro Model Limitations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of preclinical models is paramount for accurately predicting clinical outcomes. This guide provides a critical comparison of in vitro models used to study the effects of the potent alkylating agent N-2-Chloroethyl-N-methylaziridinium (also known as Mechlorethamine or Nitrogen Mustard, HN2), highlighting their inherent limitations and exploring alternative methodologies. By presenting experimental data and detailed protocols, this guide aims to equip researchers with the knowledge to select the most appropriate models for their investigations.

This compound is a highly reactive bifunctional alkylating agent that exerts its cytotoxic effects primarily through the formation of covalent bonds with DNA.[1] This interaction leads to DNA cross-linking, strand breaks, and ultimately, cell cycle arrest and apoptosis, making it a cornerstone of combination chemotherapy for various cancers.[2] However, its high reactivity and lack of specificity also lead to significant toxicity in normal, rapidly dividing cells.[3] Accurately modeling these dual effects in a preclinical setting is crucial for developing safer and more effective therapeutic strategies.

The In Vitro Workbench: A Foundation with Flaws

Standard in vitro models, such as 2D cell cultures, have been instrumental in elucidating the fundamental mechanisms of this compound's action. These models offer high-throughput screening capabilities and a controlled environment to study specific cellular responses. However, their simplicity is also their greatest drawback, often failing to recapitulate the complex microenvironment of a living organism.

Key Limitations of 2D In Vitro Models:
  • Lack of Physiological Relevance: Monolayer cultures do not mimic the three-dimensional architecture of tissues, which influences cell-cell and cell-matrix interactions, gene expression, and drug sensitivity.[4]

  • Altered Metabolism: Continuous cell lines often exhibit altered metabolic pathways compared to their in vivo counterparts, which can affect the activation or detoxification of compounds like this compound.

  • Absence of Systemic Effects: In vitro models cannot capture the complex interplay between different organs and systems, such as the immune response or systemic toxicity, which are critical aspects of the in vivo effects of nitrogen mustards.[5]

  • Difficulty in Extrapolating Doses: Translating effective in vitro concentrations to therapeutic in vivo doses is a significant challenge, a concept known as in vitro to in vivo extrapolation (QIVIVE).[6]

Beyond the Petri Dish: Advanced In Vitro and Alternative Models

To address the shortcomings of traditional 2D cultures, more sophisticated models have been developed. These, along with in vivo and in silico approaches, offer a more comprehensive understanding of this compound's effects.

Organotypic and 3D In Vitro Models:

Three-dimensional (3D) cell culture and organotypic models, such as spheroids and organoids, provide a more physiologically relevant environment. These models better represent tissue architecture and have been shown to exhibit different sensitivities to anticancer agents compared to 2D cultures.[4]

Precision-Cut Lung Slices (PCLS): A notable example of an ex vivo model is the use of PCLS. This technique maintains the complex 3D structure and cellular diversity of the lung, allowing for the study of tissue-specific responses to inhaled or systemically delivered agents like this compound.

In Vivo Models:

Animal models remain the gold standard for assessing systemic toxicity, pharmacokinetics, and overall efficacy. Studies in mice, for instance, have been crucial in understanding the in vivo effects of mechlorethamine on interleukin-6 (IL-6) production and its role in the immune response.[5]

In Silico Models:

Computational, or in silico, models offer a rapid and cost-effective means to predict the toxicity and activity of chemical compounds.[7] These models use quantitative structure-activity relationships (QSAR) to correlate a molecule's chemical structure with its biological activity. While they can be powerful screening tools, their predictive accuracy is highly dependent on the quality and scope of the training data.

Comparative Data on Model Performance

Direct quantitative comparisons of this compound's effects across different model systems are not abundantly available in the literature. However, general principles and data from similar compounds highlight the discrepancies. For instance, a study comparing the in vitro cytotoxicity and in vivo acute lethal potency of 48 chemicals found a statistically significant correlation, but also noted that for some compounds, metabolism was a major determinant of in vivo toxicity that was not captured in vitro.[8] Another study on 59 chemicals showed a better correlation of in vitro cytotoxicity with intraperitoneal LD50 values than with oral LD50 values, emphasizing that the route of administration in vivo is a critical factor.[9]

Table 1: Comparison of Model Systems for Studying this compound

Feature2D In Vitro Models3D/Organotypic In Vitro ModelsIn Vivo ModelsIn Silico Models
Physiological Relevance LowModerate to HighHighVariable
Throughput HighLow to MediumLowVery High
Cost LowMedium to HighHighVery Low
Systemic Effects AbsentLimitedPresentPredictive
Metabolic Capability Limited/AlteredMore RepresentativeIntactPredictive
Ease of Use HighMediumLowHigh
Ethical Considerations MinimalMinimalSignificantNone

Experimental Protocols

To facilitate reproducible research, detailed methodologies for key experiments are essential.

In Vitro Cytotoxicity Assay:

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Protocol:

  • Seed cells (e.g., HT1080 human fibrosarcoma cells) in 96-well plates at a density of 5 x 10³ cells/well and allow to adhere overnight.[10]

  • Prepare serial dilutions of this compound in culture medium.

  • Replace the medium in the cell plates with the drug-containing medium and incubate for a specified period (e.g., 72 hours).

  • Assess cell viability using a suitable method, such as the MTT or PrestoBlue assay.

  • Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Measurement of DNA Adducts in Cell Culture:

Objective: To quantify the formation of this compound-DNA adducts.

Protocol:

  • Treat cultured cells with varying concentrations of this compound for a defined period.

  • Isolate genomic DNA from the treated cells using a DNA extraction kit.

  • Hydrolyze the DNA to release the adducted nucleobases.

  • Analyze the hydrolysate using techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify specific adducts.[1][11]

In Vivo Acute Toxicity Study in Mice:

Objective: To determine the median lethal dose (LD50) and observe signs of toxicity.

Protocol:

  • Administer single doses of this compound via a relevant route (e.g., intraperitoneal injection) to groups of mice at several dose levels.

  • Observe the animals for a specified period (e.g., 14 days) for signs of toxicity and mortality.

  • Record the number of deaths in each dose group.

  • Calculate the LD50 value using a statistical method, such as the Probit analysis.

  • At the end of the study, conduct a gross necropsy and collect tissues for histopathological examination.

Visualizing the Complexity: Signaling Pathways and Workflows

To better understand the molecular interactions and experimental processes, graphical representations are invaluable.

DNA_Alkylation_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_cellular_response Cellular Response HN2 N-2-Chloroethyl- N-methylaziridinium (Mechlorethamine) Aziridinium Aziridinium Ion (Reactive Intermediate) HN2->Aziridinium Intramolecular cyclization Guanine Guanine (N7) Aziridinium->Guanine Nucleophilic attack Monoalkylation Monoalkylation Aziridinium->Monoalkylation DNA DNA Guanine->DNA Crosslink Interstrand/Intrastrand Cross-link Monoalkylation->Crosslink Second alkylation event ReplicationBlock DNA Replication Blockage Crosslink->ReplicationBlock TranscriptionBlock Transcription Inhibition Crosslink->TranscriptionBlock CellCycleArrest Cell Cycle Arrest (G2/M) ReplicationBlock->CellCycleArrest TranscriptionBlock->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Mechanism of this compound DNA alkylation and subsequent cellular responses.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_insilico In Silico Analysis start_invitro Cell Culture (e.g., HT1080) treatment_invitro Treat with HN2 (Dose-response) start_invitro->treatment_invitro cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) treatment_invitro->cytotoxicity_assay dna_adduct_assay DNA Adduct Analysis (LC-MS/MS) treatment_invitro->dna_adduct_assay ic50 Determine IC50 cytotoxicity_assay->ic50 adduct_quant Quantify Adducts dna_adduct_assay->adduct_quant start_invivo Animal Model (e.g., Mice) treatment_invivo Administer HN2 (Dose-ranging) start_invivo->treatment_invivo observation Observe for Toxicity & Mortality treatment_invivo->observation ld50 Determine LD50 observation->ld50 histopathology Histopathology observation->histopathology start_insilico Chemical Structure of HN2 qsar QSAR Modeling start_insilico->qsar toxicity_prediction Predict Toxicity (e.g., LD50) qsar->toxicity_prediction

Comparative experimental workflow for assessing the effects of this compound.

Model_Comparison_Logic invitro 2D In Vitro Models (High Throughput, Mechanistic Insight) limitations Limitations: - Lack of physiological relevance - Altered metabolism - No systemic effects invitro->limitations advanced_invitro 3D/Organotypic Models (Improved Relevance) limitations->advanced_invitro invivo In Vivo Models (Systemic Effects, PK/PD) limitations->invivo insilico In Silico Models (High-throughput Prediction) limitations->insilico qivive QIVIVE (Bridging the Gap) advanced_invitro->qivive invivo->qivive insilico->qivive decision Informed Model Selection qivive->decision

Logical relationship between different model systems for studying this compound.

Conclusion

While traditional in vitro models provide a valuable starting point for investigating the effects of this compound, their inherent limitations necessitate a multi-faceted approach. By integrating data from advanced in vitro systems, in vivo studies, and in silico predictions, researchers can build a more comprehensive and clinically relevant understanding of this potent alkylating agent. This integrated approach is essential for the successful development of novel cancer therapies with improved efficacy and reduced toxicity.

References

A Comparative Analysis of the Genotoxicity of N-2-Chloroethyl-N-methylaziridinium and Clinical Alkylating Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the genotoxicity of the reactive intermediate N-2-Chloroethyl-N-methylaziridinium and three clinically established alkylating drugs: cyclophosphamide, chlorambucil, and melphalan. Due to a lack of available data in the scientific literature for this compound, this guide focuses on presenting the known genotoxic profiles of the clinical agents, alongside detailed experimental protocols and relevant biological pathways.

This compound is a highly reactive aziridinium ion, which is a characteristic feature of nitrogen mustards. Its structure suggests that it acts as a potent alkylating agent, capable of forming covalent bonds with nucleophilic sites in cellular macromolecules, most notably DNA. This action is expected to lead to DNA damage, including adduct formation, DNA cross-linking, and strand breaks, which are hallmarks of genotoxicity. However, specific experimental data to quantify the genotoxicity of this compound could not be located in publicly available scientific literature.

In contrast, the genotoxicity of cyclophosphamide, chlorambucil, and melphalan has been extensively studied and documented. These agents are integral to many chemotherapy regimens and their mechanisms of inducing DNA damage are well-characterized.

Quantitative Genotoxicity Data

The following tables summarize quantitative data from various genotoxicity assays for the selected clinical alkylating drugs. It is important to note that direct comparison of values across different studies can be challenging due to variations in experimental conditions, cell types, and endpoints measured.

Table 1: Genotoxicity of Cyclophosphamide

Assay TypeCell/OrganismConcentration/DoseEndpointResultCitation
Micronucleus AssayMouse bone marrow30 mg/kg (i.p., 5 days)Micronucleated Polychromatic Erythrocytes (MNPCEs)7-fold increase over control[1]
Micronucleus AssayMouse bone marrow40 mg/kg (i.p., 5 days)Micronucleated Polychromatic Erythrocytes (MNPCEs)11-fold increase over control[1]
Micronucleus AssayMouse bone marrow40 mg/kg (i.p., 5 days)Micronucleated Polychromatic Erythrocytes (MNPCEs)~17-fold increase over control[2]
Micronucleus AssayHuman peripheral blood lymphocytes5 µg/mLMicronuclei FrequencySignificant increase[3]
Comet AssayMouse leukocytesNot specifiedDNA DamageSignificant increase[4]
Comet AssayMouse duodenum cellsNot specifiedDNA DamageSignificant increase[4]

Table 2: Genotoxicity of Melphalan

Assay TypeCell/OrganismConcentration/DoseEndpointResultCitation
Comet AssayMultiple Myeloma (MM) cells30 µM% DNA in tailTime-dependent increase[5]
Comet AssayMouse bone marrow cells2 mg/kg (oral, 4 weeks)DNA cross-linksSignificant increase (detected with X-ray irradiation modification)[6]
γH2AX AssayTHP1, HL60, RPMI8226 cellsNot specifiedγH2AX foci (>5 foci/cell)Significant increase[7]
Comet AssayMM.1S cells0.5 µMDNA DamagePotent induction[8]

Table 3: Genotoxicity of Chlorambucil

Assay TypeCell/OrganismConcentration/DoseEndpointResultCitation
Ames TestSalmonella typhimuriumNot specifiedReverse mutationsPositive (Mutagenic)Data inferred from general knowledge, specific quantitative data not found in the provided search results.
Chromosomal AberrationNot specifiedNot specifiedChromosomal aberrationsInduces chromosomal aberrationsData inferred from general knowledge, specific quantitative data not found in the provided search results.
Micronucleus AssayNot specifiedNot specifiedMicronuclei formationInduces micronucleiData inferred from general knowledge, specific quantitative data not found in the provided search results.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures discussed, the following diagrams are provided in DOT language, compatible with Graphviz.

DNA Damage Response to Alkylating Agents

Alkylating agents induce a complex cellular response to repair the damaged DNA. The following diagram illustrates a simplified overview of the key pathways involved.

DNA_Damage_Response cluster_damage DNA Damage Induction cluster_repair DNA Repair Pathways cluster_outcome Cellular Outcome Alkylating_Agent Alkylating Agent DNA_Adducts DNA Adducts (e.g., N7-Guanine) Alkylating_Agent->DNA_Adducts ICLs Interstrand Cross-links (ICLs) Alkylating_Agent->ICLs BER Base Excision Repair (BER) DNA_Adducts->BER Cell_Cycle_Arrest Cell Cycle Arrest DNA_Adducts->Cell_Cycle_Arrest NER Nucleotide Excision Repair (NER) ICLs->NER FA Fanconi Anemia (FA) Pathway ICLs->FA ICLs->Cell_Cycle_Arrest SSBs Single-Strand Breaks (SSBs) DSBs Double-Strand Breaks (DSBs) SSBs->DSBs HR Homologous Recombination (HR) DSBs->HR NHEJ Non-Homologous End Joining (NHEJ) DSBs->NHEJ DSBs->Cell_Cycle_Arrest BER->SSBs Successful_Repair Successful Repair (Cell Survival) BER->Successful_Repair NER->SSBs NER->Successful_Repair HR->Successful_Repair NHEJ->Successful_Repair FA->Successful_Repair Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis if damage is severe

Caption: DNA Damage Response Pathway for Alkylating Agents.

Experimental Workflow: Comet Assay

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.

Comet_Assay_Workflow Cell_Treatment 1. Cell Treatment with Test Compound Embedding 2. Embedding Cells in Agarose on a Slide Cell_Treatment->Embedding Lysis 3. Cell Lysis (High Salt & Detergent) Embedding->Lysis Unwinding 4. DNA Unwinding (Alkaline Solution) Lysis->Unwinding Electrophoresis 5. Electrophoresis Unwinding->Electrophoresis Neutralization 6. Neutralization Electrophoresis->Neutralization Staining 7. DNA Staining (e.g., SYBR Green) Neutralization->Staining Visualization 8. Visualization & Analysis (Microscopy) Staining->Visualization

Caption: Comet Assay Experimental Workflow.

Experimental Workflow: Ames Test

The Ames test is a bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.

Ames_Test_Workflow Strain_Preparation 1. Prepare Histidine-auxotrophic Salmonella typhimurium strains Exposure 3. Mix bacteria, test compound, and S9 mix (if used) Strain_Preparation->Exposure Metabolic_Activation 2. Prepare S9 mix (optional, for metabolic activation) Metabolic_Activation->Exposure Plating 4. Plate mixture on histidine-deficient agar Exposure->Plating Incubation 5. Incubate plates at 37°C for 48-72h Plating->Incubation Colony_Counting 6. Count revertant colonies Incubation->Colony_Counting

Caption: Ames Test Experimental Workflow.

Experimental Workflow: Micronucleus Assay

The in vitro micronucleus assay detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.

Micronucleus_Assay_Workflow Cell_Culture 1. Culture proliferating cells Treatment 2. Treat cells with test compound Cell_Culture->Treatment Cytochalasin_B 3. Add Cytochalasin B to block cytokinesis Treatment->Cytochalasin_B Incubation 4. Incubate for 1.5-2 cell cycles Cytochalasin_B->Incubation Harvesting 5. Harvest and fix cells Incubation->Harvesting Staining 6. Stain cells (e.g., Giemsa) Harvesting->Staining Scoring 7. Score micronuclei in binucleated cells Staining->Scoring

Caption: In Vitro Micronucleus Assay Workflow.

Detailed Experimental Protocols

Comet Assay (Alkaline Version) for Detection of DNA Strand Breaks and Alkali-Labile Sites

This protocol is adapted for the detection of DNA damage induced by alkylating agents.

  • Cell Preparation:

    • Treat cell suspension with the test compound at various concentrations for a defined period. Include appropriate positive and negative controls.

    • After treatment, centrifuge the cells and resuspend in ice-cold PBS to a concentration of 1 x 10^5 cells/mL.

  • Slide Preparation:

    • Prepare 1% normal melting point (NMP) agarose in PBS and coat the slides. Let them dry.

    • Mix 10 µL of the cell suspension with 75 µL of 0.5% low melting point (LMP) agarose at 37°C.

    • Pipette the mixture onto the pre-coated slide and cover with a coverslip.

    • Solidify the agarose by placing the slides at 4°C for 10 minutes.

  • Lysis:

    • Carefully remove the coverslip and immerse the slides in freshly prepared, cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added just before use).

    • Lyse the cells for at least 1 hour at 4°C in the dark.

  • DNA Unwinding and Electrophoresis:

    • Gently place the slides in a horizontal gel electrophoresis tank.

    • Fill the tank with fresh, cold electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13) to a level just covering the slides.

    • Let the DNA unwind for 20-40 minutes at 4°C.

    • Perform electrophoresis at 25 V and 300 mA for 20-30 minutes at 4°C.

  • Neutralization and Staining:

    • Carefully remove the slides from the electrophoresis tank and wash them gently three times for 5 minutes each with neutralization buffer (0.4 M Tris, pH 7.5).

    • Stain the DNA by adding a small volume of a fluorescent dye (e.g., SYBR Green or ethidium bromide) to each slide.

  • Analysis:

    • Visualize the slides using a fluorescence microscope.

    • Analyze at least 50-100 randomly selected comets per slide using image analysis software.

    • The percentage of DNA in the comet tail is a common metric for quantifying DNA damage.

Ames Test (Plate Incorporation Method)

This protocol outlines the standard plate incorporation method for assessing the mutagenicity of a compound.

  • Strain Preparation:

    • Inoculate the appropriate Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) into nutrient broth and incubate overnight at 37°C with shaking.

  • Metabolic Activation (S9 Mix):

    • If the test compound requires metabolic activation, prepare the S9 fraction from the liver of rats induced with Aroclor 1254. Prepare the S9 mix containing the S9 fraction, buffer, and cofactors (e.g., NADP+, G6P). Keep the S9 mix on ice.

  • Test Procedure:

    • To sterile tubes, add in the following order:

      • 2 mL of molten top agar (kept at 45°C).

      • 0.1 mL of the overnight bacterial culture.

      • 0.1 mL of the test compound at the desired concentration (or a solvent control).

      • 0.5 mL of S9 mix (for metabolic activation plates) or buffer (for non-activation plates).

    • Vortex the tube gently and pour the contents onto a minimal glucose agar plate.

    • Evenly distribute the top agar by tilting the plate.

    • Allow the top agar to solidify.

  • Incubation:

    • Invert the plates and incubate at 37°C for 48-72 hours in the dark.

  • Scoring:

    • Count the number of revertant colonies on each plate.

    • A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

In Vitro Micronucleus Assay

This protocol describes the cytokinesis-block micronucleus assay in mammalian cells.

  • Cell Culture and Treatment:

    • Seed proliferating cells (e.g., human lymphocytes, CHO, or TK6 cells) in culture flasks or plates.

    • Treat the cells with various concentrations of the test compound for a duration that allows for at least one cell division (e.g., 3-6 hours for a short treatment or 1.5-2 cell cycles for a continuous treatment). Include positive and negative controls.

  • Cytokinesis Block:

    • After the treatment period (for short treatments), wash the cells and add fresh medium containing cytochalasin B (at a concentration optimized for the cell type, e.g., 3-6 µg/mL) to block cytokinesis. For continuous treatment, add cytochalasin B for the final 1.5-2 cell cycles.

    • Incubate the cells for a period equivalent to 1.5-2 normal cell cycles.

  • Cell Harvesting and Slide Preparation:

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Treat the cells with a hypotonic solution (e.g., 0.075 M KCl) to swell the cytoplasm.

    • Fix the cells in a freshly prepared fixative (e.g., methanol:acetic acid, 3:1).

    • Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.

  • Staining:

    • Stain the slides with a suitable DNA stain, such as Giemsa or a fluorescent dye like DAPI.

  • Analysis:

    • Using a light or fluorescence microscope, score at least 1000-2000 binucleated cells per concentration for the presence of micronuclei.

    • A micronucleus is a small, round, non-refractile body in the cytoplasm that is morphologically similar to the main nucleus but smaller (typically 1/3 to 1/16 the diameter of the main nucleus).

    • A significant, dose-dependent increase in the frequency of micronucleated binucleated cells indicates a positive result for clastogenicity or aneugenicity.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-2-Chloroethyl-N-methylaziridinium
Reactant of Route 2
Reactant of Route 2
N-2-Chloroethyl-N-methylaziridinium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.